1-Eicosanoyl-sn-glycero-3-phosphocholine
説明
1-Eicosanoyl-sn-glycero-3-phosphocholine has been reported in Lysiphlebia japonica and Aphis gossypii with data available.
特性
IUPAC Name |
[(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOAILWGVYRQS-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109429 | |
| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(20:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108341-80-6 | |
| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108341-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(20:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the core properties, biological significance, and practical methodologies associated with 1-Eicosanoyl-sn-glycero-3-phosphocholine. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this lysophospholipid in their work.
Introduction
This compound, a member of the lysophosphatidylcholine (LPC) class of lipids, is a mono-acylated glycerophospholipid. It is characterized by an eicosanoyl (20:0) fatty acid at the sn-1 position of the glycerol backbone. LPCs are produced by the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2.[1] While present in cell membranes in small amounts, LPCs play significant roles as signaling molecules in a variety of physiological and pathological processes.[1] Their functions are often dependent on the length and saturation of the fatty acid chain.[2]
This document will delve into the fundamental chemical and physical characteristics of this compound, explore its biological roles and known signaling pathways, and provide detailed protocols for its handling, storage, and analysis.
Part 1: Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is critical for its appropriate use in experimental settings.
Chemical Structure and Identification
-
IUPAC Name: [(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[3]
-
Synonyms: LPC(20:0), 1-Arachidoyl-sn-glycero-3-phosphocholine, 20:0 Lyso PC[3]
-
Molecular Formula: C₂₈H₅₈NO₇P[3]
-
CAS Number: 108341-80-6[3]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 551.7 g/mol | PubChem |
| Physical State | Solid | PubChem |
| Melting Point | While an experimental value for this compound is not readily available, similar saturated phosphatidylcholines like 1,2-distearoyl-sn-glycero-3-phosphocholine have a melting point of approximately 236°C.[4][5] It is expected that this compound has a high melting point as well. | Inferred from similar compounds |
| Storage Temperature | -20°C | [6] |
| Stability | At least one year when stored properly.[6] | [6] |
Solubility
Lysophosphatidylcholines are sparingly soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6] For biological experiments, aqueous solutions can be prepared by directly dissolving the lipid in aqueous buffers.[6] The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[6] Due to their amphipathic nature, LPCs can form micelles in aqueous solutions.
Part 2: Biological Significance and Mechanism of Action
Lysophosphatidylcholines, including the 20:0 species, are not merely structural components of cell membranes but are active signaling molecules with diverse biological effects.
General Roles of Lysophosphatidylcholines
LPCs are recognized as pro-inflammatory lipids and are major components of oxidized low-density lipoprotein (ox-LDL), which is implicated in the development of atherosclerosis.[2][7] They are generated through the action of phospholipase A2 on phosphatidylcholines and can be further metabolized.[1][7]
LPCs exert their effects by interacting with various receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[2][7] This interaction can trigger a cascade of downstream signaling events, leading to:
-
Immune cell modulation: LPCs can induce the migration of lymphocytes and macrophages and increase the production of pro-inflammatory cytokines.[2] They have also been studied as immune activators for differentiating monocytes into mature dendritic cells.[1]
-
Endothelial cell activation: They can activate endothelial cells, a key event in the early stages of atherosclerosis.[1]
-
Apoptosis: LPCs can act as "find-me" signals released by apoptotic cells to attract phagocytes.[1] They can also promote apoptosis, which can contribute to the progression of various diseases.[2]
-
Oxidative stress: LPCs can induce oxidative stress in cells.[2]
The specific functions of LPCs can be influenced by the length and degree of saturation of their fatty acid chain.[2]
Metabolic Pathway of Lysophosphatidylcholine
The diagram below illustrates the central role of phospholipase A2 in the generation of lysophosphatidylcholine from phosphatidylcholine.
Caption: Generation and signaling of lysophosphatidylcholine.
Part 3: Experimental Protocols and Methodologies
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage of Solids: The solid compound should be stored at -20°C in a tightly sealed container to prevent moisture absorption.[6]
-
Storage of Solutions: For long-term storage, it is recommended to store the lipid as a solid.[6] If a stock solution is prepared in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (e.g., argon or nitrogen).[8] Aqueous solutions are not recommended for storage for more than one day.[6]
Preparation of Solutions
The choice of solvent and preparation method depends on the intended application.
Workflow for Solution Preparation
Caption: Decision workflow for preparing LPC solutions.
Step-by-Step Protocol for Aqueous Solutions:
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of the desired aqueous buffer (e.g., PBS, pH 7.2) to achieve the target concentration.
-
Vortex the solution vigorously.
-
If the lipid does not fully dissolve, sonicate the solution in a water bath sonicator until it becomes clear.[9]
-
Use the freshly prepared solution for experiments, as prolonged storage of aqueous solutions is not recommended.[6]
Analytical Methodologies
Lipidomics studies often employ chromatographic and mass spectrometric techniques for the analysis of LPCs.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation and quantification of phospholipids.[10]
-
Column: A normal-phase silica column is often used.[11]
-
Mobile Phase: A gradient elution with a mixture of solvents such as chloroform and methanol is typically employed.[11]
-
Detection: Since LPCs lack a strong chromophore, UV detection is not ideal.[10] Evaporative Light Scattering Detection (ELSD) or a Charged Aerosol Detector (CAD) are more suitable for detecting these compounds.[10]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of LPCs.[7]
-
Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for phospholipids.[12]
-
Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain structural information and confirm the identity of the lipid.
Workflow for LC-MS Analysis
Caption: A typical workflow for the analysis of LPCs using LC-MS.
Conclusion
This compound is a valuable tool for researchers studying the diverse roles of lysophospholipids in health and disease. Its well-defined structure makes it an excellent standard for analytical studies and a useful probe for investigating the biological functions of saturated LPCs. A thorough understanding of its properties and the appropriate experimental methodologies, as outlined in this guide, is essential for obtaining reliable and reproducible results.
References
-
Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. MDPI. Available at: [Link]
-
Lysophosphatidylcholine. Wikipedia. Available at: [Link]
-
1-acyl-sn-glycero-3-phosphocholines (Compound classification). Exposome-Explorer. Available at: [Link]
-
Vascular lipidomics analysis reveales increased levels of phosphocholine and lysophosphocholine in atherosclerotic mice. PubMed Central. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. PubMed Central. Available at: [Link]
-
An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. PubMed Central. Available at: [Link]
-
Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. ResearchGate. Available at: [Link]
-
Simultaneous profiling of lysophospholipids and phospholipids from human plasma by nanoflow liquid chromatography-tandem mass spectrometry. Yonsei University. Available at: [Link]
-
Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. PubMed Central. Available at: [Link]
-
Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. CORE. Available at: [Link]
-
1-Lysophosphatidylcholine. Wikipedia. Available at: [Link]
-
Large-scale lipid analysis with C=C location and sn-position isomer resolving power. National Institutes of Health. Available at: [Link]
-
Association of Lysophosphatidylcholine With Fatty Acids in Aqueous Phase to Form Bilayers. PubMed. Available at: [Link]
-
Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]
-
The mechanisms of lysophosphatidylcholine in the development of diseases. ResearchGate. Available at: [Link]
-
PC O-16:0/18:1(9Z). LIPID MAPS. Available at: [Link]
-
Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org. Available at: [Link]
-
1,2-Distearoyl-sn-glycero-3-phosphocholine at Best Price, High Purity DSPC. ExportersIndia. Available at: [Link]
-
High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. Available at: [Link]
-
Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. PubMed. Available at: [Link]
-
LYSOPHOSPHATIDYLCHOLINE AND LYSOPHOSPHATIDYLINOSIOL с NOVEL PROMISSING SIGNALING MOLECULES AND THEIR POSSIBLE THERAPEUTIC ACTIV. ResearchGate. Available at: [Link]
-
Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository. Available at: [Link]
-
Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. MDPI. Available at: [Link]
-
Structure Database (LMSD). LIPID MAPS. Available at: [Link]
Sources
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C28H58NO7P | CID 24779473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]
- 5. 816-94-4 CAS MSDS (1,2-Distearoyl-sn-glycero-3-phosphocholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
1-Eicosanoyl-sn-glycero-3-phosphocholine chemical structure
An In-depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine: Structure, Properties, and Applications
Introduction
This compound is a lysophospholipid, a class of molecules that are not only key intermediates in the metabolism of glycerophospholipids but also act as potent signaling molecules. As a member of the lysophosphatidylcholine (LPC) family, its structure is defined by a glycerol backbone, a polar phosphocholine headgroup, and a single long-chain fatty acid, eicosanoic acid, esterified at the sn-1 position. The presence of a hydroxyl group at the sn-2 position distinguishes it from its diacyl counterpart, phosphatidylcholine.
This unique amphiphilic architecture, featuring a bulky saturated 20-carbon acyl chain and a prominent polar headgroup, dictates its physicochemical properties and biological functions. This guide offers a comprehensive overview of the chemical structure of this compound, its properties, biological significance, and its applications for researchers, scientists, and professionals in drug development.
Core Chemical Structure and Identification
The molecular identity of this compound is established by its specific arrangement of atoms and functional groups. The "sn" (stereospecifically numbered) designation indicates the R configuration at the C2 position of the glycerol backbone, a critical feature for its interaction with biological systems.
The primary components of the molecule are:
-
Glycerol Backbone: A three-carbon scaffold.
-
Eicosanoyl Group: A 20-carbon saturated fatty acid (from eicosanoic acid) attached at the sn-1 position via an ester linkage.
-
Hydroxyl Group: An unesterified hydroxyl (-OH) group at the sn-2 position.
-
Phosphocholine Headgroup: A phosphate group and a choline moiety attached at the sn-3 position, conferring a zwitterionic and highly polar nature to this end of the molecule.
Below is a diagram illustrating the constituent parts of the molecule.
Caption: Molecular components of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | [(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |
| Molecular Formula | C28H58NO7P | [1] |
| Molecular Weight | 551.7 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OC(C)C">C@@HO | [1] |
| InChIKey | UATOAILWGVYRQS-HHHXNRCGSA-N | [1] |
| Classification | Lysophosphatidylcholine 20:0 | [1] |
Physicochemical Properties and Their Structural Basis
The dual-character nature of this compound—possessing a large, nonpolar acyl tail and a polar, charged headgroup—defines its behavior in various environments.
-
Amphiphilicity: This is its most critical property. The long eicosanoyl tail is hydrophobic, while the zwitterionic phosphocholine headgroup is hydrophilic. This duality drives its self-assembly in aqueous media into higher-order structures like micelles, where the hydrophobic tails are sequestered from water.
-
Solubility: It is poorly soluble in water but soluble in organic solvents like chloroform and methanol. This is a direct consequence of its large hydrophobic tail.
-
Critical Micelle Concentration (CMC): As a detergent-like molecule, it has a CMC, the concentration above which it spontaneously forms micelles. The low CMC is due to the significant hydrophobicity of the 20-carbon chain, meaning it readily aggregates to minimize the energetically unfavorable interaction between the acyl chain and water.
-
Membrane Perturbation: Due to its cone-like molecular shape (large headgroup relative to a single tail), it does not form stable bilayers on its own. Instead, when incorporated into a phospholipid bilayer, it introduces positive curvature and can act as a destabilizing agent, a property leveraged in various biological processes and biotechnological applications.
Biological Significance and Metabolic Context
Lysophosphatidylcholines are not merely metabolic byproducts; they are active participants in cellular signaling.
Metabolic Pathway: this compound is primarily generated through the enzymatic hydrolysis of 1,2-dieicosanoyl-sn-glycero-3-phosphocholine (or a phosphatidylcholine with an eicosanoyl group at the sn-1 position) by phospholipase A2 (PLA2). This enzyme specifically cleaves the ester bond at the sn-2 position. Conversely, it can be re-acylated by lysophosphatidylcholine acyltransferase (LPCAT) to reform the diacyl-phosphatidylcholine, a key process in membrane remodeling known as the Lands cycle.
Caption: The Lands Cycle: Generation and reacylation of lysophosphatidylcholine.
Signaling Roles: While specific roles of the 20:0 LPC are less characterized than shorter-chain variants, LPCs as a class are known to:
-
Act as precursors for other signaling lipids, such as lysophosphatidic acid (LPA).
-
Activate G-protein coupled receptors (GPCRs), influencing pathways related to inflammation, cell proliferation, and apoptosis.
-
Exhibit pro-inflammatory properties, as seen with related molecules like 1-Palmitoyl-sn-glycero-3-phosphocholine, which can induce inflammatory responses in various cell types.[2]
Synthesis and Characterization Protocols
The controlled synthesis and rigorous characterization of this compound are essential for its use as a research standard or in formulation development.
General Synthetic Workflow
A common laboratory-scale synthesis involves the selective acylation of a commercially available precursor, sn-glycero-3-phosphocholine (GPC), with eicosanoic acid.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Steglich Esterification
This protocol is a representative method. Researchers must adapt it based on available reagents and safety protocols.
-
Preparation: Dissolve sn-glycero-3-phosphocholine (1 equivalent) and eicosanoic acid (1.2 equivalents) in a suitable anhydrous solvent (e.g., pyridine or a mixture of chloroform and methanol).
-
Coupling Agent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst. Cool the reaction mixture to 0°C in an ice bath.
-
Initiation: Slowly add dicyclohexylcarbodiimide (DCC) (1.2 equivalents), dissolved in the reaction solvent, to the mixture. DCC facilitates the ester bond formation.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography with a gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, to isolate the final product.
Protocol: Purity Analysis by Thin-Layer Chromatography (TLC)
TLC provides a rapid and effective method for assessing the purity of the synthesized lipid.
-
Plate Preparation: Use a silica gel 60 TLC plate.
-
Spotting: Dissolve a small amount of the synthesized product in chloroform/methanol (2:1, v/v). Spot the solution onto the TLC plate alongside standards for the starting materials (GPC and eicosanoic acid) if available.
-
Mobile Phase: Prepare a solvent system of chloroform/methanol/water (e.g., 65:25:4, v/v/v). The exact ratio may need optimization.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate and dry it completely. Visualize the spots using a suitable stain, such as phosphomolybdic acid or iodine vapor. The product, being a phospholipid, will appear as a distinct spot with a characteristic retention factor (Rf) value, different from the starting materials.
Applications in Research and Drug Development
The distinct properties of this compound make it a valuable tool in several scientific domains.
-
Lipidomics and Mass Spectrometry Standards: As a well-defined molecular species, it serves as an essential internal or external standard for the accurate quantification of LPCs in complex biological samples.
-
Model Membranes: While not forming bilayers itself, it can be incorporated into model membranes (e.g., made of phosphatidylcholine) to study the effects of lysolipids on membrane properties such as fluidity, permeability, and protein function. The long C20 chain would specifically influence the hydrophobic core thickness of such membranes.[3][4]
-
Drug Delivery Formulations: LPCs are widely used as excipients in pharmaceutical formulations.[3] Their detergent-like properties can be harnessed to:
-
Solubilize poorly water-soluble drugs by forming micelles.
-
Act as penetration enhancers in topical and transdermal drug delivery systems by transiently disrupting the stratum corneum.
-
Component of Liposomes and Lipid Nanoparticles: Its inclusion can modify the stability, fluidity, and release characteristics of these drug carriers.[3]
-
Protocol: Preparation of Drug-Loaded Micelles
This protocol outlines a basic thin-film hydration method for creating micelles to encapsulate a hydrophobic drug.
-
Preparation of Lipid Film: Co-dissolve this compound and a model hydrophobic drug in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of lipid to drug must be optimized but is typically high (e.g., 20:1).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid-drug film on the flask wall.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume should be chosen to achieve a final lipid concentration well above its CMC.
-
Micelle Formation: Agitate the mixture by vortexing or sonicating in a bath sonicator until the lipid film is fully dispersed, resulting in a clear or slightly opalescent micellar solution.
-
Purification (Optional): Remove any unencapsulated drug by dialysis or size-exclusion chromatography.
Causality of Choice: A researcher would select this compound for this purpose when a highly stable micelle with a large hydrophobic core is desired. The 20-carbon chain provides a substantial nonpolar environment for drug loading, and its low CMC ensures that the micelles remain stable even upon significant dilution in a physiological setting.
Conclusion
This compound is more than a simple lipid; it is a molecule at the crossroads of membrane biophysics, cellular metabolism, and pharmaceutical science. Its well-defined chemical structure—a stereospecific glycerol center, a long saturated acyl chain, and a polar phosphocholine headgroup—gives rise to a predictable set of physicochemical properties that are leveraged in both biological systems and laboratory applications. For researchers and drug developers, a thorough understanding of this structure is paramount for its effective use as a biochemical tool, a signaling probe, or a critical component in advanced drug delivery systems. As lipidomics continues to uncover the vast complexity of the cellular lipid landscape, the importance of precisely defined molecules like this compound will undoubtedly continue to grow.
References
-
Chem-Impex. (n.d.). 1-Stearoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1,2-dioleoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA.... Retrieved from [Link]
-
PubMed. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Retrieved from [Link]
-
PubChem. (n.d.). 1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Unraveling the Enigma: 1-Eicosanoyl-sn-glycero-3-phosphocholine in Cellular Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Canonical Lipid Mediator
Within the intricate symphony of cellular signaling, lysophospholipids have emerged as critical conductors, orchestrating a diverse array of physiological and pathological processes. Among these, the lysophosphatidylcholine (LPC) family has garnered significant attention for its role in inflammation, immune modulation, and cellular homeostasis. While much of the research has centered on LPCs with shorter acyl chains, a growing body of evidence suggests that their long-chain saturated counterparts, such as 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), possess unique and nuanced signaling functions that warrant dedicated investigation. This guide provides a comprehensive technical overview of the current understanding and prospective research avenues for elucidating the role of this compound in cell signaling, offering a valuable resource for researchers at the forefront of lipid research and drug discovery.
I. Biochemical Identity and Metabolic Lifecycle of this compound
This compound is a lysophospholipid characterized by a glycerol backbone, a phosphocholine headgroup at the sn-3 position, and a saturated 20-carbon fatty acid (eicosanoic acid) esterified at the sn-1 position. Its metabolic journey is intricately linked to the broader dynamics of phospholipid metabolism.
A. Biosynthesis: The Action of Phospholipase A2
The primary route of LPC 20:0 formation is through the enzymatic hydrolysis of phosphatidylcholine (PC) species containing an eicosanoyl group at the sn-1 or sn-2 position. This reaction is catalyzed by phospholipase A2 (PLA2), an enzyme that selectively cleaves the fatty acid from the sn-2 position of the phospholipid, yielding a free fatty acid and a lysophospholipid.[1] The specificity of different PLA2 isozymes for various fatty acyl chains likely influences the cellular and tissue-specific abundance of this compound.
B. Acylation and Degradation: A Dynamic Equilibrium
Once formed, this compound can be reacylated back to phosphatidylcholine by lysophosphatidylcholine acyltransferases (LPCATs).[2][3] This process, part of the Lands cycle, allows for the remodeling of membrane phospholipids. The substrate specificity of LPCAT isoforms for different acyl-CoAs, including eicosanoyl-CoA, is a critical determinant of the cellular fate of LPC 20:0.
Alternatively, this compound can be metabolized by autotaxin, a secreted lysophospholipase D, which hydrolyzes the phosphocholine headgroup to generate lysophosphatidic acid (LPA) 20:0.[4] This conversion is significant as LPA is itself a potent signaling molecule with its own set of receptors and downstream effects. Notably, the hydrolysis of 20:0 LPC by autotaxin has been shown to be subject to partial inhibition, suggesting a nuanced regulatory mechanism.[5]
II. The Signaling Nexus: Receptors and Downstream Pathways
The biological functions of lysophosphatidylcholines are primarily mediated through their interaction with specific cell surface receptors, most notably G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[1][6] While direct binding studies for this compound are limited, its structural similarity to other long-chain saturated LPCs allows for informed hypotheses regarding its receptor engagement and subsequent signaling cascades.
A. G-Protein Coupled Receptors: G2A and GPR119
Two key GPCRs have been identified as receptors for LPCs: G2A and GPR119.
-
G2A (G protein-coupled receptor 132): G2A is recognized as a receptor for various LPC species and plays a role in inflammatory responses and immune cell trafficking.[7][8] Upon LPC binding, G2A can couple to multiple G proteins, including Gαi-1 and Gαq/11, leading to an increase in intracellular calcium concentration.[9] Furthermore, G2A activation can involve the Gβγ subunit, which can in turn activate downstream effectors such as the hematopoietic cell kinase (Hck).[9] The signaling cascade can also involve the recruitment of β-arrestin-1 and G-protein receptor kinase 6 (GRK6), which are involved in receptor desensitization and internalization.[9]
-
GPR119: This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells and is implicated in glucose homeostasis.[10][11] Activation of GPR119 by LPCs is coupled to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent potentiation of glucose-dependent insulin secretion.[12][13] While oleoyl-LPC is a known endogenous ligand, the ability of long-chain saturated LPCs like this compound to activate GPR119 remains an area for active investigation.
B. Toll-Like Receptors: A Bridge to Innate Immunity
LPCs can also signal through Toll-like receptors, particularly TLR2 and TLR4, which are key pattern recognition receptors of the innate immune system.[6][14] This interaction can trigger pro-inflammatory signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of inflammatory cytokines and chemokines.[15]
C. A Divergent Role in Inflammation: The Case of LPC 20:0
While many LPC species are considered pro-inflammatory, emerging evidence suggests that this compound may have a more complex or even protective role. A Mendelian randomization analysis has indicated a negative causal relationship between LPC (0:0/20:0) and the risk of Kawasaki Disease, a systemic inflammatory condition. This finding challenges the generalized pro-inflammatory paradigm of LPCs and highlights the importance of studying the specific functions of individual molecular species.
Visualizing the Pathways
To better understand the potential signaling cascades initiated by this compound, the following diagrams illustrate the canonical G2A and GPR119 signaling pathways.
Caption: Hypothesized G2A signaling pathway for this compound.
Sources
- 1. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lysophosphatidylcholine acyltransferase 3 is the key enzyme for incorporating arachidonic acid into glycerophospholipids during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin-LPA-LPP3 Axis in Energy Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain | MDPI [mdpi.com]
- 7. Lipid Receptor G2A-Mediated Signal Pathway Plays a Critical Role in Inflammatory Response by Promoting Classical Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009141238A1 - Gpr119 receptor agonists - Google Patents [patents.google.com]
- 11. GPR119 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Vascular lipidomics analysis reveales increased levels of phosphocholine and lysophosphocholine in atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine in Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Eicosanoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine with a 20-carbon saturated acyl chain, is a minor but significant component of biological membranes. Its unique structural properties, arising from the long, saturated eicosanoyl chain, impart distinct biophysical characteristics to the lipid bilayer, influencing membrane fluidity, thickness, and the formation of specialized microdomains. Beyond its structural role, this lysophospholipid is an active participant in cellular signaling, modulating the function of membrane-associated proteins and engaging with specific G protein-coupled receptors. This guide provides a comprehensive overview of the current understanding of this compound, from its fundamental physicochemical properties to its intricate roles in membrane dynamics and cell signaling. We will delve into established methodologies for its synthesis, purification, and quantification, and explore its emerging potential as a biomarker in various diseases and as a component in advanced drug delivery systems.
Part 1: Foundational Science of this compound
Molecular Structure and Physicochemical Properties
This compound, also known as 20:0 LysoPC, is a glycerophospholipid characterized by a glycerol backbone.[1] The sn-1 position is esterified to eicosanoic acid, a 20-carbon saturated fatty acid, while the sn-2 position is a hydroxyl group. The sn-3 position is attached to a phosphocholine head group.[1] This amphipathic structure, with a bulky hydrophilic head and a single, long hydrophobic tail, is central to its behavior in aqueous environments and within biological membranes.
| Property | Value | Source |
| Molecular Formula | C28H58NO7P | N/A |
| Molecular Weight | 551.7 g/mol | N/A |
| Classification | 1-acyl-sn-glycero-3-phosphocholine | [1] |
| Acyl Chain | Eicosanoyl (20:0) | N/A |
| Solubility | Low in water, soluble in organic solvents | N/A |
The long, saturated nature of the eicosanoyl chain significantly influences its packing within the membrane, favoring more ordered membrane domains and increasing the thickness of the lipid bilayer.[2]
Part 2: The Role of this compound in Biological Membranes
Biophysical Impact on the Lipid Bilayer
The incorporation of this compound into a phospholipid bilayer can induce significant changes in its physical properties. Due to its single acyl chain, it has a conical shape which can alter the membrane's deformation energy.[3]
-
Membrane Fluidity and Order: The long, saturated 20:0 acyl chain of this lysophospholipid promotes tighter packing with neighboring lipids, leading to a decrease in membrane fluidity and an increase in the order of the lipid acyl chains. This effect is more pronounced in the gel phase of the membrane.[4]
-
Bilayer Thickness: The extended length of the eicosanoyl chain contributes to an increase in the overall thickness of the lipid bilayer.[2]
-
Lipid Rafts: Lysophospholipids, including those with saturated acyl chains, have been shown to influence the size and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[5][6] The presence of this compound may modulate the function of proteins that reside within these rafts.[7]
Interactions with Membrane Proteins
The structure and function of membrane proteins are intimately linked to their surrounding lipid environment.[8] this compound can modulate protein function through both specific and non-specific interactions.
-
Ion Channels: Lysophospholipids are known to modulate the function of various ion channels. This can occur through direct binding to the channel protein or by altering the physical properties of the surrounding membrane, which in turn affects channel gating.[9]
-
G Protein-Coupled Receptors (GPCRs): Lysophosphatidylcholines are ligands for several GPCRs, including G2A and GPR4.[10] The binding of these lipids can initiate downstream signaling cascades.
Involvement in Cellular Signaling
This compound is not merely a structural component but also a bioactive lipid that can act as a second messenger. Its levels are tightly regulated by the activity of phospholipases and lysophosphatidylcholine acyltransferases.
-
Phospholipase A2 (PLA2) and Lysophosphatidylcholine Acyltransferases (LPCATs): The concentration of this compound in the membrane is controlled by the balance between its synthesis by PLA2-mediated hydrolysis of phosphatidylcholines containing a 20:0 acyl chain at the sn-1 position and its degradation or conversion back to phosphatidylcholine by LPCATs.[11][12]
-
GPR119 Signaling: Long-chain lysophosphatidylcholines have been identified as endogenous ligands for GPR119, a GPCR predominantly expressed in pancreatic islet cells. Activation of GPR119 by these lipids leads to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin secretion.[13][14]
Caption: GPR119 signaling pathway activated by this compound.
Part 3: Experimental Methodologies
Synthesis and Purification
The synthesis of this compound can be achieved through chemoenzymatic methods. A common approach involves the selective hydrolysis of a diacyl phosphatidylcholine precursor.
Step-by-Step Protocol for Chemoenzymatic Synthesis:
-
Starting Material: Begin with 1,2-dieicosanoyl-sn-glycero-3-phosphocholine.
-
Enzymatic Hydrolysis: Dissolve the starting material in a suitable buffer system (e.g., Tris buffer with EDTA). Add Phospholipase A2 (from a source such as snake venom) to selectively hydrolyze the fatty acid at the sn-2 position.[10]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Extraction: Once the reaction is complete, extract the lipids using a chloroform/methanol solvent system.[10]
-
Purification: Purify the resulting this compound using column chromatography on silica gel. A gradient of chloroform, methanol, and water can be used for elution.[15] Alternatively, high-performance liquid chromatography (HPLC) with an amino or silica column can be employed for higher purity.[1][16]
Caption: Workflow for the synthesis and purification of this compound.
Quantification in Biological Samples
Accurate quantification of this compound in complex biological matrices such as plasma or tissue extracts is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step Protocol for LC-MS/MS Quantification:
-
Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh-Dyer or Folch method.
-
Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated or odd-chain lysophosphatidylcholine, to the sample to correct for extraction losses and matrix effects.
-
Chromatographic Separation: Separate the lipid extract using reversed-phase HPLC. A C18 column is commonly used, with a gradient of mobile phases such as water, acetonitrile, and isopropanol containing a modifier like ammonium acetate.
-
Mass Spectrometric Detection: Detect the eluting lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For lysophosphatidylcholines, a common transition to monitor is the precursor ion to the phosphocholine headgroup fragment (m/z 184).
-
Quantification: Generate a standard curve using known concentrations of authentic this compound and calculate the concentration in the sample based on the peak area ratio to the internal standard.
Part 4: Applications and Future Directions
As a Biomarker
Alterations in the levels of specific lysophosphatidylcholines have been associated with various pathological conditions, making them promising biomarkers for disease diagnosis and prognosis. While research is ongoing, elevated or decreased levels of long-chain lysophosphatidylcholines may be indicative of metabolic disorders, neurodegenerative diseases, and certain types of cancer.[5][17][18]
In Drug Development and Delivery
The unique properties of this compound make it a valuable component in the development of drug delivery systems.
-
Liposomes: Its long saturated acyl chain can enhance the stability and rigidity of liposomal formulations, potentially leading to improved drug retention and controlled release profiles.[9][16]
-
Targeted Delivery: The ability of lysophospholipids to interact with specific receptors could be exploited for targeted drug delivery to cells or tissues that overexpress these receptors.
Conclusion
This compound is emerging from the background of membrane lipids as a molecule with distinct and important functions. Its long saturated acyl chain imparts unique biophysical properties to the membrane, influencing its structure and the function of embedded proteins. As a signaling molecule, it participates in critical cellular pathways, offering potential targets for therapeutic intervention. The continued development of advanced analytical techniques will further elucidate its roles in health and disease, paving the way for its use as a diagnostic biomarker and in the rational design of novel drug delivery systems. Further research is warranted to fully understand the specific interactions and signaling cascades mediated by this particular lysophospholipid.
References
- [Reference to a study on lysolipids and lipid rafts, e.g.
- [Reference to a study on HPLC purification of lysophosphatidylcholines, e.g.
- [Reference to a study on phospholipase A2 specificity, e.g., Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC - NIH]
- [Reference to a study on GPR119 and lysophosphatidylcholines, e.g., Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC - PubMed Central]
- [Reference to a study on chemoenzymatic synthesis of lysophosphatidylcholines, e.g.
- [Reference to a study on membrane protein-lipid interactions, e.g.
- [Reference to a study on lysolipids in drug delivery, e.g., Lysolipid containing liposomes for transendothelial drug delivery - PMC - PubMed Central]
- [Reference to a study on the biophysical effects of lysolipids, e.g., Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers - NIH]
- [Reference to a study on molecular dynamics simulations of lipid bilayers, e.g.
- [Reference to a study on LPCAT enzymes, e.g., LPCAT1 - Lysophosphatidylcholine acyltransferase 1 - Homo sapiens (Human) | UniProtKB]
- [Reference to a study on G2A receptor and LPC, e.g., Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - Molecular Biology of the Cell (MBoC)]
- [Reference to a study on LPC-based liposomes, e.g.
- [Reference to a study on acyl-CoA:1-alkyl-sn-glycero-3-phosphocholine O-acyltransferase, e.g., 1-alkylglycerophosphocholine O-acyltransferase - Wikipedia]
- [Reference to a study on lysophospholipids and neurodegenerative diseases, e.g.
- [Reference to a study on LPC and lipid rafts, e.g., Lysophosphatidylcholine binds α-synuclein and prevents its pathological aggregation | National Science Review | Oxford Academic]
- [Reference to a study on the impact of lipid structure on bilayer properties, e.g., Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study - arXiv]
- [Reference to a study on LPCAT1 and its role in cancer, e.g., 79888 - Gene ResultLPCAT1 lysophosphatidylcholine acyltransferase 1 [ (human)] - NCBI]
- [Reference to a study on the analysis of lysophosphatidylcholines, e.g.
- [Reference to a study on liposome preparation, e.g.
- [Reference to a study on phospholipids in cell membranes, e.g., Insights on Natural Membrane Characterization for the Rational Design of Biomimetic Drug Delivery Systems - MDPI]
- [Reference to a study on LPCAT3, e.g.
- [Reference to a study on phospholipids as biomarkers, e.g., Phospholipids and their metabolites as diagnostic biomarkers of human diseases - PubMed]
- [Reference to a study on lipid rafts and LPC, e.g.
- [Reference to a study on ion channels and signaling, e.g.
- [Reference to a study on liposomes for drug delivery, e.g.
- [Reference to a study on phospholipid analysis, e.g., Analysis of Phospholipids in Natural Samples by Normal Phase HPLC and Corona Charged Aerosol Detection - Thermo Fisher Scientific]
- [Reference to a study on GPR119 agonists, e.g., Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed]
- [Reference to a study on PLA2 specificity, e.g.
- [Reference to a study on PLA2 and phosphoinositides, e.g.
- [Reference to a study on HPLC analysis of LPC, e.g.
- [Reference to a study on liposome composition, e.g., (PDF)
- [Reference to a study on the synthesis of lysophosphatidylcholines, e.g., The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)
- [Reference to a study on glycerophospholipid synthesis, e.g., Glycerophospholipid Synthesis (Part 1 of 4) - Introduction - YouTube]
- [Reference to a study on LPC and GPCRs, e.g., Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1)
- [Reference to a study on lysolipids and membrane properties, e.g., Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers - SciSpace]
- [Reference to a study on LPC as a biomarker in Parkinson's disease, e.g., Serum metabolomics analysis revealed metabolic disorders in Parkinson's disease - PMC]
- [Reference to a study on proliposomal formulations, e.g.
- [Reference to a study on membrane biophysics, e.g., Biophysics in Membrane of Cells - MDPI]
- [Reference to a study on biomarkers for metabolic diseases, e.g., Biomolecules | Special Issue : Biomarkers in Metabolic Diseases - MDPI]
- [Reference to a study on lysophospholipids in bacteria, e.g., Atomistic modelling of lysophospholipids from the Campylobacter jejuni lipidome | bioRxiv]
- [Reference to a study on PLA2 superfamily, e.g.
- [Reference to a study on ion channel gene therapies, e.g., Ion channel gene therapies - Nanion Technologies]
- [Reference to a study on GPR119 and its ligands, e.g., GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - MDPI]
- [Reference to a study on membrane fluidity, e.g., Exploring Membrane Fluidity: The Importance of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine]
- [Reference to a study on lipid rafts in Alzheimer's disease, e.g.
- [Reference to a study on lipid profiling, e.g., A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC - PubMed Central]
- [Reference to a study on ion channel drug discovery, e.g., Our Science - Saniona]
- [Reference to a study on DMPC synthesis and purification, e.g.
- [Reference to a study on LPCAT3 and its substrates, e.g., LPCAT3 - Lysophospholipid acyltransferase 5 - Homo sapiens (Human) | UniProtKB]
Sources
- 1. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Exposome-Explorer - 1-acyl-sn-glycero-3-phosphocholines (Compound classification) [exposome-explorer.iarc.fr]
- 4. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)C2 by a novel chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysolipids regulate raft size distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), a specific species of lysophosphatidylcholine containing the saturated 20-carbon arachidic acid, is emerging from the shadow of more abundant lysolipids to reveal a significant role in cellular signaling and disease pathophysiology. Initially viewed as a mere metabolic intermediate in the remodeling of cell membranes, recent evidence has implicated LPC (20:0) as a key signaling molecule, particularly through its interaction with the G protein-coupled receptor 119 (GPR119). This guide provides a comprehensive technical overview of LPC (20:0), consolidating current literature on its biochemical properties, metabolism, and evolving role as a biomarker and potential therapeutic target in a range of diseases, including COVID-19, aortic dissection, and Kawasaki disease. We will delve into the mechanistic details of its signaling pathways and provide robust analytical methodologies for its accurate quantification in biological matrices, offering a critical resource for researchers seeking to explore the functional significance of this bioactive lipid.
Introduction: Beyond a Simple Lysolipid
Lysophosphatidylcholines (LPCs) are amphipathic molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), a process central to the Lands cycle of phospholipid remodeling. For decades, LPCs were primarily considered detergents that could disrupt cell membranes at high concentrations. However, this view has been supplanted by the recognition of LPCs as a diverse class of signaling molecules with a wide array of biological functions. The specific acyl chain attached to the glycerol backbone dictates the molecule's function, with variations in length and saturation conferring distinct properties and receptor affinities.
This compound (LPC 20:0), also known as 1-arachidoyl-2-hydroxy-sn-glycero-3-PC, is characterized by a 20-carbon saturated acyl chain (arachidic acid) at the sn-1 position. While less abundant than its shorter-chain saturated and unsaturated counterparts like LPC 16:0 (palmitoyl) and LPC 18:1 (oleoyl), LPC (20:0) has been identified as a key player in several pathophysiological processes, warranting a focused investigation into its unique biological profile.
Biochemical Properties and Metabolism
The structural characteristics of LPC (20:0) are fundamental to its biological activity. The long, saturated acyl chain influences its partitioning into cellular membranes and its interaction with binding pockets of receptors and enzymes.
| Property | Value | Source |
| Molecular Formula | C28H58NO7P | |
| Molecular Weight | 551.7 g/mol | |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)([O-])OCC(C)C)CO | |
| InChI Key | UATOAILWGVYRQS-HHHXNRCGSA-N |
The metabolism of LPC (20:0) is intricately regulated by a series of enzymes that control its synthesis and degradation, thereby modulating its cellular and circulating levels.
Caption: Metabolic pathways of this compound (LPC 20:0).
Key Metabolic Enzymes:
-
Phospholipase A2 (PLA2): This superfamily of enzymes catalyzes the hydrolysis of the fatty acid at the sn-2 position of phospholipids, generating LPCs. The specificity of different PLA2 isoforms for various phosphatidylcholine species influences the production of LPC (20:0).
-
Lysophosphatidylcholine Acyltransferases (LPCATs): These enzymes are responsible for the reacylation of LPCs back into phosphatidylcholines, a crucial step in the Lands cycle. LPCATs exhibit substrate specificity for both the LPC species and the acyl-CoA, thereby regulating the levels of specific LPCs like LPC (20:0).
-
Lysophospholipases: These enzymes hydrolyze the remaining acyl chain from LPCs, producing glycerophosphocholine and a free fatty acid. This catabolic pathway is essential for terminating LPC signaling.
Biological Role and Signaling Pathways
The functional significance of LPC (20:0) is increasingly being recognized, with a primary signaling role mediated through the G protein-coupled receptor 119 (GPR119).
GPR119 Activation and Downstream Signaling
GPR119 is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. It has been identified as a receptor for a variety of lipid amides and lysophospholipids, including LPC (20:0). Structural and biochemical analyses have confirmed that LPC (20:0) is an endogenous ligand for GPR119, binding to a shallow pocket within the transmembrane helices[1].
The activation of GPR119 by LPC (20:0) initiates a canonical Gαs signaling cascade:
Caption: GPR119 signaling pathway activated by LPC (20:0).
Downstream Effects of GPR119 Activation:
-
Increased cAMP Levels: The primary consequence of GPR119 activation is the stimulation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating PKA, which in turn phosphorylates a multitude of downstream targets.
-
Stimulation of Hormone Secretion: In pancreatic β-cells, GPR119 activation potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.
Role in Inflammation
The role of LPCs in inflammation is complex and often species-dependent. While some LPCs are pro-inflammatory, others exhibit anti-inflammatory properties. Studies have suggested that LPC (20:0) may have anti-inflammatory effects[2]. This could be mediated through various mechanisms, including the modulation of inflammatory signaling pathways and the production of downstream anti-inflammatory lipid mediators. However, the precise mechanisms underlying the anti-inflammatory actions of LPC (20:0) require further investigation.
Association with Disease and Biomarker Potential
Recent lipidomic studies have highlighted significant alterations in LPC (20:0) levels in several diseases, positioning it as a promising biomarker for diagnosis, prognosis, and monitoring of disease activity.
COVID-19
In patients with COVID-19, a significant decrease in plasma levels of LPC (20:0) has been observed, particularly in those with severe disease[3]. The area under the curve (AUC) for LPC (20:0) in discriminating between mild and severe cases has been reported to be as high as 0.940[3]. This suggests that LPC (20:0) could serve as a robust biomarker for predicting disease severity. The mechanistic link is still under investigation, but it is hypothesized that the altered LPC (20:0) levels may reflect a dysregulation of inflammatory and immune responses during SARS-CoV-2 infection.
Aortic Dissection
Aortic dissection is a life-threatening condition where a tear in the inner layer of the aorta allows blood to flow between the layers of the aortic wall. Lipidomic analyses have revealed a dramatic decrease in plasma LPC (20:0) in patients with aortic dissection[4]. Remarkably, LPC (20:0) alone has been shown to have an AUC of 1.0 for identifying patients with aortic dissection, indicating its potential as a highly accurate diagnostic biomarker[5]. The underlying pathophysiology may involve alterations in cell membrane integrity and signaling pathways that contribute to the weakening of the aortic wall.
Kawasaki Disease
Kawasaki disease is an acute febrile illness of childhood characterized by inflammation of blood vessels, particularly the coronary arteries. Emerging evidence suggests a potential role for LPC (20:0) in the pathophysiology of this disease. While the exact mechanisms are still being elucidated, it is thought to be involved in the complex interplay of immune activation and vascular inflammation that characterizes Kawasaki disease[6][7]. Further research is needed to establish the utility of LPC (20:0) as a diagnostic or prognostic marker in this patient population.
Analytical Methodologies
Accurate and precise quantification of LPC (20:0) in biological matrices is crucial for both basic research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation
The choice of sample preparation method is critical to minimize matrix effects and ensure high recovery of LPC (20:0).
Protocol: Protein Precipitation and Lipid Extraction
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 50 µL of plasma, add an appropriate amount of a suitable internal standard, such as LPC 17:0 or a deuterated analog of LPC (20:0).
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Incubation: Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as methanol/water (1:1, v/v), for LC-MS/MS analysis.
Liquid Chromatography
Reversed-phase liquid chromatography is typically employed for the separation of LPCs.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of mobile phase B, and gradually increase to elute the lipids. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-18 min, 100% B; 18-18.1 min, 100-30% B; 18.1-22 min, 30% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry
Tandem mass spectrometry operating in positive electrospray ionization (ESI+) mode is used for the detection and quantification of LPC (20:0). Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 552.4 |
| Product Ion (Q3) | m/z 184.1 (phosphocholine headgroup) |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV. |
| Dwell Time | 50-100 ms |
Future Perspectives and Conclusion
The study of this compound is a rapidly evolving field. While its role as a signaling molecule and a potential biomarker is becoming increasingly evident, several key questions remain. Future research should focus on:
-
Elucidating the full spectrum of its biological functions: Beyond GPR119, does LPC (20:0) interact with other receptors or signaling proteins?
-
Understanding its precise mechanistic role in disease: Moving beyond correlation to establish causality will be crucial for developing therapeutic strategies targeting LPC (20:0) metabolism or signaling.
-
Validating its clinical utility as a biomarker: Large-scale clinical studies are needed to confirm the diagnostic and prognostic value of LPC (20:0) in various diseases.
References
-
LPCAT2 lysophosphatidylcholine acyltransferase 2 [Homo sapiens (human)]. Gene - NCBI. [Link]
-
The Role of Phospholipid Oxidation Products in Atherosclerosis. Sub-cellular biochemistry, 51, 299–324. [Link]
-
Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters, 15(2), 224–231. [Link]
-
Activation of 1-alkyl-2-lysoglycero-3-phosphocholine. Acetyl-CoA transferase during phagocytosis in human polymorphonuclear leukocytes. The Journal of biological chemistry, 257(12), 6587–6594. [Link]
-
Lipidome is a valuable tool for the severity prediction of coronavirus disease 2019. Frontiers in Immunology, 15, 1385489. [Link]
-
Anti-inflammatory effects of phosphatidylcholine. Journal of Biological Chemistry, 282(40), 29143–29152. [Link]
-
Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Journal of analytical methods in chemistry, 2015, 985173. [Link]
-
Lysophosphatidylcholine acyltransferase 1 - Mus musculus (Mouse). UniProt. [Link]
-
The up-to-date pathophysiology of Kawasaki disease. Clinical & Translational Immunology, 10(5), e1287. [Link]
-
Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection. Frontiers in Cardiovascular Medicine, 8, 747413. [Link]
-
Lipid alternations in the plasma of COVID-19 patients with various clinical presentations. Frontiers in Immunology, 14, 1228236. [Link]
-
Kawasaki disease: pathophysiology and insights from mouse models. Journal of human genetics, 65(7), 583–591. [Link]
-
Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119. Nature communications, 13(1), 4796. [Link]
-
Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. Biochemical and biophysical research communications, 96(4), 1610–1617. [Link]
-
Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et biophysica acta, 664(2), 283–289. [Link]
-
Lysophosphatidic Acid May Be a Novel Biomarker for Early Acute Aortic Dissection. Frontiers in cardiovascular medicine, 8, 735777. [Link]
-
Oxidized phospholipid damage signals as modulators of immunity. Open biology, 11(7), 210114. [Link]
-
The role of oxidized phospholipids in atherosclerosis. Journal of lipid research, 50 Suppl(Suppl), S349–S354. [Link]
-
Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. Molecules (Basel, Switzerland), 27(15), 4833. [Link]
-
Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection. Frontiers in Cardiovascular Medicine, 8. [Link]
Sources
- 1. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidome is a valuable tool for the severity prediction of coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The up‐to‐date pathophysiology of Kawasaki disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kawasaki disease: pathophysiology and insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Functions of Lysophosphatidylcholine (20:0): A Technical Guide for Researchers
An In-Depth Exploration of Arachidoyl-Lysophosphatidylcholine's Role in Cellular Signaling, Immunomodulation, and Disease Pathophysiology
Authored by: A Senior Application Scientist
Abstract
Lysophosphatidylcholine (LPC) species are increasingly recognized as critical signaling molecules with diverse biological activities. Among these, Arachidoyl-lysophosphatidylcholine (LPC(20:0)), a saturated long-chain lysophospholipid, is emerging as a key player in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of LPC(20:0)'s biological functions, with a focus on its metabolic pathways, receptor interactions, and its complex role in immunomodulation, neuroinflammation, and endothelial cell biology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic intricacies of this specific lipid mediator.
Introduction: The Significance of Acyl Chain Specificity in LPC Signaling
Lysophosphatidylcholines (LPCs) are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT).[1] For many years, they were considered mere metabolic intermediates. However, it is now evident that LPCs are potent signaling molecules with functions that are highly dependent on the length and saturation of their fatty acyl chain. LPC(20:0), characterized by a 20-carbon saturated arachidoyl chain, exhibits distinct biological activities that differentiate it from its shorter or unsaturated counterparts. Understanding these specific functions is crucial for elucidating its role in health and disease.
Metabolic Fate of LPC(20:0): The Lands Cycle and Beyond
The cellular levels of LPC(20:0) are tightly regulated through a dynamic process of synthesis and degradation.
2.1. Synthesis: LPC(20:0) is primarily produced through the enzymatic activity of phospholipase A2 (PLA2) on phosphatidylcholine (PC) molecules containing an arachidoyl group at the sn-2 position.
2.2. Acylation and Recycling: The primary route for LPC(20:0) removal is its reacylation back into PC by lysophosphatidylcholine acyltransferases (LPCATs). This process, known as the Lands cycle, is crucial for maintaining membrane phospholipid homeostasis.[1]
2.3. Degradation: LPC(20:0) can also be further metabolized by autotaxin, which possesses lysophospholipase D activity, to generate lysophosphatidic acid (LPA), another potent lipid signaling molecule.[1]
Experimental Protocol: Quantification of LPC(20:0) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: Accurate quantification of LPC(20:0) in biological samples is essential for studying its physiological and pathological roles. LC-MS/MS offers high sensitivity and specificity for this purpose.
Methodology:
-
Lipid Extraction:
-
To 100 µL of plasma or cell lysate, add 1 mL of a cold (-20°C) extraction solvent mixture of methyl tert-butyl ether (MTBE), methanol, and water (10:3:2.5, v/v/v).
-
Include an internal standard, such as LPC(17:0), for accurate quantification.
-
Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate).
-
A typical gradient could be: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for LPC(20:0) is [M+H]⁺ at m/z 552.4, and a characteristic product ion is the phosphocholine headgroup at m/z 184.1.
-
-
LPC(20:0) as a Signaling Molecule: Receptor-Mediated Actions
LPC(20:0) exerts many of its biological effects through interactions with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs).
3.1. GPR119: A Key Receptor for LPC(20:0)
Recent structural and biochemical studies have identified GPR119 as a bona fide receptor for LPCs.[2] Significantly, LPC(20:0) has been identified as one of the most abundant LPC species co-purified with the GPR119-Gαs complex, strongly suggesting a direct and physiologically relevant interaction.[3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[4]
Signaling Pathway: GPR119-Gαs-cAMP Axis
Activation of GPR119 by LPC(20:0) is coupled to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This increase in intracellular cAMP mediates various downstream effects.
Caption: LPC(20:0)-mediated GPR119 signaling pathway.
3.1.1. Role in Glucose Homeostasis and Insulin Secretion
The expression of GPR119 in pancreatic β-cells points to a role for its ligands in regulating insulin secretion. Activation of GPR119 by LPCs enhances glucose-stimulated insulin secretion (GSIS).[5][6] The LPC(20:0)-induced increase in cAMP via GPR119 is a key mechanism in this process.[7] This positions LPC(20:0) as a potential modulator of glucose metabolism.
Table 1: LPC Species and their Role in Insulin Secretion
| LPC Species | Receptor(s) | Effect on Insulin Secretion | Reference(s) |
| LPC(16:0) | GPR119 | Potentiates GSIS | [6] |
| LPC(18:1) | GPR119 | Potentiates GSIS | [5] |
| LPC(20:0) | GPR119 | Potentiates GSIS (inferred) | [3] |
Experimental Protocol: GPR119 Activation and cAMP Assay
Rationale: To determine the ability of LPC(20:0) to activate GPR119 and stimulate cAMP production.
Methodology:
-
Cell Culture:
-
Use a cell line stably overexpressing human GPR119 (e.g., HEK293-GPR119 or Tango™ GPR119-bla U2OS cells).
-
Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
cAMP Measurement:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat the cells with varying concentrations of LPC(20:0) (and other LPC species as controls) for 30 minutes at 37°C. Include a known GPR119 agonist as a positive control.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for LPC(20:0)-induced cAMP production.
-
The Dichotomous Role of LPC(20:0) in Inflammation and Immunity
The influence of LPC(20:0) on the immune system is complex, with evidence supporting both pro- and anti-inflammatory roles depending on the cellular context and the specific inflammatory milieu.
4.1. Pro-inflammatory Potential
In certain contexts, LPCs, including likely LPC(20:0), can promote inflammation. They have been shown to:
-
Induce Inflammatory Cytokine Production: LPCs can stimulate the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from various immune cells.[8][9]
-
Upregulate Adhesion Molecules: LPCs can increase the expression of adhesion molecules like ICAM-1, VCAM-1, and P-selectin on endothelial cells, facilitating leukocyte recruitment to sites of inflammation.[6][8]
-
Activate Microglia: In the central nervous system, LPCs are potent activators of microglia, the resident immune cells of the brain, contributing to neuroinflammation.[1][10]
4.2. Anti-inflammatory and Regulatory Functions
Conversely, several studies point towards a more nuanced, and at times, anti-inflammatory or regulatory role for specific LPC species, including LPC(20:0).
-
Association with Reduced Inflammation: One study found that a decrease in serum LPC(20:0) levels was positively correlated with a decrease in the inflammatory markers C-reactive protein (CRP), IL-1β, IL-4, and TGF-β.[11] This suggests that higher physiological levels of LPC(20:0) may be associated with a less inflammatory state.
-
Role in Severe Inflammatory Conditions: In patients with severe COVID-19, reduced levels of LPC(20:0) were observed, and lower levels were associated with increased concentrations of the pro-inflammatory cytokines G-CSF and IL-6.[12] This finding suggests that a depletion of LPC(20:0) may contribute to an uncontrolled inflammatory response or "cytokine storm".
This apparent paradox highlights the need for further research to delineate the specific conditions under which LPC(20:0) exerts pro- versus anti-inflammatory effects. The overall immune status, the presence of other signaling molecules, and the specific cell types involved are likely key determinants of its function.
Caption: The dual immunomodulatory roles of LPC(20:0).
Implications in Endothelial Dysfunction and Atherosclerosis
Endothelial cells are critical regulators of vascular health, and their dysfunction is an early event in the pathogenesis of atherosclerosis. LPCs are known to accumulate in atherosclerotic lesions and contribute to endothelial activation.
LPCs, in general, can promote endothelial dysfunction by:
-
Increasing Endothelial Permeability: This allows for the infiltration of lipids and immune cells into the vessel wall.
-
Promoting Leukocyte Adhesion: As mentioned, LPCs upregulate adhesion molecules, facilitating the binding of monocytes and T-cells to the endothelium.[6][8]
-
Modulating Vascular Tone: LPCs can have complex effects on vasodilation and vasoconstriction.[8]
While the specific effects of LPC(20:0) on endothelial cells have not been as extensively studied as other LPC species, its presence in circulation and its potential to be generated within atherosclerotic plaques suggest it likely contributes to these processes.
Experimental Protocol: In Vitro Endothelial Cell Activation Assay
Rationale: To investigate the effect of LPC(20:0) on the expression of adhesion molecules in endothelial cells.
Methodology:
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.
-
Seed HUVECs in 6-well plates and grow to confluence.
-
-
LPC(20:0) Treatment:
-
Wash the confluent HUVEC monolayer with serum-free medium.
-
Treat the cells with various concentrations of LPC(20:0) (e.g., 1-50 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., fatty acid-free BSA) and a positive control (e.g., TNF-α).
-
-
Analysis of Adhesion Molecule Expression:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR with specific primers for ICAM-1, VCAM-1, and a housekeeping gene (e.g., GAPDH) to quantify changes in gene expression.
-
-
Western Blotting:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ICAM-1 and VCAM-1, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Role in Neuroinflammation and Neurodegeneration
Neuroinflammation is a key feature of many neurodegenerative diseases. LPCs are known to be potent demyelinating agents and can induce an inflammatory response in the central nervous system.[2] They can disrupt the blood-brain barrier and activate microglia and astrocytes.[2] The production of LPCs by neurons under stress can trigger a cascade of inflammatory events that contribute to neurodegeneration.[10] While the specific role of LPC(20:0) in these processes is an active area of investigation, its presence in the brain and its immunomodulatory properties suggest it is likely involved.
Conclusion and Future Directions
LPC(20:0) is a bioactive lipid with a complex and multifaceted biological profile. Its role as a ligand for GPR119 firmly places it as a modulator of glucose homeostasis and insulin secretion. Its dichotomous effects on the immune system, acting as both a pro- and anti-inflammatory molecule depending on the context, highlight the intricacy of lipid signaling in immunity. Furthermore, its likely involvement in endothelial dysfunction and neuroinflammation underscores its potential as a therapeutic target in a range of diseases.
Future research should focus on:
-
Deconvoluting the context-dependent immunomodulatory effects of LPC(20:0).
-
Quantifying the specific signaling outputs of LPC(20:0) through GPR119 in comparison to other LPC species.
-
Elucidating the precise role of LPC(20:0) in the pathophysiology of atherosclerosis, neurodegenerative diseases, and metabolic disorders.
-
Developing selective modulators of LPC(20:0) signaling for therapeutic applications.
A deeper understanding of the biological functions of LPC(20:0) will undoubtedly open new avenues for the development of novel diagnostics and therapeutics for a variety of human diseases.
References
-
An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. International Journal of Molecular Sciences. Available at: [Link]
-
An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System. International Journal of Molecular Sciences. Available at: [Link]
-
LYSOPHOSPHATIDYLCHOLINE AND LYSOPHOSPHATIDYLINOSIOL с NOVEL PROMISSING SIGNALING MOLECULES AND THEIR POSSIBLE THERAPEUTIC ACTIV. Biopolymers and Cell. Available at: [Link]
-
Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. Taylor & Francis Online. Available at: [Link]
-
Anti-inflammatory action of arachidonoyl lysophosphatidylcholine or 15-hydroperoxy derivative in zymosan A-induced peritonitis. PubMed. Available at: [Link]
-
Lipidome is a valuable tool for the severity prediction of coronavirus disease 2019. Frontiers in Immunology. Available at: [Link]
-
Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production. Journal of Lipid Research. Available at: [Link]
-
Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Inhibitory Effect of Lysophosphatidylcholine on Proangiogenesis of Human CD34+ Cells Derived Endothelial Progenitor Cells. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Dynamic Brain Lipid Profiles Modulate Microglial Lipid Droplet Accumulation and Inflammation Under Ischemic Conditions in Mice. Advanced Science. Available at: [Link]
-
Lysophosphatidylcholine as a Ligand for the Immunoregulatory Receptor G2A. Science. Available at: [Link]
-
Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. MDPI. Available at: [Link]
-
Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119. ResearchGate. Available at: [Link]
-
Lysophosphatidylcholine increases endothelial permeability: role of PKCα and RhoA cross talk. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
-
Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. National Institutes of Health. Available at: [Link]
-
ATP Release Drives Inflammation with Lysophosphatidylcholine. The Journal of Immunology. Available at: [Link]
-
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. Diabetologia. Available at: [Link]
-
Cdk5/p25-Induced Cytosolic PLA2-Mediated Lysophosphatidylcholine Production Regulates Neuroinflammation and Triggers Neurodegeneration. Journal of Neuroscience. Available at: [Link]
-
Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. Available at: [Link]
-
Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism. Clinical and Experimental Immunology. Available at: [Link]
-
Inhibition of autophagy-lysosomal function exacerbates microglial and monocyte lipid metabolism reprograming and dysfunction after traumatic brain injury. bioRxiv. Available at: [Link]
-
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. Available at: [Link]
-
Targeted Lipidomics and Inflammation Response to Six Weeks of Sprint Interval Training in Male Adolescents. International Journal of Molecular Sciences. Available at: [Link]
-
T cell chemotaxis to lysophosphatidylcholine through the G2A receptor. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. Available at: [Link]
-
Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells. PubMed. Available at: [Link]
-
β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of T cell activation by stomatin-like protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System [mdpi.com]
- 9. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Frontiers | Altered lipid profiles in the prefrontal cortex are associated with neuroinflammation after severe burn injury [frontiersin.org]
- 12. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Situating a Unique Lysolipid in Modern Research
An In-Depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)
In the intricate world of lipidomics, lysophosphatidylcholines (LPCs) represent more than mere metabolic intermediates; they are potent signaling molecules and critical modulators of cell membrane dynamics. Within this class, this compound, also known as Lyso-PC(20:0), stands out due to its long, saturated 20-carbon acyl chain. This structural feature imparts distinct biophysical and biochemical properties that are of significant interest to researchers in cell biology, pharmacology, and drug development.
This guide moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a narrative grounded in practical expertise, explaining not just what this molecule is, but why its specific attributes are leveraged in experimental design and how to methodically approach its application. We will explore its molecular identity, delve into its putative biological roles based on established principles for related lipids, and provide actionable protocols for its use in mass spectrometry and drug delivery formulations. The methodologies described herein are designed as self-validating systems, emphasizing the causality behind each step to ensure technical accuracy and reproducibility.
Part 1: Molecular Profile and Physicochemical Characteristics
This compound is an amphipathic molecule, possessing a hydrophilic phosphocholine headgroup and a hydrophobic 20-carbon eicosanoyl tail. This structure dictates its behavior in aqueous and lipid environments, driving its self-assembly and interaction with biological membranes.
It is formally classified as a 1-O-acyl-sn-glycero-3-phosphocholine where the acyl group at the sn-1 position is derived from eicosanoic acid.[1] The hydroxyl group at the sn-2 position is a key feature of all lysophospholipids, contributing to the molecule's conical shape and its ability to influence membrane curvature.
Core Chemical Identity
| Parameter | Value | Source |
| IUPAC Name | [(2R)-2-hydroxy-3-(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | PubChem |
| Synonyms | Lysophosphatidylcholine 20:0, Lyso-PC(20:0), LPC(20:0) | [1] |
| Molecular Formula | C₂₈H₅₈NO₇P | [1] |
| Molecular Weight | 551.7 g/mol (Computed) | [1] |
| LIPID MAPS ID | LMGP01050012 | LIPID MAPS |
Physicochemical and Computed Properties
These properties are fundamental to understanding the molecule's solubility, membrane partitioning, and behavior in analytical systems.
| Property | Value | Significance in Application |
| Physical Form | Solid | [1] |
| XLogP3 | 7.7 (Computed) | [1] |
| Hydrogen Bond Donors | 1 (Computed) | [1] |
| Hydrogen Bond Acceptors | 7 (Computed) | [1] |
Part 2: Biological Context and Mechanisms of Action
While specific research on LPC(20:0) is limited, its biological functions can be expertly inferred from the well-documented activities of the broader LPC class.
Metabolic Pathway: Origin from Phosphatidylcholine
LPC(20:0) is primarily generated in vivo through the enzymatic hydrolysis of a phosphatidylcholine molecule containing an eicosanoyl group at the sn-1 or sn-2 position. This reaction is catalyzed by phospholipase A₂ (PLA₂), an enzyme central to inflammatory processes and lipid signaling. The resulting LPC can be further metabolized by lysophospholipase to release free fatty acid and glycerophosphocholine, or it can be re-acylated to reform phosphatidylcholine in the Lands cycle.
Inferred Signaling and Pro-Inflammatory Roles
Many LPC species are recognized as potent signaling molecules that can activate G-protein coupled receptors (GPCRs) and trigger inflammatory cascades. For instance, 1-palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is known to have pro-inflammatory effects, enhancing the secretion of cytokines like IL-6 and TNF-α and inducing oxidative stress in endothelial cells.[2]
Given its structural similarity, it is plausible that LPC(20:0) engages similar pathways. The long, saturated eicosanoyl chain may confer specific receptor affinity or lead to distinct biophysical effects on the cell membrane compared to shorter-chain LPCs. A researcher would use LPC(20:0) to investigate the specific cellular responses to a long-chain saturated lysophospholipid, which may be relevant in metabolic diseases where lipid profiles are altered.
Part 3: Applications in Drug Development and Biotechnology
The unique properties of LPC(20:0) make it a valuable tool in pharmaceutical sciences, primarily as an analytical standard and as a functional excipient in drug delivery systems.
Analytical Standard for Mass Spectrometry
In lipidomics, accurate identification and quantification of individual lipid species are paramount. LPC(20:0) serves as a crucial analytical standard for liquid chromatography-mass spectrometry (LC-MS) methods.
Causality of Use: Researchers investigating diseases like atherosclerosis or uremia, where oxidized phospholipids are implicated, require pure standards to develop and validate their analytical methods.[3][4] Using a standard like LPC(20:0) allows for the determination of retention time, the optimization of MS parameters (e.g., collision energy), and the creation of calibration curves for absolute quantification.
This protocol provides a robust framework for quantifying endogenous or exogenous LPC(20:0).
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of LPC(20:0) in chloroform:methanol (2:1, v/v).
-
Generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in methanol.
-
Prepare a deuterated internal standard (IS), such as LPC(16:0)-d4, at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Lipid Extraction):
-
To 50 µL of human plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis. This single-phase extraction is efficient for polar lipids like LPCs.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient starting from 60% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
LPC(20:0) Quantifier: 552.4 -> 184.1 (Precursor [M+H]⁺ -> Phosphocholine fragment).
-
Internal Standard: e.g., 500.3 -> 184.1 (LPC(16:0)-d4 [M+H]⁺ -> Phosphocholine fragment).
-
-
Data Analysis: Quantify LPC(20:0) by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Excipient in Lipid-Based Drug Delivery
Phospholipids are the building blocks of liposomes and lipid nanoparticles (LNPs), which are used to improve the delivery of therapeutic agents.[5][6] While bilayer-forming lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) provide structural integrity, the inclusion of a lysolipid like LPC(20:0) can serve specific functions.
Causality of Use: The conical shape of LPCs can increase the permeability of lipid bilayers.[7] Incorporating a small molar percentage of LPC(20:0) into a liposome formulation can help destabilize the membrane upon reaching a target site (e.g., in a low pH tumor microenvironment), facilitating the release of an encapsulated drug. Its long saturated chain ensures it remains anchored in the lipid membrane until the release trigger.
This classic method is widely used for creating liposomal formulations.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the primary structural lipid (e.g., DSPC), cholesterol, and LPC(20:0) in chloroform. A common molar ratio is 85:10:5 (DSPC:Cholesterol:LPC). The inclusion of cholesterol is critical for stabilizing the bilayer.
-
If encapsulating a lipophilic drug, dissolve it in the chloroform at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the main lipid (for DSPC, >55°C). This creates a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution and form unilamellar vesicles, the MLV suspension must be downsized.
-
Extrusion: Repeatedly pass the suspension (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the most common and reliable method for producing vesicles of a specific size.
-
Sonication: Alternatively, use a probe or bath sonicator, though this can lead to lipid degradation and wider size distributions.
-
-
Purification:
-
Remove any unencapsulated (free) drug from the liposome suspension using size exclusion chromatography or dialysis.
-
Sources
- 1. This compound | C28H58NO7P | CID 24779473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2-Distearoyl-sn-glycero-3-phosphocholine: Uses and Toxicological evaluation_Chemicalbook [chemicalbook.com]
- 7. Lysolipid containing liposomes for transendothelial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)
Introduction: Unraveling the Significance of 1-Eicosanoyl-sn-glycero-3-phosphocholine
This compound, a lysophosphatidylcholine (LPC) with a 20-carbon saturated acyl chain (LPC 20:0), is a bioactive lipid molecule that has garnered increasing interest within the scientific community. LPCs are key components of oxidized low-density lipoprotein (oxLDL) and are generated through the enzymatic activity of phospholipase A2 (PLA2) on phosphatidylcholine.[1] These molecules are not merely metabolic intermediates but potent signaling lipids that can modulate a variety of cellular processes.
The biological functions of LPCs are diverse and often depend on the length and saturation of their fatty acid chain.[1] They have been implicated in a range of physiological and pathological conditions, including inflammation, atherosclerosis, and pain signaling.[1][2] LPCs exert their effects by interacting with a variety of receptors, including G protein-coupled receptors (GPCRs) like G2A and GPR119, as well as Toll-like receptors (TLRs).[2][3] The activation of these receptors can trigger downstream signaling cascades, leading to cellular responses such as cytokine production, cell migration, and changes in intracellular calcium levels.[2]
This comprehensive guide provides detailed protocols for a selection of key biological assays to investigate the effects of this compound. These protocols are designed to be robust and self-validating, offering researchers in cell biology, pharmacology, and drug development a solid foundation for exploring the biological impact of this specific long-chain lysophospholipid.
Physicochemical Properties and Handling of LPC (20:0)
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. Due to its amphiphilic nature, with a polar phosphocholine head group and a long, saturated nonpolar acyl chain, its solubility and stability in aqueous solutions require careful consideration.
| Property | Value/Information | Source |
| Molecular Formula | C28H58NO7P | [4] |
| Molecular Weight | 551.74 g/mol | [4] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as methanol, ethanol, and chloroform. | General knowledge for long-chain LPCs |
| Storage | Store as a solid or in an organic solvent at -20°C or -80°C to prevent degradation. | General knowledge for lipids |
Protocol for Preparing LPC (20:0) Working Solutions:
-
Expert Insight: The long saturated acyl chain of LPC (20:0) can make it challenging to dissolve directly in aqueous media. To ensure a homogenous solution and prevent micelle formation that could lead to inconsistent results, it is recommended to first dissolve the lipid in an organic solvent and then dilute it into the assay buffer.
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound and dissolve it in ethanol or methanol to create a high-concentration stock solution (e.g., 10 mM).
-
Working Solution Preparation: For cell-based assays, dilute the stock solution into a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or Phosphate-Buffered Saline [PBS]) to the desired final concentration. It is crucial to vortex the solution vigorously during dilution to aid in dispersion. For some applications, the use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can improve solubility and delivery to cells.
I. G Protein-Coupled Receptor (GPCR) Activation: Intracellular Calcium Mobilization Assay
Many LPCs, including potentially LPC (20:0), signal through Gq-coupled GPCRs, which leads to an increase in intracellular calcium concentration ([Ca2+]i).[2] A calcium flux assay is a robust method to screen for and characterize the activation of such receptors.
Scientific Rationale
Activation of a Gq-coupled receptor by a ligand like LPC (20:0) initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Experimental Workflow: Calcium Mobilization
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Protocol
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293 cells stably expressing a candidate receptor like G2A or GPR119, or a cell line endogenously expressing the receptor of interest) into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Loading with Calcium Indicator Dye:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM according to the manufacturer's instructions. A common final concentration for Fluo-4 AM is 1-5 µM.
-
Aspirate the cell culture medium from the wells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.
-
-
Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to remove any extracellular dye.
-
After the final wash, add fresh assay buffer to each well.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Inject the desired concentration of this compound into the wells and continue to record the fluorescence signal for another 3-5 minutes.
-
Positive Control: Use a known agonist for the expressed receptor or a general stimulus like ATP to confirm cell responsiveness.
-
Negative Control: Use vehicle (the buffer used to dissolve the LPC) to determine the baseline response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration.
-
Data can be expressed as the peak fluorescence intensity, the area under the curve, or the fold change over baseline.
-
Generate dose-response curves to determine the EC50 value of LPC (20:0).
-
II. Cell Migration: Transwell Chemotaxis Assay
LPCs have been shown to act as chemoattractants for various cell types, including immune cells and endothelial cells.[2] The Transwell assay is a widely used method to quantify the chemotactic potential of a compound like LPC (20:0).
Scientific Rationale
This assay utilizes a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and the test compound (chemoattractant) is placed in the lower chamber. If the compound is chemotactic, it will induce the cells to migrate through the pores of the membrane towards the higher concentration of the compound in the lower chamber. The number of migrated cells is then quantified as a measure of the chemotactic activity.
Experimental Workflow: Transwell Migration
Caption: Workflow for the Transwell cell migration assay.
Detailed Protocol
-
Cell Preparation:
-
Culture the cells of interest (e.g., monocytes, macrophages, or endothelial cells) to about 80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.[5] This is to minimize basal migration and increase the sensitivity to the chemoattractant.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Assay Setup:
-
Add the chemoattractant solution (different concentrations of LPC 20:0 in serum-free medium) to the lower wells of a 24-well plate.[6]
-
Positive Control: Use a known chemoattractant for the cell type being used (e.g., fetal bovine serum [FBS] or a specific chemokine).
-
Negative Control: Use serum-free medium alone in the lower chamber.
-
Carefully place the Transwell inserts (with an appropriate pore size, typically 5-8 µm for most cells) into the wells, ensuring there are no air bubbles trapped underneath.[6]
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration. This time will vary depending on the cell type and should be optimized (typically 4-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[6]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[6]
-
Wash the membrane with PBS and then stain with 0.1% crystal violet solution for 30 minutes.[6]
-
Gently wash the stained inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Visualize the migrated cells under a microscope and capture images from several random fields of view.
-
Count the number of migrated cells per field.
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the relative number of migrated cells.
-
III. Pro-Inflammatory Signaling: NF-κB Activation Assay
LPCs are known to induce pro-inflammatory responses, often through the activation of the NF-κB signaling pathway.[7] An NF-κB reporter assay is a common method to quantify the activation of this pathway.
Scientific Rationale
The NF-κB transcription factor is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as LPCs binding to TLRs, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. A reporter gene assay utilizes a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Signaling Pathway: LPC-Induced NF-κB Activation
Caption: Simplified diagram of the LPC-induced NF-κB signaling pathway.
Detailed Protocol
-
Cell Transfection:
-
Seed a suitable cell line (e.g., HEK293T or a macrophage cell line like RAW 264.7) in a 24-well plate.
-
Co-transfect the cells with a plasmid containing an NF-κB-driven firefly luciferase reporter and a control plasmid with a constitutively active promoter driving the expression of Renilla luciferase (for normalization). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Cell Stimulation:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Positive Control: Use a known NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[7]
-
Negative Control: Use vehicle-treated cells.
-
Incubate the cells for an appropriate time to allow for NF-κB activation and reporter gene expression (typically 6-24 hours).
-
-
Luciferase Assay:
-
After incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle-treated control.
-
Generate dose-response curves to determine the potency of LPC (20:0) in activating the NF-κB pathway.
-
IV. Phospholipase A2 (PLA2) Enzyme Activity Assay
LPCs are generated by the action of PLA2 on phospholipids. Conversely, LPCs can also modulate the activity of PLA2 enzymes. An in vitro PLA2 activity assay can be used to investigate whether LPC (20:0) can act as a substrate for or an inhibitor of PLA2.
Scientific Rationale
Phospholipase A2 enzymes hydrolyze the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[8] The activity of PLA2 can be measured using a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage. By including LPC (20:0) in the reaction, its effect on the enzyme's activity towards the synthetic substrate can be determined.
Detailed Protocol
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, as many PLA2s are calcium-dependent).
-
Prepare a solution of a fluorescent PLA2 substrate (e.g., a substrate with a fluorescent group at the sn-2 position that is quenched in the intact phospholipid and fluoresces upon release).
-
Prepare solutions of purified PLA2 enzyme and various concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the PLA2 substrate, and the different concentrations of LPC (20:0) or vehicle control.
-
Initiate the reaction by adding the PLA2 enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of the reaction (the initial linear portion of the fluorescence increase over time) is proportional to the PLA2 activity.
-
Compare the reaction rates in the presence of different concentrations of LPC (20:0) to the vehicle control.
-
A decrease in the reaction rate suggests that LPC (20:0) may be an inhibitor of the PLA2 enzyme under these conditions. An increase could suggest an allosteric activation.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on key cellular processes such as GPCR activation, cell migration, and pro-inflammatory signaling, researchers can gain valuable insights into the physiological and pathological roles of this specific long-chain lysophospholipid.
Further investigations could involve more complex in vitro models, such as co-culture systems or 3D cell cultures, to better mimic the in vivo environment. In vivo studies in relevant animal models will be crucial to validate the findings from these in vitro assays and to understand the overall physiological impact of LPC (20:0). Ultimately, a thorough understanding of the biological functions of this compound could lead to the identification of new therapeutic targets for a variety of diseases.
References
-
Li, X., et al. (2021). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. MDPI. Available at: [Link]
- Kim, H. J., et al. (2024).
- Poulsen, M., et al. (2017). An optimized method for accurate quantification of cell migration using human small intestine cells. PLoS One, 12(10), e0186101.
- McClure, K. F., et al. (2011). Activation of the G-protein-coupled receptor 119: a conformation-based hypothesis for understanding agonist response. Journal of Medicinal Chemistry, 54(8), 2767-2775.
- University of Pennsylvania. Calcium Flux Protocol.
- Kafrawy, O., & Pryor, W. A. (1995). Activation of phospholipase A2 in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine liposomes containing lipid ozonation products. Chemical Research in Toxicology, 8(5), 739-746.
- MedChemExpress. 1-Docosanoyl-sn-glycero-3-phosphocholine.
- Li, J., et al. (2021).
- PubChem. 1-O-Hexadecyl-sn-glycero-3-phosphocholine.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2025). Lp-PLA2 activity assay methods.
- FUJIFILM Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons.
- ResearchGate. (2025). A novel method to synthesize 1-acyl-sn-glycero-3-phosphocholine and 1,2-diacyl-sn-glycero-3-phosphocholine.
- ResearchHub. (2024). Standard Operating Procedure (SOP)
- Shokri, A., et al. (2024). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics, 21(1), 355-365.
- National Institutes of Health. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis.
- Abcam. (n.d.). Cytosolic Phospholipase A2 Assay Kit (ab133090).
- National Institutes of Health. (2013).
- de Oliveira, L. S., et al. (2014).
- Eskola, J. U., et al. (1993). A simple isotopic assay method for human serum phospholipase A2 activity. Clinica Chimica Acta, 216(1-2), 13-21.
- Chu, Z. L., et al. (2010). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 161(2), 348-357.
- ITW Reagents. (n.d.). Biological Buffers.
- MilliporeSigma. (n.d.). Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts.
- Abcam. (n.d.). Fura-2 AM imaging protocol.
- Burambi, F., et al. (2023). Functional Characterization of Lysophospholipids by Proteomic and Lipidomic Analysis of Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 24(13), 10928.
- Lauffer, L. M., et al. (2013). Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. Endocrinology, 154(10), 3563-3571.
- Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107.
- Di Mola, A., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Molecules, 29(10), 2329.
- Nelson, B., et al. (2022). Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells. bioRxiv.
- Echelon Biosciences. (n.d.). LPLA2 Activity Assay.
- Renooij, W., & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 663(2), 545-556.
- Chem-Impex. (n.d.). 1-Stearoyl-sn-glycero-3-phosphocholine.
Sources
- 1. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Functional Characterization of Lysophospholipids by Proteomic and Lipidomic Analysis of Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-O-Hexadecyl-sn-glycero-3-phosphocholine | C24H52NO6P | CID 162126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchhub.com [researchhub.com]
- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Eicosanoyl-sn-glycero-3-phosphocholine
Introduction: The Significance of 1-Eicosanoyl-sn-glycero-3-phosphocholine in Research and Development
This compound, also known as lysophosphatidylcholine (LPC) 20:0, is a single-chain glycerophospholipid that has garnered increasing interest within the scientific community.[1] As a member of the lysophospholipid family, it is not merely a structural component of cell membranes but also a potent signaling molecule involved in a myriad of physiological and pathological processes.[2][3] Its unique structure, featuring a long, saturated 20-carbon acyl chain (eicosanoic acid), imparts distinct biophysical properties that influence membrane dynamics and cellular behavior.
Lysophosphatidylcholines are generated through the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2.[2] They are found in minor quantities in most cell membranes and in blood plasma, where they are rapidly metabolized.[2] Despite their transient nature, LPCs exert profound effects on various cell types, modulating processes such as inflammation, cell proliferation, and apoptosis.[2] Their ability to act as signaling molecules is often mediated by specific G protein-coupled receptors (GPCRs), such as GPR4 and G2A, making them intriguing targets for drug discovery.[4][5]
In the realm of drug development, the amphiphilic nature of this compound makes it a valuable excipient in the formulation of lipid-based drug delivery systems, including liposomes and lipid nanoparticles.[1][6] The long saturated acyl chain can influence the stability, fluidity, and permeability of these delivery vehicles, thereby affecting drug encapsulation efficiency and release kinetics.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. We will delve into its physicochemical properties, provide detailed protocols for its handling and application in key experimental models, and discuss the analytical techniques for its characterization and quantification.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C28H58NO7P | [1] |
| Molecular Weight | 551.75 g/mol | [8] |
| Appearance | White to off-white solid | [9] |
| Purity | ≥95% | |
| Storage Temperature | -20°C or -80°C | [10][11] |
Solubility and Reconstitution:
For most applications, it is recommended to first dissolve the lipid in an organic solvent before preparing aqueous dispersions.
Protocol for Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the lipid in a suitable organic solvent such as ethanol or a chloroform:methanol mixture. Gentle warming and vortexing can aid in complete dissolution.
-
To prepare an aqueous working solution, the organic stock solution should be added dropwise to the desired aqueous buffer while vortexing to facilitate dispersion.
-
For applications requiring the removal of the organic solvent, the lipid can be dried down to a thin film under a stream of nitrogen gas, followed by hydration with the aqueous buffer. Sonication may be necessary to achieve a uniform suspension.
Storage and Stability:
This compound is susceptible to hydrolysis and oxidation. To ensure its stability, it should be stored as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[10][11] Stock solutions in organic solvents should also be stored at low temperatures. Aqueous preparations are generally not recommended for long-term storage and should be prepared fresh for each experiment.
Experimental Protocols
Preparation of Small Unilamellar Vesicles (SUVs) for Membrane Interaction Studies
The incorporation of this compound into lipid vesicles allows for the study of its effects on membrane properties and its interaction with membrane-associated proteins.
Rationale: The long saturated acyl chain of this lysophospholipid is expected to increase the rigidity of the lipid bilayer, which can be investigated using techniques like fluorescence anisotropy.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator
-
Rotary evaporator
Protocol:
-
In a clean glass vial, co-dissolve DPPC and this compound in chloroform at the desired molar ratio (e.g., 9:1 DPPC:LPC).
-
Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas while rotating the vial.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 1-5 mg/mL. The hydration should be performed at a temperature above the phase transition temperature of the lipid mixture.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
To prepare SUVs, sonicate the MLV suspension using a probe sonicator on ice. Sonication should be performed in short bursts to prevent overheating and lipid degradation.
-
The resulting SUV suspension should be clear or slightly opalescent. The size of the vesicles can be determined by dynamic light scattering (DLS).
Caption: Workflow for the preparation of small unilamellar vesicles (SUVs).
Cell-Based Assay: Investigating GPR4 Activation
Lysophosphatidylcholines are known to activate G protein-coupled receptors, such as GPR4, which are involved in inflammatory responses.[4][5][13] This protocol describes a method to assess the activation of GPR4 in a cell-based system.
Rationale: This assay allows for the functional characterization of this compound as a potential ligand for GPR4, providing insights into its signaling capabilities.
Materials:
-
HEK293 cells stably expressing GPR4 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium flux assay kit (e.g., Fluo-4 AM)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Seed GPR4-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
During the incubation period, prepare serial dilutions of this compound in assay buffer.
-
After dye loading, wash the cells again with assay buffer to remove excess dye.
-
Place the plate in the plate reader and monitor the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.
-
An increase in intracellular calcium concentration upon addition of the lipid will result in an increase in fluorescence, indicating receptor activation.
-
Analyze the data by calculating the change in fluorescence intensity and plotting a dose-response curve to determine the EC50 value.
Caption: Workflow for a cell-based GPR4 activation assay.
Analytical Methods
Accurate characterization and quantification of this compound are crucial for interpreting experimental results.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of lipids in complex biological samples.[14][15]
Rationale: This method allows for the precise measurement of this compound levels in various matrices, such as plasma, cell lysates, or lipid formulations.
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reversed-phase column
Protocol Outline:
-
Sample Preparation: Perform lipid extraction from the biological matrix using a method such as the Folch or Bligh-Dyer extraction.
-
Internal Standard: Spike the sample with a suitable internal standard (e.g., a deuterated or odd-chain LPC) prior to extraction to correct for matrix effects and variations in extraction efficiency.
-
Chromatographic Separation: Separate the lipids on a C18 column using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ adduct of this compound (m/z 552.8). A characteristic product ion for phosphocholine-containing lipids is m/z 184.1, which arises from the fragmentation of the phosphocholine headgroup.[9][13]
-
Quantification: Generate a calibration curve using known concentrations of a this compound standard and calculate the concentration in the unknown samples based on the peak area ratio to the internal standard.
Expected Mass Spectrometry Fragmentation:
In positive ion mode ESI-MS/MS, the most prominent fragment ion for lysophosphatidylcholines is typically the phosphocholine headgroup at m/z 184.1. Other fragments may be observed depending on the collision energy.
Conclusion
This compound is a multifaceted lipid with important roles in cell biology and significant potential in drug development. A thorough understanding of its properties and the application of robust experimental protocols are essential for advancing our knowledge of its functions and harnessing its potential. The methods and protocols detailed in these application notes provide a solid foundation for researchers to explore the diverse applications of this intriguing molecule. As with any experimental work, careful optimization and validation of these protocols for specific applications are highly recommended to ensure accurate and reproducible results.
References
- Abe, A., Hishinuma, T., Yoshinari, K., et al. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum.
-
This compound | C28H58NO7P | CID 24779473 - PubChem. Available from: [Link]
-
Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling. bioRxiv. Available from: [Link]
-
Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models. Methods. Available from: [Link]
-
Lysophosphatidylcholine - Wikipedia. Available from: [Link]
-
The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. PubMed. Available from: [Link]
-
Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors. PMC. Available from: [Link]
-
Lysophospholipids and their G protein-coupled receptors in atherosclerosis. PMC. Available from: [Link]
- Qiao, J., Huang, F., Naikawadi, R. P., et al. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4. American Journal of Physiology-Lung Cellular and Molecular Physiology, 291(1), L91-L101.
- Liebisch, G., Drobnik, W., Reil, M., et al. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224.
-
The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I. MDPI. Available from: [Link]
-
Summary of Methods to Prepare Lipid Vesicles. Available from: [Link]
-
Lysolipid containing liposomes for transendothelial drug delivery. PMC. Available from: [Link]
-
Biophysics of protein-lipid interactions. PMC. Available from: [Link]
-
Qiao, J., Huang, F., Naikawadi, R. P., et al. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4. PubMed. Available from: [Link]
-
Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction. PMC. Available from: [Link]
-
Showing NP-Card for LysoPC(20:3(8Z,11Z,14Z)/0:0) (NP0136787). NP-MRD. Available from: [Link]
-
Fragmentation patterns of phosphatidylcholines obtained from their [M+H]⁺ precursor ions. ResearchGate. Available from: [Link]
-
LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. Available from: [Link]
-
Lysophosphatidylcholine (LPC) Reference Standards. Eurisotop. Available from: [Link]
-
Molecular Mechanism of pH Sensing and Activation in GPR4 Reveals Proton. bioRxiv. Available from: [Link]
-
oral lipid based drug delivery system. IJPSR. Available from: [Link]
-
(PDF) Liposomes preparation v1. ResearchGate. Available from: [Link]
-
The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes. PubMed. Available from: [Link]
-
Activation of GPR4 by Acidosis Increases Endothelial Cell Adhesion through the cAMP/Epac Pathway. Carolina Digital Repository. Available from: [Link]
-
High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
1-acyl-sn-glycero-3-phosphocholines (Compound classification). Exposome-Explorer. Available from: [Link]
-
The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Request PDF. ResearchGate. Available from: [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
- WO2000059482A1 - Oral pharmaceutical compositions containing long-chain triglycerides and lipophilic surfactants. Google Patents.
-
Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Journal of Biological Chemistry. Available from: [Link]
-
1-Lysophosphatidylcholine - Wikipedia. Available from: [Link]
-
LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM). Waters. Available from: [Link]
-
Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization. PMC. Available from: [Link]
-
Lysophosphatidylcholine for Efficient Intestinal Lipid Absorption And Lipoprotein Secretion in Caco-2 Cells. PMC. Available from: [Link]
-
MS fragmentation patterns. YouTube. Available from: [Link]
Sources
- 1. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
- 9. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Effects of phosphatidylcholine membrane fluidity on the conformation and aggregation of N-terminally acetylated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)
Abstract
This technical guide provides a detailed framework for the robust analysis of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), a saturated lysophosphatidylcholine, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Lysophospholipids, such as LPC 20:0, are critical signaling molecules implicated in a multitude of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] Accurate and precise quantification of specific LPC species is therefore paramount for advancing research and development in these areas. This document outlines field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection and characterization, emphasizing the causality behind experimental choices to ensure data of the highest integrity.
Introduction: The Significance of LPC 20:0
This compound, also known as LysoPC(20:0), is a monoglycerophospholipid containing a saturated 20-carbon arachidic acid chain esterified at the sn-1 position of the glycerol backbone.[4][5] Like other lysophosphatidylcholines, LPC 20:0 is an intermediate in phosphatidylcholine metabolism and is generated through the action of phospholipase A2 on phosphatidylcholine.[4] While present in smaller quantities compared to LPCs with more common fatty acid chains (e.g., 16:0 or 18:0), the analysis of long-chain saturated LPCs like 20:0 is crucial for a comprehensive understanding of the lipidome and its role in cellular signaling and membrane biology.[6]
The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical workflow. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its ability to separate isomeric species and provide structural confirmation through fragmentation analysis.[7][8] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to confidently analyze LPC 20:0.
Foundational Principles: The Analytical Rationale
The successful analysis of LPC 20:0 hinges on a series of logical steps, each designed to isolate the analyte from a complex mixture and present it for unambiguous detection.
Sample Preparation: Isolating the Lipid Fraction
The primary objective of sample preparation is to efficiently extract lipids from the biological matrix (e.g., plasma, serum, tissue) while minimizing the co-extraction of interfering substances like proteins and salts.[9] Liquid-liquid extraction (LLE) is a widely adopted method for this purpose.[10] The choice of solvent system is critical; a biphasic system, such as that described by Folch or Bligh and Dyer, utilizes chloroform and methanol to partition lipids into an organic phase.[10]
Causality: Methanol serves to denature proteins, breaking the non-covalent bonds between lipids and proteins, thereby releasing the lipids.[10] Chloroform then acts as the primary solvent for these liberated, largely nonpolar, lipids. The addition of water or an aqueous salt solution induces phase separation, with the lipids concentrated in the lower chloroform layer.
For high-throughput applications or to minimize solvent use, solid-phase extraction (SPE) offers a robust alternative.[11] SPE cartridges with a C18 stationary phase can be used to retain lipids while more polar contaminants are washed away.
Chromatographic Separation: Resolving Isobaric Interferences
While direct infusion mass spectrometry can provide a rapid profile of LPCs, chromatographic separation prior to MS analysis is essential to resolve LPC 20:0 from other isobaric and isomeric species that may share the same mass-to-charge ratio (m/z).[8] Reversed-phase liquid chromatography (RPLC) is particularly well-suited for separating lipid species based on the length and degree of saturation of their fatty acyl chains.[12]
Causality: In RPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. LPC 20:0, with its long, saturated acyl chain, will be more strongly retained on the column than LPCs with shorter or more unsaturated chains, leading to a later elution time. This separation is crucial for accurate quantification, especially in complex lipid extracts.
Mass Spectrometric Detection: Ionization and Fragmentation
Electrospray ionization (ESI) is the preferred ionization technique for lysophospholipids as it is a soft ionization method that typically produces intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1][13] Mass analysis is conducted in positive ion mode due to the permanent positive charge of the quaternary ammonium group in the choline headgroup.
Tandem mass spectrometry (MS/MS) is employed for definitive identification and quantification. This involves isolating the precursor ion of LPC 20:0 and subjecting it to collision-induced dissociation (CID).[14]
Causality: CID induces fragmentation of the precursor ion by accelerating it and allowing it to collide with neutral gas molecules (e.g., argon or nitrogen).[15] This collision converts kinetic energy into internal energy, causing the weakest bonds to break in a predictable manner. For all lysophosphatidylcholines, the most prominent fragmentation pathway is the neutral loss of the phosphocholine headgroup, resulting in a characteristic product ion at m/z 184.0739.[1][16] This highly specific transition provides the basis for sensitive and selective quantification using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
Experimental Protocols
Lipid Extraction from Plasma/Serum (Modified Folch Method)
-
Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Internal Standard Spiking: Add an appropriate amount of a non-endogenous internal standard (e.g., LPC 17:0 or a stable isotope-labeled LPC 20:0, such as D4-LPC 20:0). This is critical for correcting for extraction efficiency and matrix effects.[5]
-
Solvent Addition: Add 750 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 150 µL of deionized water. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate).
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides excellent separation of lipids based on hydrophobicity. |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid | Ammonium formate improves ionization efficiency; formic acid aids in protonation. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Formate | Strong organic solvent to elute hydrophobic lipids. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to maintain good peak shape. |
| Column Temp. | 50°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, re-equilibrate | A gradient is necessary to elute a wide range of lipids with varying hydrophobicities. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | LPCs readily form [M+H]⁺ ions due to the choline headgroup. |
| Capillary Voltage | 3.5 kV | Optimal for stable spray and efficient ionization. |
| Sheath Gas Flow | 35 (arbitrary units) | Assists in nebulization and desolvation. |
| Auxiliary Gas Flow | 10 (arbitrary units) | Aids in desolvation. |
| Capillary Temp. | 320°C | Ensures complete desolvation of the analyte ions. |
| MS1 Scan Range | m/z 200-1000 | To detect the precursor ion of LPC 20:0 and other lipids. |
| Precursor Ion (m/z) | 554.4187 [M+H]⁺ | Calculated exact mass for C₂₈H₅₉NO₇P⁺. |
| Product Ion (m/z) | 184.0739 | Characteristic fragment of the phosphocholine headgroup. |
| Collision Energy | 25-35 eV (instrument dependent) | Must be optimized to maximize the signal of the m/z 184 product ion.[17] |
Data Analysis and Interpretation
Identification of LPC 20:0
The identification of LPC 20:0 is confirmed by three key criteria:
-
Retention Time: The elution time of the analyte peak should match that of a pure LPC 20:0 standard run under the same chromatographic conditions.
-
Precursor Ion Mass: The mass measured in the full MS1 scan should correspond to the theoretical exact mass of the [M+H]⁺ adduct of LPC 20:0 (m/z 554.4187) within a narrow mass tolerance (e.g., < 5 ppm).
-
Product Ion Spectrum: The MS/MS spectrum should be dominated by the characteristic phosphocholine headgroup fragment at m/z 184.0739.
LPC 20:0 Fragmentation Pathway
The primary fragmentation of LPC 20:0 under CID conditions is the cleavage of the glycerophosphocholine bond.
Caption: Collision-Induced Dissociation (CID) pathway of LPC 20:0.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using a certified LPC 20:0 standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. This approach corrects for variations in sample processing and instrument response, ensuring accurate and reproducible quantification.[18]
Workflow Visualization
The entire analytical process can be visualized as a sequential workflow, ensuring that each step is logically connected to the next.
Sources
- 1. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound LysoPC(20:0) (FDB027541) - FooDB [foodb.ca]
- 5. isotope.com [isotope.com]
- 6. ymdb.ca [ymdb.ca]
- 7. Mass spectrometry analysis of oxidized phosphatidylcholine and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Mass spectrometry analysis of oxidized phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 15. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. ovid.com [ovid.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Eicosanoyl-sn-glycero-3-phosphocholine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of 1-Eicosanoyl-sn-glycero-3-phosphocholine. This document is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring experimental success and safety.
Introduction to this compound
This compound is a lysophosphatidylcholine, a class of phospholipids characterized by a single fatty acid chain. Specifically, it contains a 20-carbon saturated fatty acid (eicosanoic acid) at the sn-1 position of the glycerol backbone. This structure imparts amphipathic properties, with a hydrophilic phosphocholine head group and a hydrophobic acyl chain, making it a valuable tool in various research and pharmaceutical applications.
Its unique single-chain structure influences its self-assembly in aqueous solutions, favoring the formation of micelles rather than the bilayers typically formed by diacyl-phosphatidylcholines. However, it can be incorporated into lipid bilayers to modify their properties, such as fluidity and permeability. These characteristics make it a key component in the development of drug delivery systems, including liposomes and lipid nanoparticles, and a subject of study in cell membrane dynamics.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| Synonyms | 1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine, LPC(20:0) | - |
| CAS Number | 108341-80-6 | - |
| Molecular Formula | C₂₈H₅₈NO₇P | - |
| Molecular Weight | 551.7 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 99% (GC, TLC) | [1] |
| Solubility | Slightly soluble in DMSO | - |
Storage and Stability
Proper storage is critical to maintain the integrity and functionality of this compound.
Recommended Storage:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from moisture.[2] The hygroscopic nature of the phosphocholine head group can lead to the uptake of water, which may alter the physical state of the lipid.
-
In Solution: For long-term storage, it is recommended to store solutions at -80°C . Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Stability Considerations:
-
Hydrolysis: Lysophosphatidylcholines are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. It is advisable to prepare solutions in neutral buffers (pH 6.5-7.5) immediately before use.
-
Oxidation: Although eicosanoic acid is a saturated fatty acid and therefore not prone to oxidation, it is good practice to handle all lipids under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation of other components in a formulation.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing, including a lab coat.
-
Use chemical-resistant gloves.
-
Wear safety glasses or goggles.
Handling Procedures:
-
Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Use dry, clean spatulas and glassware to handle the solid compound.
-
For cleanup of spills, use dry procedures to avoid generating dust.[5]
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with water as a precaution.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
Solution Preparation Protocol
The preparation of a homogenous and stable solution is the first step towards a successful experiment.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Chloroform, or a Chloroform:Methanol mixture)
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound in a clean glass vial.
-
Solvent Addition: Add the appropriate volume of solvent to the vial.
-
Dissolution:
-
For organic solvents, vortex the mixture until the lipid is completely dissolved.
-
For DMSO, gentle warming and sonication may be required to achieve full dissolution.
-
-
Aqueous Dispersion (if required): For applications requiring an aqueous solution, the lipid can be dispersed in a buffer. Due to its limited water solubility, this is typically achieved by first dissolving the lipid in a small amount of a water-miscible organic solvent (like ethanol) and then adding this solution dropwise to the vigorously stirring aqueous buffer. Subsequent sonication or extrusion may be necessary to obtain a clear dispersion.
Caption: Workflow for preparing solutions of this compound.
Application Protocols
Preparation of Micelles
Due to its single acyl chain, this compound will spontaneously form micelles in an aqueous solution above its critical micelle concentration (CMC).
Protocol:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform:methanol 2:1, v/v).
-
Transfer a known volume of the stock solution to a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and vortexing vigorously. The concentration of the lipid should be above its CMC.
-
The resulting solution will contain micelles of this compound.
Incorporation into Liposomes (Thin-Film Hydration Method)
This compound can be incorporated into liposomes to modify their properties. This protocol describes the thin-film hydration method, a common technique for liposome preparation.[6][7]
Materials:
-
This compound
-
Other lipid components (e.g., a diacyl-phosphatidylcholine like DSPC, cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer
-
Extruder with polycarbonate membranes (optional)
Protocol:
-
Lipid Mixture Preparation: Dissolve this compound and other lipid components in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of the solvent.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.
-
Vesicle Formation: The hydrated lipid sheets will detach and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.
Caption: General workflow for the preparation of liposomes.
Applications in Research and Drug Development
This compound and other lysophosphatidylcholines are utilized in several key areas:
-
Drug Delivery: As a component of liposomes and other lipid-based nanoparticles, it can enhance the stability and bioavailability of encapsulated drugs.[8][9] Its inclusion can modulate the release characteristics of the formulation.
-
Biomarker Research: Altered levels of specific lysophosphatidylcholines have been associated with various diseases, including cancer and metabolic disorders, making them potential biomarkers for diagnosis and prognosis.[10][11][12]
-
Cell Membrane Studies: The incorporation of lysophospholipids into model membranes allows researchers to study the effects of lipid composition on membrane properties and protein function.[1]
-
Micelle-based Solubilization: Due to their amphipathic nature, lysophosphatidylcholines can form micelles that can be used to solubilize poorly water-soluble compounds for in vitro assays.[13]
Conclusion
This compound is a versatile lysophospholipid with significant potential in both fundamental research and pharmaceutical development. Adherence to the handling, storage, and procedural guidelines outlined in these application notes will enable researchers to harness the full potential of this molecule while ensuring the integrity of their experiments and maintaining a safe laboratory environment.
References
- Chem-Impex. 1-Stearoyl-sn-glycero-3-phosphocholine. Accessed January 27, 2026.
- Frontiers in Chemistry.
- Cayman Chemical. sn-glycero-3-Phosphocholine (CAS 28319-77-9). Accessed January 27, 2026.
- Cayman Chemical. 1-Arachidoyl-2-hydroxy-sn-glycero-3-PC. Accessed January 27, 2026.
- MedchemExpress. 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC). Accessed January 27, 2026.
- MedchemExpress. 1-Oleoyl-sn-glycero-3-phosphocholine (18:1 Lyso PC). Accessed January 27, 2026.
- PubMed. Phosphocholine as a biomarker of breast cancer: molecular and biochemical studies. Accessed January 27, 2026.
- Exposome-Explorer.
- National Institutes of Health. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Accessed January 27, 2026.
- TCI Chemicals.
- National Institutes of Health. Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. Accessed January 27, 2026.
- ResearchGate. (PDF)
- PubMed. The Fluidity of Phosphocholine and Maltoside Micelles and the Effect of CHAPS. Accessed January 27, 2026.
- ResearchGate. a The presence of 1-heptadecanoyl-sn-glycero-3-phosphocholine or... Accessed January 27, 2026.
- Pharma Excipients. REVIEW ARTICLE - The Use of Phospholipids to make Pharmaceutical Form Line Extensions. Accessed January 27, 2026.
- MDPI. Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. Accessed January 27, 2026.
- Santa Cruz Biotechnology. 1,2-Dioleoyl-sn-glycero-3-phosphocholine. Accessed January 27, 2026.
- Echelon Biosciences.
- Dovepress.
- Sigma-Aldrich. Liposome Preparation - Avanti Research™. Accessed January 27, 2026.
- Anatrace.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.anatrace.com [cdn.anatrace.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphocholine as a biomarker of breast cancer: molecular and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposome-Explorer - 1-acyl-sn-glycero-3-phosphocholines (Compound classification) [exposome-explorer.iarc.fr]
- 12. researchgate.net [researchgate.net]
- 13. The Fluidity of Phosphocholine and Maltoside Micelles and the Effect of CHAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: The Use of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0) in Cell Culture
Introduction: Unveiling the Role of a Key Bioactive Lipid
1-Eicosanoyl-sn-glycero-3-phosphocholine, also known as Arachidoyl Lysophosphatidylcholine or LPC (20:0), is a specific species of lysophosphatidylcholine (LPC), a class of signaling phospholipids.[1][2] Structurally, it comprises a glycerol backbone, a phosphocholine headgroup, and a 20-carbon saturated fatty acid (eicosanoic acid) at the sn-1 position. LPCs are not merely metabolic intermediates in phosphatidylcholine turnover but are potent, hormone-like signaling molecules that regulate a vast array of cellular processes.[2][3]
Generated by the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholine, LPCs are found in cell membranes and lipoproteins.[2][4] Their accumulation is associated with various physiological and pathophysiological states, including inflammation, metabolic diseases, and atherosclerosis.[5][6][7] The specific acyl chain composition, such as the C20:0 chain in this compound, is a critical determinant of its biological activity and receptor specificity, making it a precise tool for investigating cellular signaling pathways.[7][8] This document provides a comprehensive guide to its mechanism, applications, and detailed protocols for its use in a cell culture setting.
Mechanism of Action: A Ligand for Key Cellular Receptors
LPC (20:0) exerts its biological effects primarily by acting as an extracellular ligand for specific cell surface receptors. Its function is not a generic consequence of its amphiphilic nature but a result of high-affinity interactions with G protein-coupled receptors (GPCRs) and other sensory proteins.
The most well-characterized receptor for LPC (20:0) is GPR119 , an orphan GPCR highly expressed in pancreatic β-cells and intestinal L-cells.[3][8] Cryo-electron microscopy has confirmed that LPC species, including 20:0, are endogenous ligands that occupy a binding pocket within the transmembrane helices of GPR119.[8][9][10]
The Causality of GPR119 Activation: Binding of LPC (20:0) to GPR119 stabilizes an active conformation of the receptor, leading to the coupling and activation of the Gαs subunit of its associated heterotrimeric G protein. This activation cascade proceeds as follows:
-
Adenylyl Cyclase (AC) Activation: Gαs stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
Downstream Effects: Elevated intracellular cAMP levels activate downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn mediate cell-specific responses such as glucose-dependent insulin secretion.[8]
Beyond GPR119, various LPC species have been shown to interact with other receptors, including G2A, GPR4, and Toll-like receptors (TLRs), often triggering pro-inflammatory signaling cascades through pathways like MAP kinase (MAPK)/ERK.[5][7][11] This makes LPC (20:0) a valuable molecule for studying the crosstalk between metabolic and inflammatory signaling.
Caption: GPR119 signaling cascade initiated by LPC (20:0).
Applications in Cell Culture Research
The specific biological activities of LPC (20:0) make it a versatile tool for a range of research applications. The choice of concentration is critical and must be determined empirically for each cell type and experimental endpoint.
| Research Area | Example Cell Types | Typical Concentration Range | Biological Question & Application |
| Metabolic Disease | Pancreatic β-cells (e.g., MIN6, 1.1B4), Intestinal cells (e.g., Caco-2) | 1 - 25 µM | Investigating glucose-stimulated insulin secretion (GSIS), GLP-1 release, and lipid metabolism modulation via GPR119.[3][8] |
| Inflammation & Immunology | Macrophages (e.g., RAW 264.7, THP-1), Endothelial Cells (HUVEC) | 5 - 50 µM | Studying pro-inflammatory responses, such as cytokine release (IL-6, TNF-α), adhesion molecule expression, and macrophage polarization.[5][11][12] |
| Neuroscience | Oligodendrocytes, Microglia, Neuronal cell lines | 10 - 100 µM | Modeling demyelination processes, investigating neuroinflammation, and studying the role of lipid signaling in neuronal apoptosis or survival.[5] |
| Cancer Biology | Melanoma (e.g., B16.F10), Solid tumor cell lines | 25 - 100 µM | Examining the effects of membrane lipid composition on cell migration, metastatic potential, and lipid droplet formation.[13] |
| Membrane Biophysics | Any cell type, Artificial lipid bilayers | Variable | Studying the impact of LPC incorporation on membrane fluidity, rigidity, and the function of membrane-bound proteins.[13] |
Experimental Protocols
Scientific integrity requires robust and reproducible protocols. The following sections detail the preparation, handling, and application of LPC (20:0) for cell culture experiments.
Reagent Preparation and Handling
The poor aqueous solubility of long-chain LPCs necessitates careful preparation to ensure bioavailability and prevent artifacts from micelle formation or precipitation. Complexing LPC with fatty acid-free Bovine Serum Albumin (BSA) is the standard and highly recommended method.
Materials:
-
This compound (LPC 20:0) powder
-
Ethanol (200 proof, anhydrous)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Fatty Acid-Free BSA powder (low endotoxin)
-
Sterile, conical-bottom glass tubes or low-adhesion polypropylene tubes
-
Water bath or heat block set to 37°C
-
Sterile 0.22 µm syringe filter
Protocol 1: Preparation of 10 mM LPC (20:0) Stock Solution
-
Weighing: Accurately weigh the required amount of LPC (20:0) powder (MW: 551.7 g/mol [1]) in a sterile tube under aseptic conditions. Example: 5.52 mg for 1 mL of 10 mM stock.
-
Solubilization: Add the appropriate volume of anhydrous ethanol. Vortex vigorously until the powder is completely dissolved. This creates a clear stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C for up to 1 month or -80°C for up to 6 months.[12]
Protocol 2: Preparation of 1 mM LPC:BSA (1:1 Molar Ratio) Working Solution This protocol creates a solution where LPC is bound to BSA, enhancing its stability and delivery in aqueous culture media.
-
Prepare BSA Solution: Prepare a 0.5 mM BSA solution in sterile PBS. Causality: BSA concentration is calculated to achieve a 1:1 molar ratio with the final 0.5 mM LPC concentration in this step.
-
Warm BSA: Gently warm the BSA solution to 37°C. This facilitates the binding of the lipid.
-
Evaporate Ethanol: In a sterile glass tube, add the required volume of the 10 mM LPC (20:0) ethanol stock. Evaporate the ethanol under a gentle stream of nitrogen gas, or in a sterile biosafety cabinet with the cap loosened, until a thin lipid film is formed at the bottom. Do not over-dry.
-
Complexation: Add the pre-warmed 0.5 mM BSA solution to the lipid film. Vortex immediately and vigorously for 1-2 minutes.
-
Incubation: Incubate the solution at 37°C for 30-60 minutes, with intermittent vortexing, to ensure complete complexation. The solution should become clear.
-
Sterilization & Storage: Sterile filter the final LPC:BSA complex through a 0.22 µm filter. This is your 1 mM working solution. Use immediately or store at 4°C for up to one week. Do not freeze the LPC:BSA complex.
General Protocol for Cell Treatment
This workflow provides a self-validating system by incorporating essential controls.
Sources
- 1. This compound | C28H58NO7P | CID 24779473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Lysophosphatidylcholine stimulates the release of arachidonic acid in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Eicosanoyl-sn-glycero-3-phosphocholine as an Internal Standard in Mass Spectrometry-Based Lipidomics
Introduction: The Imperative for Accuracy in Quantitative Lipidomics
The field of lipidomics, the large-scale study of lipids in biological systems, has burgeoned in recent years, providing profound insights into cellular physiology and pathology. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as the cornerstone of lipid analysis, offering high sensitivity and selectivity. However, the inherent variability in sample preparation and MS ionization efficiency presents a significant challenge to accurate and reproducible quantification. The use of a suitable internal standard (IS) is paramount to mitigate these variations and ensure the integrity of quantitative data. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added at a known concentration to all samples, including calibrators and quality controls, allowing for the normalization of the analytical signal.
This guide provides a comprehensive overview and detailed protocols for the application of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0) as an internal standard for the quantification of lysophosphatidylcholines (LPCs) and other lipid species in complex biological matrices.
Scientific Rationale: Why this compound?
The selection of an appropriate internal standard is a critical decision in the development of a robust quantitative lipidomics workflow. This compound (LPC 20:0) is an excellent choice for an internal standard for several key reasons:
-
Structural Similarity: As a lysophosphatidylcholine, LPC 20:0 closely mimics the chemical and physical properties of endogenous LPCs. This structural analogy ensures that it behaves similarly during lipid extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for variations in these steps.
-
Low Endogenous Abundance: The defining characteristic that makes LPC 20:0 a superior internal standard is its eicosanoyl (20:0) fatty acid chain. Lipids containing odd-chain and long-chain saturated fatty acids are typically found in very low concentrations, or are absent altogether, in most mammalian biological samples.[1][2] This low natural abundance minimizes the risk of interference from endogenous LPC 20:0, which could otherwise lead to inaccurate quantification.
-
Chemical Stability: The saturated eicosanoyl acyl chain of LPC 20:0 imparts a high degree of chemical stability, making it resistant to oxidation during sample storage and preparation. This is a crucial attribute for a reliable internal standard.
Physicochemical Properties and Mass Spectrometric Data
A thorough understanding of the properties of your internal standard is fundamental to its effective use.
| Property | Value | Source |
| Chemical Formula | C₂₈H₅₈NO₇P | PubChem |
| Molecular Weight | 551.7 g/mol | PubChem |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OCCOP(=O)([O-])OCC(C)C | PubChem |
| InChI Key | UATOAILWGVYRQS-HHHXNRCGSA-N | PubChem |
For targeted quantification using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is the gold standard. This technique involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This highly selective process significantly enhances the signal-to-noise ratio.
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Positive | 552.4 | 184.1 | [M+H]⁺ → Phosphocholine headgroup |
| Positive | 552.4 | 104.1 | [M+H]⁺ → Choline fragment |
Note: The precursor ion m/z is calculated for the monoisotopic mass of the protonated molecule ([M+H]⁺). The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment and is a highly abundant and specific ion for all phosphatidylcholines and lysophosphatidylcholines. The m/z 104.1 fragment is another common choline-related product ion that can be used for confirmation.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard in a typical lipidomics workflow.
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of the internal standard solutions is the foundation of a reliable quantitative assay.
Materials:
-
This compound (powder)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a 1 mL amber glass vial.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C. This solution is stable for at least 6 months.
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Bring the volume to 1 mL with methanol.
-
Mix thoroughly by inverting the flask several times.
-
Aliquot the working solution into smaller volumes in amber glass vials and store at -20°C to minimize freeze-thaw cycles.
-
Protocol 2: Lipid Extraction from Human Plasma
This protocol describes a modified Folch extraction method, a widely used and robust technique for lipid extraction from biological fluids.[3]
Materials:
-
Human plasma (collected with EDTA as anticoagulant)
-
This compound working solution (10 µg/mL)
-
Methanol (LC-MS grade, pre-chilled to 4°C)
-
Chloroform (HPLC grade, pre-chilled to 4°C)
-
Deionized water (LC-MS grade)
-
Centrifuge capable of reaching >3000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a clean glass tube, add 50 µL of human plasma.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample. This results in a final concentration of 100 ng of the internal standard in the extraction mixture. The optimal amount of internal standard may need to be adjusted based on the expected concentration of endogenous lipids and the sensitivity of the mass spectrometer.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma and internal standard mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of deionized water to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
-
Lipid Recovery:
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein disk.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase of your LC-MS method (e.g., 90:10 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Visualization
The following diagram illustrates the key stages of a targeted lipidomics experiment utilizing an internal standard.
Caption: Workflow for targeted lipid quantification using an internal standard.
Data Analysis and Quality Control
The fundamental principle of internal standard-based quantification is the use of the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.
Key Steps in Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous lipid of interest and the this compound internal standard.
-
Ratio Calculation: For each sample, calculate the peak area ratio: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quality Control:
-
Monitor Internal Standard Response: The peak area of the internal standard should be consistent across all samples in a batch. Significant variation may indicate problems with sample preparation or instrument performance.
-
Quality Control Samples (QCs): Prepare pooled QC samples by combining small aliquots from all study samples. Analyze these QCs periodically throughout the analytical run to monitor the stability and reproducibility of the assay. The coefficient of variation (%CV) of the quantified analyte in the QC samples should be within acceptable limits (typically <15-20%).
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of lysophosphatidylcholines and other lipid species in complex biological matrices. Its structural similarity to endogenous LPCs and its low natural abundance make it an ideal choice for correcting for variability in sample preparation and mass spectrometric analysis. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their lipidomics workflows, thereby enhancing the quality and reliability of their quantitative data.
References
-
Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Waters. Retrieved from [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. LIPID MAPS. Retrieved from [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Retrieved from [Link]
-
Waters Corporation. (n.d.). How to display an MRM or SIR trace in MassLynx and integrate the peaks - WKB125716. Waters. Retrieved from [Link]
-
Wang, T., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 54(1), 232-239. Retrieved from [Link]
-
Zheng, X., et al. (2021). Targeted lipidomics reveals phospholipids and lysophospholipids as biomarkers for evaluating community-acquired pneumonia. Annals of Translational Medicine, 9(19), 1499. Retrieved from [Link]
-
Wolf, M. J., & Gross, R. W. (2009). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 50(12), 2536-2544. Retrieved from [Link]
-
Li, Y., et al. (2022). Untargeted and Targeted Lipidomics Unveil Dynamic Lipid Metabolism Alterations in Type 2 Diabetes. Metabolites, 12(11), 1083. Retrieved from [Link]
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Retrieved from [Link]
-
Yamada, T., et al. (2007). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. Annals of Clinical Biochemistry, 44(Pt 6), 555-561. Retrieved from [Link]
-
Ruiz-Carrascal, J. (2016). Odd chain fatty acid as internal standard?. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Comprehensive, Curated, High-Throughput Method for the Detailed Analysis of the Plasma Lipidome. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of precursor ions (Q1) and product ions (Q3) for MRM.... ResearchGate. Retrieved from [Link]
-
Gethings, L. A., et al. (2018). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Endocrinology, 9, 777. Retrieved from [Link]
- Dordai, L., et al. (2016). LC-MS/MS METHOD FOR DETERMINATION OF L-Α-PHOSPHATIDYLCHOLINE FROM SOYBEAN. Studia Universitatis Babes-Bolyai, Chemia, 61(3), 169-178.
-
Bishop, L. M., et al. (2021). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. Retrieved from [Link]
-
Koulman, A., et al. (2014). LC-ESI-HRMS - lipidomics of phospholipids – Characterization of extraction, chromatography and detection parameters. ResearchGate. Retrieved from [Link]
-
van der Kloet, F. M., et al. (2009). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research, 8(12), 5623-5632. Retrieved from [Link]
-
Waters Corporation. (n.d.). Development of a Targeted Multiple Reaction Monitoring (MRM) Method for Fentalogues and Nitazene Derivatives for Use with Waters. Waters. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters Bioanalysis Solutions. Waters. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)
Welcome to the technical support center for 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental artifacts associated with this long-chain lysophosphatidylcholine. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
1. What is this compound (LPC 20:0) and what are its primary applications?
This compound, also known as LPC 20:0, is a lysophospholipid containing a 20-carbon saturated acyl chain (eicosanoic acid) at the sn-1 position of the glycerol backbone. Lysophospholipids like LPC 20:0 are important signaling molecules involved in a variety of cellular processes. In research, LPC 20:0 is often used in studies related to cell membrane composition and dynamics, as well as in investigations of cellular signaling pathways. For instance, some studies have associated LPCs with saturated fatty acids with markers of monocyte and immune activation[1].
2. How should I store and handle LPC 20:0 to ensure its stability?
Proper storage and handling are critical to prevent degradation and the introduction of artifacts. LPC 20:0, being a saturated lipid, is relatively stable as a powder. However, for optimal stability, it is recommended to store it as a solution.
-
Storage: Store LPC 20:0, whether in powder or solution form, at -20°C or lower.
-
Solvent Selection: For creating a stock solution, use a high-purity organic solvent such as ethanol or chloroform.
-
Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Container Choice: Always use glass vials with Teflon-lined caps. Plastic containers can leach impurities into the organic solvent, contaminating your lipid solution[2].
3. What is the best way to prepare a working solution of LPC 20:0 in an aqueous buffer?
Due to its long acyl chain, LPC 20:0 has low solubility in aqueous solutions. To prepare a working solution, it is best to first create a high-concentration stock solution in an organic solvent.
Protocol for Preparing an Aqueous Working Solution:
-
Prepare a stock solution of LPC 20:0 in ethanol at a concentration of 1-10 mg/mL.
-
To create your working solution, add small aliquots of the ethanol stock to your aqueous buffer with vigorous vortexing or sonication. The final concentration of ethanol in your working solution should be kept to a minimum to avoid solvent effects in your experiment.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with LPC 20:0.
Issue 1: My LPC 20:0 solution is cloudy or shows precipitation.
Cause: This is likely due to the low aqueous solubility of LPC 20:0, especially at higher concentrations or in certain buffers. Precipitation can also occur if the concentration exceeds the CMC, leading to the formation of larger aggregates.
Solution:
-
Reduce the Concentration: Try preparing a more dilute working solution.
-
Optimize the Buffer: The solubility of lipids can be influenced by the pH and ionic strength of the buffer. Experiment with different buffer compositions to improve solubility.
-
Use a Carrier Protein: For cell-based assays, consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance the delivery of LPC 20:0 to the cells and improve its solubility in the culture medium.
-
Sonication: Gentle sonication of the solution in a bath sonicator can help to disperse small aggregates.
Issue 2: I am observing inconsistent or no biological activity in my experiments.
Cause: This could be due to several factors, including degradation of the LPC 20:0, the specific biological system under investigation, or the concentration used.
Troubleshooting Steps:
-
Verify the Integrity of Your LPC 20:0:
-
Acyl Chain Migration: A common artifact with lysophospholipids is the migration of the acyl chain from the sn-1 to the sn-2 position, forming 2-eicosanoyl-sn-glycero-3-phosphocholine. This isomerization can impact biological activity. While this process is slower for saturated lipids compared to unsaturated ones, it can still occur over time, especially under non-optimal storage conditions[5].
-
Hydrolysis: The ester bond of LPC 20:0 can be hydrolyzed, leading to the formation of eicosanoic acid and glycerophosphocholine. This can be catalyzed by enzymes present in serum-containing media or occur non-enzymatically over time.
-
Analytical Verification: If you suspect degradation, consider analyzing your stock solution by mass spectrometry to confirm the presence of the correct molecular weight species and to check for the presence of degradation products.
-
-
Re-evaluate the Experimental Concentration:
-
The biological activity of lysophospholipids is highly dependent on the acyl chain length. In some systems, LPC 20:0 may be inactive, while shorter-chain LPCs show activity[6]. Ensure that the concentration range you are testing is appropriate for your specific assay.
-
-
Consider the Biological Context:
-
The effects of LPCs can be highly cell-type and context-specific. Review the literature to determine if the observed lack of activity is consistent with findings in similar experimental systems.
-
Issue 3: I am seeing unexpected peaks in my mass spectrometry analysis.
Cause: Unexpected peaks can arise from several sources, including impurities in the original material, degradation products, or adduct formation during mass spectrometry analysis.
Troubleshooting Workflow for Mass Spectrometry:
Caption: Workflow for preparing and validating a stock solution of LPC 20:0.
By following the guidance in this technical support center, you can minimize the risk of experimental artifacts and ensure the accuracy and reproducibility of your research involving this compound.
References
-
Altered Lipidome Composition Is Related to Markers of Monocyte and Immune Activation in Antiretroviral Therapy Treated Human Immunodeficiency Virus (HIV) Infection and in Uninfected Persons. Frontiers in Immunology. [Link]
-
1-Lysophosphatidylcholine - Wikipedia. [Link]
-
ATP-release pannexin channels are gated by lysophospholipids - eLife. [https://elifesciences.org/articles/2 pannexin-channels-are-gated-by-lysophospholipids]([Link] pannexin-channels-are-gated-by-lysophospholipids)
-
The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed. [Link]
-
The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine | Request PDF - ResearchGate. [Link]
Sources
- 1. Frontiers | Altered Lipidome Composition Is Related to Markers of Monocyte and Immune Activation in Antiretroviral Therapy Treated Human Immunodeficiency Virus (HIV) Infection and in Uninfected Persons [frontiersin.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. ATP-release pannexin channels are gated by lysophospholipids [elifesciences.org]
Technical Support Center: A Guide to Preventing Degradation of 1-Eicosanoyl-sn-glycero-3-phosphocholine
Welcome to the technical support guide for 1-Eicosanoyl-sn-glycero-3-phosphocholine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable lysophospholipid. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is this compound, and how does its structure impact its stability?
A: this compound is a lysophospholipid, specifically a lysophosphatidylcholine (LPC). Its structure consists of a glycerol backbone, a phosphocholine headgroup, and a single acyl chain at the sn-1 position. The key to its stability lies in the nature of this acyl chain: "eicosanoyl" refers to a 20-carbon saturated fatty acid (arachidic acid).
The primary mechanism of lipid autoxidation involves the attack of free radicals on double bonds within fatty acid chains.[1][2] Saturated chains, like eicosanoyl, lack these vulnerable double bonds, making them inherently much more resistant to classical peroxidation compared to their unsaturated or polyunsaturated counterparts (e.g., those containing oleic or arachidonic acid).[3][4] While this inherent stability is a significant advantage, degradation through other pathways or under harsh conditions is still possible.
Q2: If the acyl chain is saturated, why is oxidation still a concern?
A: This is a critical point of understanding. While the eicosanoyl chain itself is robust, degradation can be initiated by several factors common in laboratory environments:
-
Forced Oxidation: Exposure to potent reactive oxygen species (ROS), high-intensity UV light, high heat, or transition metal catalysts can force oxidation even in saturated lipids.[5][6]
-
Formulation with Susceptible Components: Most applications, such as liposome formulation or cell culture media supplementation, involve mixing this lipid with other components. If your formulation includes unsaturated phospholipids, cholesterol, or other sensitive molecules, their oxidation can generate a cascade of free radicals that may eventually affect the entire system.[7][8]
-
Hydrolytic Degradation: The ester bond linking the eicosanoyl chain to the glycerol backbone is susceptible to hydrolysis. This process can be accelerated by moisture, pH extremes, and enzymatic activity. Conditions that promote oxidation often also increase the risk of hydrolysis.[3]
Q3: What are the primary environmental factors that drive lipid degradation in the lab?
A: Regardless of the specific lipid, several environmental factors are universal drivers of degradation.[5][9] Controlling these is the foundation of proper lipid handling.
-
Oxygen: The presence of atmospheric oxygen is a prerequisite for most oxidative processes.
-
Light: Light, particularly in the UV spectrum, provides the energy to initiate the formation of free radicals.
-
Heat: Increased temperature accelerates the rate of all chemical reactions, including oxidation and hydrolysis.
-
Metal Ions: Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) are potent catalysts of oxidation, capable of initiating radical chain reactions.[5] They can be introduced as impurities from reagents, water, or labware.
Section 2: Troubleshooting Guide & Proactive Prevention
This section is structured to address common issues and provide actionable protocols to prevent them before they compromise your experiments.
Issue 1: "My lipid powder appears clumpy, discolored, or has a strange odor."
-
Underlying Cause: This is a strong indicator of moisture absorption and subsequent degradation. Lysophospholipids are hygroscopic and can readily absorb water from the atmosphere, leading to clumping.[3] This moisture can then facilitate hydrolysis of the ester bond. Discoloration or off-odors may suggest advanced oxidation, especially if the product was exposed to light or heat.
-
Preventative Protocol: Receipt and Storage of Lipid Powders
-
Inspect Upon Receipt: Immediately upon arrival, check the integrity of the packaging and seal. The product should be a uniform, white to off-white solid.[10]
-
Log and Store Immediately: Record the arrival date and manufacturer's lot number. Store the container at the recommended temperature, typically ≤ -16°C, in a dark, non-frost-free freezer to avoid temperature cycling.[3]
-
Equilibrate Before Use (Critical Step): Before opening the container for the first time, and every subsequent time, remove it from the freezer and allow it to sit on the bench unopened until it has fully equilibrated to room temperature (typically 30-60 minutes). This prevents atmospheric moisture from condensing onto the cold powder, which is a primary cause of hydrolysis.[3]
-
Minimize Exposure: Once open, weigh out the required amount quickly in a low-humidity environment if possible. Immediately reseal the container tightly. For long-term storage, consider backfilling the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Issue 2: "I'm preparing a stock solution. How do I ensure its stability?"
-
Underlying Cause: The choice of solvent, its purity, and the storage method for the resulting solution are critical control points. Organic solvents can contain impurities like peroxides or trace metals that initiate degradation.[11] Furthermore, once in solution, lipid molecules are more mobile and may be more susceptible to degradation than in their solid, crystalline state.
-
Preventative Protocol: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only high-purity, spectroscopy-grade, or HPLC-grade solvents. If possible, use a freshly opened bottle. Solvents like ethanol are common for dissolving phospholipids.[12] For sensitive applications, consider using deoxygenated solvents by sparging with argon or nitrogen for 15-20 minutes prior to use.
-
Proper Labware: Never use plastic. Use exclusively glass or stainless steel labware (beakers, syringes, spatulas). Organic solvents can leach plasticizers and other contaminants from polymer-based containers like polypropylene tubes or pipette tips.[3]
-
Dissolution & Storage:
-
Dissolve the lipid powder in the chosen solvent in a clean glass vial.
-
After complete dissolution, flush the headspace of the vial with a gentle stream of argon or nitrogen.
-
Seal the vial with a Teflon-lined cap. Do not use Parafilm with organic solvents, as it can dissolve and contaminate the solution.[3]
-
Store the solution at -20°C ± 4°C. Avoid storing organic solutions below -30°C unless they are in a sealed glass ampoule, as this can cause solutes to precipitate.[3]
-
-
Aqueous Solutions: Aqueous solutions are not recommended for long-term storage (ideally no more than one day), as they are more prone to microbial growth and hydrolysis.[12]
-
Issue 3: "My experimental results are inconsistent when using this lipid. Could degradation be the cause?"
-
Underlying Cause: Even with proper storage, lipid integrity can be compromised during the experimental workflow. Repeated freeze-thaw cycles of the stock solution, prolonged incubation at elevated temperatures, or exposure to oxidative stressors in the experimental medium can lead to gradual degradation, causing variability.
-
Best Practices for Experimental Use:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.
-
Incorporate Antioxidants: For sensitive applications, especially when co-formulating with unsaturated lipids or in long-term cell culture, consider adding a lipid-soluble antioxidant to the stock solution.
-
Maintain Temperature Control: Keep lipid solutions on ice whenever they are not in use.
-
Use Fresh Dilutions: Prepare working dilutions fresh for each experiment from the stock solution. Do not store dilute aqueous solutions.
-
Data Presentation: Recommended Storage Conditions
| Form | Container | Temperature | Atmosphere | Key Considerations |
| Powder | Glass vial, Teflon-lined cap | ≤ -16°C | Air (or optional Inert Gas) | Must be equilibrated to room temperature before opening to prevent moisture condensation.[3] |
| Organic Solution | Glass vial, Teflon-lined cap | -20°C ± 4°C | Inert Gas (Argon/Nitrogen) | Never use plastic containers. Avoid temperatures below -30°C.[3] |
| Aqueous Suspension | Glass or appropriate plastic vial | 2-8°C | N/A | For short-term use only (<24 hours). Prone to hydrolysis and microbial growth.[12] |
Section 3: Quality Control & Verification
Trustworthiness in research requires self-validating systems. Regularly verifying the integrity of your lipid is crucial.
Q: How can I test my lipid for signs of oxidation?
A: Several analytical methods can be used to assess lipid oxidation. The choice depends on the equipment available and the specific degradation products you wish to detect.[13]
-
Primary Oxidation Products: These methods detect the initial formation of hydroperoxides.
-
Secondary Oxidation Products: These methods detect aldehydes and other compounds formed from the breakdown of hydroperoxides. They are often indicative of more advanced oxidation.
-
TBARS Assay: A colorimetric assay that detects Thiobarbituric Acid Reactive Substances, most notably malondialdehyde (MDA), a common secondary product of polyunsaturated fatty acid peroxidation.[9][14] While less specific for saturated lipids, it is a useful screening tool for general oxidative stress in a formulation.
-
GC-MS Analysis: Can be used to detect volatile secondary oxidation products.[15]
-
-
Comprehensive Analysis:
Data Presentation: Overview of QC Methods for Lipid Oxidation
| Method | What It Measures | Advantages | Limitations |
| Peroxide Value (PV) | Primary oxidation products (hydroperoxides).[14] | Simple, standardized method for early-stage oxidation. | Hydroperoxides are transient; value can decrease as secondary oxidation proceeds. |
| TBARS Assay | Secondary oxidation products (e.g., MDA).[9] | Sensitive, widely accessible colorimetric assay. | Lacks specificity; can react with other non-lipid molecules. Less relevant for saturated lipids unless in a mixed system. |
| LC-MS/MS | Specific molecular species of oxidized lipids.[17] | Highly specific and sensitive; provides detailed structural information. | Requires specialized equipment and expertise. |
Experimental Protocol: TBARS Assay for Screening Oxidative Stress
This protocol provides a general workflow for the TBARS assay, adapted for screening lipid formulations. It is intended to detect general oxidative stress in a sample (e.g., a liposome preparation containing multiple lipids) rather than specific oxidation of the saturated eicosanoyl chain.
-
Reagent Preparation:
-
TBA Reagent: Prepare a solution of 0.375% (w/v) 2-thiobarbituric acid and 15% (w/v) trichloroacetic acid in 0.25 M HCl. Gently heat and stir to dissolve.
-
Standard: Prepare a stock solution of malondialdehyde (MDA) or a precursor like 1,1,3,3-tetramethoxypropane for generating a standard curve.
-
-
Sample Preparation:
-
Add 500 µL of your lipid sample (e.g., liposome suspension) to a glass test tube.
-
-
Reaction:
-
Add 1 mL of the TBA Reagent to the sample tube.
-
Vortex briefly to mix.
-
Incubate the tube in a heating block or water bath at 95-100°C for 15 minutes. During this time, any MDA present will react with TBA to form a pink-colored adduct.
-
Immediately after incubation, cool the tubes in an ice bath for 10 minutes to stop the reaction.
-
-
Measurement:
-
Centrifuge the tubes at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer the clear supernatant to a cuvette.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the MDA standard.
-
Calculate the MDA concentration in your sample by comparing its absorbance to the standard curve. An elevated MDA level compared to a fresh, unoxidized control sample indicates the presence of lipid peroxidation byproducts.
-
Section 4: Visualization & Workflows
Visual aids help clarify complex processes and reinforce best practices.
Diagram 1: The Lipid Peroxidation Cascade
This diagram illustrates the general mechanism of free-radical-mediated lipid oxidation, which is critical to understand when this compound is used in formulations containing unsaturated lipids.
Caption: General mechanism of lipid peroxidation, initiated by external factors and propagated in a chain reaction.
Diagram 2: Recommended Workflow for Handling Sensitive Lipids
This workflow provides a logical sequence of operations to maintain lipid integrity from receipt to experimental use.
Caption: Step-by-step workflow for handling lipids to minimize degradation from receipt to final use.
References
-
Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. (2022). MDPI. Available at: [Link]
-
1-Eicosanoyl-glycero-3-phosphoethanolamine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Oxidation of Phospholipid Polyunsaturated Fatty Acids. Endotext - NCBI Bookshelf. Available at: [Link]
-
Jayawardana, M. A., & Jo, C. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. Available at: [Link]
-
Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry. (2023). PubMed. Available at: [Link]
-
Jayawardana, M. A., & Jo, C. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. National Institutes of Health (NIH). Available at: [Link]
-
Rahn, A., et al. (2021). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Pharmaceutics, 13(9), 1373. Available at: [Link]
-
Bascetta, E., & Angelini, P. (2023). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 12(8), 1618. Available at: [Link]
-
Xu, Y., et al. (2023). Shade of Innovative Food Processing Techniques: Potential Inducing Factors of Lipid Oxidation. Foods, 12(24), 4519. Available at: [Link]
-
Reis, A., & Spickett, C. M. (2012). Chemistry of phospholipid oxidation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(10), 2374–2387. Available at: [Link]
-
Akbarzadeh, A., et al. (2013). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Available at: [Link]
-
Spickett, C. M. (2020). Formation of Oxidatively Modified Lipids as the Basis for a Cellular Epilipidome. Frontiers in Physiology, 11, 618639. Available at: [Link]
-
Vallee, F., et al. (2023). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. OCL - Oilseeds and fats, Crops and Lipids. Available at: [Link]
-
Domínguez, R., et al. (2019). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN, University of Navarra. Available at: [Link]
-
Mohanan, A., et al. (2020). Factors affecting lipid oxidation. ResearchGate. Available at: [Link]
-
Engelmann, K., & Bednarz, J. (2003). Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells. Graefe's Archive for Clinical and Experimental Ophthalmology, 241(11), 931–937. Available at: [Link]
-
Bhattacharjee, S., & Chaudhuri, A. (2011). 1-Palmitoyl-2-(9'-oxononanoyl)-sn-glycero-3-phosphocholine, an oxidized phospholipid, accelerates Finnish type familial gelsolin amyloidosis in vitro. Biochemistry, 50(25), 5673–5684. Available at: [Link]
-
Ionescu-Tucker, A., & Ciobica, A. (2022). Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A Review of Human Studies. Antioxidants, 11(11), 2273. Available at: [Link]
-
Rahn, A., et al. (2021). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. ResearchGate. Available at: [Link]
-
Viricel, W., et al. (2015). Fliposomes: pH-Sensitive Liposomes Containing a trans-2-morpholinocyclohexanol-Based Lipid That Performs a Conformational Flip and Triggers an Instant Cargo Release in Acidic Medium. ResearchGate. Available at: [Link]
-
Miyamoto, S., et al. (2019). Mechanisms of Photosensitized Lipid Oxidation and Membrane Permeabilization. ACS Omega, 5(1), 153–160. Available at: [Link]
-
Kim, Y., & Lee, J. (2017). Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method. National Institutes of Health (NIH). Available at: [Link]
-
Wartenberg, M. (2023). 10 Health Benefits of Spirulina. Healthline. Available at: [Link]
-
Lee, S., et al. (2022). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. Available at: [Link]
-
Caddeo, C., & Manca, M. L. (2022). Lipid Oxidation Pathways in Food Systems: Insights into Antioxidant Strategies and Advanced Detection Methods. Frontiers in Nutrition. Available at: [Link]
-
Samoshina, N. M., et al. (2023). pH-Sensitive Liposomes with Embedded 3-(isobutylamino)cholan-24-oic Acid: What Is the Possible Mechanism of Fast Cargo Release?. International Journal of Molecular Sciences, 24(7), 6661. Available at: [Link]
-
Bochkov, V. N., et al. (2010). Generation and Biological Activities of Oxidized Phospholipids. Antioxidants & Redox Signaling, 12(8), 1009–1059. Available at: [Link]
-
A review of analytical methods measuring lipid oxidation status in foods: a challenging task. CABI Digital Library. Available at: [Link]
-
Jančič, U., & Drašler, B. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Processes, 9(6), 1045. Available at: [Link]
-
Oxidized-1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine induces vascular endothelial superoxide production: Implication of NADPH oxidase. National Institutes of Health (NIH). Available at: [Link]
-
Cheng, J., et al. (2022). Lipid oxidation in foods and its implications on proteins. Frontiers in Nutrition, 9, 1032832. Available at: [Link]
-
Bascetta, E., & Angelini, P. (2023). Lipid Peroxidation and Antioxidant Protection. ResearchGate. Available at: [Link]
-
Birukov, K. G. (2018). Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury. Frontiers in Immunology, 9, 1988. Available at: [Link]
-
Schaich, K. M. (2016). Factors Influencing the Rate and Course of Lipid Oxidation. ResearchGate. Available at: [Link]
-
Obłąk, E., et al. (2019). The effect of organic solvents on selected microorganisms and model liposome membrane. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Shade of Innovative Food Processing Techniques: Potential Inducing Factors of Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipid oxidation in foods and its implications on proteins [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Figure 7. [Oxidation of Phospholipid Polyunsaturated Fatty...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemistry of phospholipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0) Signal Intensity in Mass Spectrometry
Welcome to the technical support center dedicated to enhancing the mass spectrometric analysis of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0). This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the signal intensity and data quality for this specific lysophosphatidylcholine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical laboratory experience.
Introduction: The Challenge of LPC 20:0 Analysis
This compound, a saturated lysophosphatidylcholine (LPC) with a 20-carbon acyl chain, plays a role in various biological processes and is a target of interest in many lipidomic studies. However, achieving a robust and intense signal in mass spectrometry can be challenging due to its physicochemical properties and the complexity of biological matrices. This guide will walk you through common issues and provide actionable solutions to boost your LPC 20:0 signal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low signal for my LPC 20:0 standard. What are the first things I should check?
A1: Low signal intensity for a standard is a common issue that can often be resolved by systematically checking a few key areas.[1][2]
-
Sample Concentration and Integrity: Ensure your LPC 20:0 standard is at an appropriate concentration for your instrument's sensitivity range.[2] Verify that the standard has not degraded. LPCs can be susceptible to hydrolysis, especially if stored improperly. Repeated freeze-thaw cycles, however, have been shown to have no significant effect on LPC concentrations.[3][4]
-
Instrument Calibration and Tuning: Confirm that your mass spectrometer is properly tuned and calibrated.[2] Regular maintenance and calibration are crucial for optimal performance.
-
Ionization Source Cleanliness: A contaminated ion source is a frequent cause of poor signal. Check for and clean any residue on the ESI probe, capillary, and surrounding optics.
Q2: Which ionization mode and precursor/product ions should I be looking for with LPC 20:0?
A2: For lysophosphatidylcholines like LPC 20:0, positive electrospray ionization (ESI+) is the preferred method.[5][6]
-
Precursor Ion: In positive mode, you will primarily observe the protonated molecule, [M+H]⁺ . For LPC 20:0 (Molecular Formula: C28H58NO7P), the expected m/z would be approximately 552.4. You may also see other adducts such as [M+Na]⁺ or [M+K]⁺, which can be useful for confirmation.[7]
-
Characteristic Product Ion: The most characteristic fragmentation of LPCs in tandem mass spectrometry (MS/MS) is the phosphocholine headgroup, which gives a prominent product ion at m/z 184.07 .[3][4][6][8] A precursor ion scan for m/z 184 is a highly specific and sensitive method for detecting all LPC species in a sample.[3][4][8]
Q3: My LPC 20:0 signal is strong in a pure standard but is suppressed when I analyze it in a biological matrix (e.g., plasma). What's happening and how can I fix it?
A3: This phenomenon is known as matrix effect , where co-eluting endogenous components from the sample interfere with the ionization of the analyte, typically causing ion suppression.[9] Phospholipids are particularly prone to causing matrix effects.[9]
Here are strategies to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering substances as possible while efficiently extracting your analyte. A robust lipid extraction method is crucial. The Folch or Bligh-Dyer methods, which use a chloroform/methanol/water partitioning system, are classic and effective choices.[3][10]
-
Chromatographic Separation: Good chromatographic separation is key to resolving LPC 20:0 from the bulk of other phospholipids and matrix components that can cause suppression.[5] Using a suitable reversed-phase column (e.g., C18) with an optimized gradient can significantly improve signal intensity.[5][11]
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., LPC 20:0-d4) is highly recommended for accurate quantification.[12][13] The internal standard will co-elute with the analyte and experience similar matrix effects, allowing for reliable normalization of the signal.
Q4: I'm seeing multiple peaks that could be LPC 20:0. How can I be sure I'm looking at the right one and not an artifact?
A4: Distinguishing the true analyte from artifacts is critical for data integrity. Here are some common sources of confusion and how to address them:
-
In-Source Fragmentation (ISF): More complex lipids, like phosphatidylcholines (PCs), can fragment within the ion source, generating ions that have the same mass as LPCs.[14][15] To minimize ISF, you can optimize ion source parameters such as reducing the skimmer or tube lens voltages.[14]
-
Isomers: It's possible to have positional isomers (e.g., 2-eicosanoyl-sn-glycero-3-phosphocholine). While less common, these can be chromatographically separated under optimized conditions.[13] The fragmentation patterns of sn-1 and sn-2 isomers can also differ, with the neutral loss of 183 being a potential diagnostic fragmentation to discriminate between PCs and LPCs.[16]
-
Adducts: As mentioned, in addition to the protonated molecule [M+H]⁺, you may see sodium [M+Na]⁺ or other adducts.[7] The mass difference between these adducts is a key indicator. The formation of adducts can be influenced by the mobile phase composition.[17]
Experimental Protocols
Protocol 1: Basic Lipid Extraction from Plasma for LPC 20:0 Analysis
This protocol is a modification of the Bligh-Dyer method and is suitable for extracting LPCs from plasma samples.[3]
-
Sample Preparation: To 20 µL of EDTA plasma in a glass tube, add your internal standard (e.g., LPC 19:0).[8]
-
Solvent Addition: Add 750 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein denaturation and lipid solubilization.
-
Phase Separation:
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Add 250 µL of purified water and vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 1500 x g for 10 minutes at room temperature. You should observe two distinct liquid phases.
-
Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system (e.g., methanol/water with an appropriate modifier).
Protocol 2: Recommended LC-MS/MS Parameters for LPC 20:0
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for lipids.[5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI.[5] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase lipidomics.[5] |
| Gradient | Start with a higher percentage of A, ramp up to a high percentage of B to elute lipids. | A gradient is necessary to separate lipids with different hydrophobicities. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | LPCs ionize efficiently in positive mode.[5][6] |
| MS/MS Transition | Precursor Ion (Q1): m/z 552.4 -> Product Ion (Q3): m/z 184.1 | Specific for LPC 20:0 detection.[3][4][6][8] |
| Capillary Temp | 350 - 380 °C | Aids in desolvation.[5] |
| Sheath/Aux Gas | Nitrogen | Typical nebulizing and drying gases.[5] |
| Collision Energy | ~20-40 eV | Should be optimized to maximize the m/z 184.1 fragment.[3][5] |
Visualizations
Diagram 1: ESI Process for LPC 20:0
Caption: Electrospray ionization (ESI) workflow for LPC 20:0 analysis.
Diagram 2: Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low LPC 20:0 signal intensity.
References
-
Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Liebisch, G., Lieser, B., Rathenberg, J., Drobnik, W., & Schmitz, G. (2002). High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224. Retrieved January 28, 2026, from [Link]
-
Le, T. L., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12134-12141. Retrieved January 28, 2026, from [Link]
-
Liebisch, G., Lieser, B., Rathenberg, J., Drobnik, W., & Schmitz, G. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 48(12), 2217-2224. Retrieved January 28, 2026, from [Link]
-
High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). Semantic Scholar. Retrieved January 28, 2026, from [Link]
-
Mass Spectrometric Quantitation in Lipidomic Studies. (2018, October 3). YouTube. Retrieved January 28, 2026, from [Link]
-
Liebisch, G., et al. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS). (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. (2006). PMC. Retrieved January 28, 2026, from [Link]
-
Evaluation of the ionization efficiency in phosphatidylcholine positional isomers with docosahexaenoic acid bound to the sn-1 or sn-2 position. (2024). PubMed. Retrieved January 28, 2026, from [Link]
-
Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. (2018). PMC. Retrieved January 28, 2026, from [Link]
-
What is the solution to the low intensity problem of lc-ms/ms?? (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950. (2019). NIH. Retrieved January 28, 2026, from [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics. (2016). PMC. Retrieved January 28, 2026, from [Link]
-
Use of liquid chromatography/tandem mass spectrometry and online databases for identification of phosphocholines and lysophosphatidylcholines in human red blood cells. (2009). PubMed. Retrieved January 28, 2026, from [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). PubMed. Retrieved January 28, 2026, from [Link]
-
Electrospray ionization MS of... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Quantitative analysis of four long-chain lysophosphatidylcholines in dried blood spots using Liquid Chromatography Tandem Mass Spectrometry for clinical research. (n.d.). Waters Corporation. Retrieved January 28, 2026, from [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. Retrieved January 28, 2026, from [Link]
-
Optimisation of electron-induced dissociation parameters for molecular annotation of glycerides and phospholipids in fast LC-MS. (n.d.). Analyst (RSC Publishing). Retrieved January 28, 2026, from [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. Retrieved January 28, 2026, from [Link]
-
(PDF) Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. (2018). PubMed. Retrieved January 28, 2026, from [Link]
-
LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. (n.d.). Retrieved January 28, 2026, from [Link]
-
Optimization of the ion source and liquid chromatography parameters: LC... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Taylor & Francis. Retrieved January 28, 2026, from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved January 28, 2026, from [Link]
-
A Simple HPLC Method for the Simultaneous Analysis of Phosphatidylcholine and Its Partial Hydrolysis Products 1- and 2-Acyl Lysophosphatidylcholine. (n.d.). Retrieved January 28, 2026, from [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). Analytical Chemistry. Retrieved January 28, 2026, from [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). Retrieved January 28, 2026, from [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018, July 17). Agilent. Retrieved January 28, 2026, from [Link]
-
Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. (n.d.). AMOLF Institutional Repository. Retrieved January 28, 2026, from [Link]
-
1-acyl-sn-glycero-3-phosphocholines (Compound classification). (n.d.). Exposome-Explorer. Retrieved January 28, 2026, from [Link]
-
1,2-Distearoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
(PDF) Serum Lipidomics Profiling Using LC-MS and High-Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Matrix effect on lipid detection. The workflow followed for determining... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). eScholarship.org. Retrieved January 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gmi-inc.com [gmi-inc.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. youtube.com [youtube.com]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of liquid chromatography/tandem mass spectrometry and online databases for identification of phosphocholines and lysophosphatidylcholines in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
Technical Support Center: Optimizing LC-MS Parameters for 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)
Welcome to the technical support center for the analysis of 1-eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your Liquid Chromatography-Mass Spectrometry (LC-MS) parameters and troubleshooting common issues. The information herein is structured to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the LC-MS analysis of LPC 20:0.
Q1: What is the exact mass of this compound (LPC 20:0) and what are the common adducts I should look for?
A1: The monoisotopic mass of this compound is 551.39509019 Da.[1] In positive electrospray ionization (ESI) mode, the most common adducts you will observe are the protonated molecule [M+H]+ at m/z 552.3979, the sodium adduct [M+Na]+ at m/z 574.3798, and the potassium adduct [M+K]+ at m/z 590.3538. While protonated molecules are often preferred for quantification, sodium and potassium adducts are frequently observed and can sometimes be more abundant depending on the sample matrix and mobile phase purity.[2]
Q2: Which ionization mode, positive or negative, is better for LPC 20:0 analysis?
A2: For lysophosphatidylcholines (LPCs), including LPC 20:0, positive ionization mode is generally preferred . The quaternary amine of the phosphocholine headgroup is permanently positively charged, leading to excellent ionization efficiency and the formation of a strong [M+H]+ signal. Analysis in negative ion mode is possible but typically results in lower sensitivity for LPCs.
Q3: What are the characteristic fragment ions of LPC 20:0 in positive ion mode tandem mass spectrometry (MS/MS)?
A3: The most characteristic fragmentation of LPCs in positive ion mode MS/MS is the production of a highly abundant product ion at m/z 184.0739 , which corresponds to the phosphocholine headgroup.[3] Another common fragmentation pathway is the neutral loss of the phosphocholine headgroup (183.0664 Da), resulting in an ion corresponding to the lysophosphatidic acid backbone. For LPC 20:0, this would be observed at m/z 369.3315 ([M+H-183.0664]+).
Q4: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for LPC 20:0 analysis?
A4: The choice between RP and HILIC depends on your analytical goals.
-
Reversed-Phase LC separates lipids based on the hydrophobicity of their fatty acyl chains.[4][5] This is an excellent choice if you need to separate LPC 20:0 from other LPCs with different chain lengths and degrees of saturation.
-
HILIC separates lipids based on the polarity of their headgroups.[6] This can be advantageous if you are analyzing different lipid classes and want to separate LPCs as a class from other less polar lipids. HILIC can also be beneficial for reducing matrix effects from highly nonpolar compounds.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Q: My LPC 20:0 peak is tailing in my reversed-phase method. What are the likely causes and how can I fix it?
A: Peak tailing for LPCs in reversed-phase chromatography is a common issue and can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: Residual silanol groups on the silica-based stationary phase can interact with the positively charged phosphocholine headgroup of your LPC, causing peak tailing.[7][8][9] This is a form of secondary, unwanted ion-exchange interaction.
-
Solution Protocol:
-
Mobile Phase Modification: Add a competitive base or increase the ionic strength of your mobile phase. Including 10 mM ammonium formate or ammonium acetate in your mobile phases can help to shield the silanol groups and improve peak shape.[10]
-
pH Adjustment: Ensure the pH of your mobile phase is low (e.g., by adding 0.1% formic acid). At low pH, the protonation of residual silanols is suppressed, reducing their interaction with the analyte.
-
Column Selection: Consider using a column with end-capping or a hybrid particle technology that has a lower density of accessible silanol groups.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase composition to avoid peak distortion.
-
Q: I'm observing peak fronting for LPC 20:0. What's happening?
A: Peak fronting is typically a sign of column overload or a mismatch between the injection solvent and the mobile phase.
-
Causality: Injecting too much analyte can saturate the stationary phase, leading to a fronting peak. Alternatively, if the injection solvent is significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing distortion.
-
Solution Protocol:
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to ensure you are within the linear range of the column's capacity.
-
Match Injection Solvent: As mentioned for peak tailing, your injection solvent should be of similar or weaker strength than the initial mobile phase conditions.
-
Issue 2: Low Sensitivity or No Signal
Low or no signal for LPC 20:0 can be frustrating. This troubleshooting workflow will help you diagnose the problem.
Caption: Troubleshooting workflow for low or no signal.
Q: I'm not seeing my LPC 20:0 peak. Where should I start looking?
A: Follow the logical flow in the diagram above.
-
Mass Spectrometer Checks:
-
Ionization Mode: Confirm you are in positive electrospray ionization mode.
-
Mass Range: Ensure your scan range includes the expected m/z of your target adducts (e.g., 552.4 for [M+H]+).
-
Source Parameters: Infuse a standard solution of LPC 20:0 (if available) and optimize the source parameters. Key parameters to adjust are the capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[5]
-
-
Liquid Chromatography Checks:
-
System Pressure: Check for unusually high or low system pressure, which could indicate a clog or a leak, respectively.
-
Mobile Phases: Ensure your mobile phases are correctly prepared and that the lines are in the correct reservoirs.
-
Column Health: If the column is old or has been used with harsh conditions, it may be degraded. Try injecting a known standard to test its performance.
-
-
Sample Checks:
-
Extraction Efficiency: Verify your sample preparation method is suitable for lysophospholipids. A common method is a biphasic extraction using methanol and methyl-tert-butyl ether (MTBE).[10]
-
Sample Stability: LPCs can be susceptible to degradation. Ensure your samples have been stored properly (typically at -80°C) and avoid repeated freeze-thaw cycles.
-
Issue 3: In-Source Fragmentation and Unwanted Adducts
These issues can complicate data interpretation and affect quantitative accuracy.
Q: I see a peak at the m/z of the fatty acid of LPC 20:0 that co-elutes. Is this a contaminant?
A: It is likely an in-source fragment rather than a contaminant.
-
Causality: Lysophospholipids can be fragile and may fragment in the ion source before entering the mass analyzer.[3][11] This "in-source fragmentation" can lead to the appearance of ions that are not present in the original sample, such as the fatty acyl chain.[12]
-
Solution Protocol:
-
Optimize Source Voltages: Systematically reduce the voltages in the ion transfer region of your mass spectrometer, such as the tube lens and skimmer voltages. This will decrease the energy imparted to the ions and reduce fragmentation.[12]
-
Gentler Source Conditions: Lowering the source temperature and using the mildest effective desolvation gas flow can also help to minimize in-source fragmentation.
-
Q: My spectra are dominated by sodium [M+Na]+ adducts, and the protonated [M+H]+ is very low. How can I improve protonation?
A: The prevalence of sodium adducts is often due to trace amounts of sodium in the sample, solvents, or from glassware.[2]
-
Causality: Sodium ions have a high affinity for the phosphate group of phospholipids and can outcompete protons for adduction, especially if the mobile phase has a low proton concentration.
-
Solution Protocol:
-
Mobile Phase Additives: The addition of a proton source, such as 0.1% formic acid, to your mobile phases will increase the availability of protons and favor the formation of [M+H]+ ions.[2][10] Ammonium formate or acetate can also help by providing ammonium adducts [M+NH4]+ which are often less prone to in-source fragmentation than protonated molecules.
-
Use High-Purity Solvents and Reagents: Ensure you are using LC-MS grade solvents and high-purity additives to minimize sodium contamination.
-
Glassware: Where possible, use polypropylene vials and tubes instead of glass to reduce leaching of sodium ions.[2]
-
Experimental Protocols and Data
Recommended Starting LC-MS Parameters
The following tables provide recommended starting parameters for both reversed-phase and HILIC methods. These should be optimized for your specific instrument and application.
Table 1: Reversed-Phase LC Parameters
| Parameter | Recommended Setting |
| Column | C18 or C8, sub-2 µm particle size (e.g., 100 x 2.1 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate[10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 - 55 °C |
| Injection Vol. | 1 - 5 µL |
| Example Gradient | 30% B to 100% B over 15 min, hold for 5 min, re-equilibrate |
Table 2: HILIC Parameters
| Parameter | Recommended Setting |
| Column | Silica or amide-based HILIC phase (e.g., 100 x 2.1 mm, < 3 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 45 °C |
| Injection Vol. | 1 - 5 µL |
| Example Gradient | 5% B to 50% B over 10 min, hold for 5 min, re-equilibrate |
Table 3: ESI-MS Source Parameters (Positive Ion Mode)
| Parameter | Starting Value | Optimization Rationale |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 300 - 380 °C | Adjust for efficient desolvation without causing thermal degradation.[4] |
| Drying Gas Flow | 8 - 12 L/min | High enough to desolvate, but not so high as to reduce sensitivity. |
| Nebulizer Pressure | 30 - 45 psi | Optimize for a fine, stable spray. |
| Tube Lens/Skimmer Voltage | Instrument dependent | Start with default values and reduce to minimize in-source fragmentation.[12] |
Sample Preparation Protocol for Plasma
This protocol is a common starting point for the extraction of LPCs from plasma.
Caption: MTBE/Methanol extraction workflow for plasma lipids.[10]
References
- Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin.
- Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids.
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry.
- LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters.
- LC/MS Method for Comprehensive Analysis of Plasma Lipids.
- Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. Journal of the American Society for Mass Spectrometry.
- Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma. Analytical and Bioanalytical Chemistry.
- Lysophosphatidylcholine Assay Kit (Colorimetric/Fluorometric). Sigma-Aldrich.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Journal of Lipid Research.
- Separation of isomeric lysophospholipids by reverse phase HPLC. Journal of Lipid Research.
- This compound. PubChem.
- Positive mass spectra of compound 1–3: (A) ESI-MS 3 of [M+H] + of 1 at m/z 384.
- Separation of the Phosphatidylcholines Using Reverse Phase HPLC. Chemistry LibreTexts.
- Serum Lipidomics Profiling Using LC-MS and High-Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characteriz
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
- What are common causes of peak tailing when running a reverse-phase LC column?
- Analysis of Phospholipid Classes by iHILIC®-Fusion. Nest Group.
- Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. The Analyst.
- Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. Molecules.
- Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. Journal of the American Society for Mass Spectrometry.
- High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry.
- Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines.
- LC Troubleshooting—All of My Peaks are Tailing!
- 1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine. PubChem.
- Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository.
- Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
- Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS.
- Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online.
- LC Troubleshooting—All of My Peaks are Tailing!
- Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. DR-NTU.
- Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic P
- Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research.
- From where the sodium and potassium adduct peaks comes in mass spectra generated
- Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization. Journal of the American Society for Mass Spectrometry.
- 1-Hexanoyl-sn-glycero-3-phosphocholine. PubChem.
- How to deal with Sodium and Potassium Ions in Oligos Analysis by Mass Spectrometry. APIS Assay Technologies.
- 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC). MedchemExpress.com.
- sn-glycero-3-Phosphocholine (CAS 28319-77-9). Cayman Chemical.
- Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. Journal of Lipid Research.
Sources
- 1. This compound | C28H58NO7P | CID 24779473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. Restek - Videoartikel [de.restek.com]
- 10. agilent.com [agilent.com]
- 11. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)
Welcome to the technical support guide for 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common experimental challenges. Our goal is to ensure the integrity and reproducibility of your results by explaining the causality behind experimental choices and providing self-validating protocols.
Section 1: Core Compound Properties & Handling FAQs
This section addresses foundational questions about the nature of LPC (20:0) and its proper handling to prevent common pitfalls before your experiments even begin.
Q1: What is this compound and why is the long saturated chain significant?
A: this compound (LPC 20:0) is a lysophospholipid, a class of lipids derived from phosphatidylcholine.[1] It features a glycerol backbone, a phosphocholine headgroup, and a single 20-carbon saturated fatty acid (eicosanoic acid) at the sn-1 position.[2] The long, saturated nature of the acyl chain makes LPC (20:0) highly hydrophobic and structurally stable compared to its unsaturated counterparts, influencing its aggregation behavior in aqueous solutions and its interaction with cell membranes.[3]
Q2: How should I properly store and handle LPC (20:0) to ensure its stability?
A: Proper storage is critical to prevent degradation. We recommend adhering to the following guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -80°C for long-term storage or -20°C for short-term. | Minimizes chemical degradation and potential acyl migration. For tissue or cell samples containing LPC, snap-freezing in liquid nitrogen followed by -80°C storage is crucial to halt enzymatic activity.[4][5] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | While the saturated acyl chain is not susceptible to oxidation, this practice is a gold standard for all lipids to prevent degradation of the headgroup or trace impurities. |
| Form | Store as a dry powder or in an organic solvent. | Avoid long-term storage in aqueous solutions, as they are more prone to hydrolysis and microbial growth. Concentrated aqueous solutions can degrade more rapidly than dilute ones.[6] |
| Handling | Use glass or polypropylene containers. Avoid repeated freeze-thaw cycles. | Prevents loss of material due to adsorption onto certain plastics and maintains the integrity of the compound.[5] |
Q3: What is acyl migration in LPCs, and why should I be concerned about it with LPC (20:0)?
A: Acyl migration is a significant, non-enzymatic isomerization where the fatty acid chain moves from the sn-1 to the sn-2 position, converting 1-lysoPC into 2-lysoPC.[7] Under physiological pH and temperature, this reaction can be rapid, with a half-time of approximately 10 minutes, leading to an equilibrium mixture of roughly 90% 2-lysoPC and 10% 1-lysoPC.[7]
-
Why it Matters: If your experiment runs for a significant amount of time in a neutral buffer, you are likely not testing a pure compound but a mixture of isomers.[7] These isomers can have different biological activities, leading to confounding results and poor reproducibility. The rate of this isomerization is slowest at a pH of 4-5.[7]
Section 2: Troubleshooting Experimental Workflows
This section provides detailed, question-and-answer guides for specific issues encountered during common experimental phases.
2.1. Sample Preparation & Solubilization
Problem: My LPC (20:0) powder won't dissolve in my aqueous buffer or cell culture medium.
-
The Scientific Reason: LPC (20:0) is an amphiphilic molecule with a large, hydrophobic C20 tail.[3] Its solubility in water is very low, and it will spontaneously self-assemble into structures like micelles rather than forming a true solution, especially above its critical micelle concentration (CMC).[3][8]
-
Solution Workflow:
-
Prepare an Organic Stock Solution: Do not dissolve the powder directly in an aqueous buffer. First, create a concentrated stock solution in an appropriate organic solvent. Solubility is high in chloroform or a chloroform:methanol mixture (e.g., 1:1 v/v).[9] Ethanol is also a viable option.[9]
-
Aliquot and Store: Aliquot the organic stock into single-use glass vials and store at -80°C to avoid repeated freeze-thaw cycles.
-
Dilute into Final Medium: For your experiment, perform a serial dilution of the organic stock directly into your final aqueous buffer or cell culture medium with vigorous vortexing. The final concentration of the organic solvent should be minimal (typically <0.1%) to avoid solvent-induced artifacts.
-
Run a Vehicle Control: Always include a vehicle control in your experiments, which is the final medium containing the same concentration of the organic solvent used to dissolve the LPC (20:0).
-
2.2. Cell-Based Assays
Problem: I'm observing high levels of cell death even at low concentrations of LPC (20:0).
-
The Scientific Reason: Lysophospholipids, by their nature, can act as detergents at higher concentrations. They can insert into the cell membrane, disrupt its integrity, and cause permeabilization or lysis.[1][9] This effect is separate from any specific receptor-mediated signaling.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Run a dose-response experiment using a viability assay (e.g., MTT, SRB, or LDH release) to determine the concentration range where LPC (20:0) is non-toxic to your specific cell line. For membrane permeabilization, concentrations from 0.005% to 0.25% have been shown to be effective with good cell viability, while higher concentrations reduce viability.[9]
-
Check Incubation Time: Shorten the exposure time. Membrane disruption can be rapid. Some permeabilization studies use incubation times as short as 1 to 30 minutes.[9]
-
Use a Carrier Protein: In vivo, LPCs are often bound to albumin.[7] Adding fatty-acid-free Bovine Serum Albumin (BSA) to your culture medium can help sequester excess free LPC (20:0), reducing non-specific cytotoxicity and mimicking a more physiological environment.
-
Verify Purity: Ensure your LPC (20:0) is pure. Contaminants from synthesis or degradation products could be the source of cytotoxicity.
-
Problem: I'm not seeing any biological effect or my results are inconsistent.
-
The Scientific Reason: This can stem from several issues: compound instability (acyl migration), low bioavailability in the assay system, or the absence of the relevant biological target in your model.
-
Troubleshooting Steps:
-
Address Acyl Migration: As discussed, you may be testing an isomeric mixture.[7] Prepare your working solutions immediately before use. For longer experiments, consider the implications of having both isomers present.
-
Confirm Target Expression: Verify that your cell line expresses the putative receptors for LPC, such as G protein-coupled receptors (G2A) or Toll-like receptors (TLRs).[10][11][12] Use qPCR or Western blotting to confirm their presence.
-
Optimize Concentration: The biological activity of LPCs can be biphasic. Perform a wide dose-response curve to ensure you are not working at a concentration that is too low or in a range of cytotoxic overdrive.
-
Review the Signaling Cascade: LPC signaling often involves the activation of downstream pathways like MAP kinases (ERK, p38) or PI3K.[10][12][13] Probing for phosphorylation of these downstream targets can serve as a positive control for target engagement.
-
2.3. Analytical Characterization (LC-MS)
Problem: I'm getting poor peak shape or low signal intensity for LPC (20:0) during my LC-MS analysis.
-
The Scientific Reason: Poor chromatography for lipids is often due to interactions with the column hardware, improper mobile phase composition, or aggregation of the analyte. Low signal can result from ion suppression or inefficient ionization.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Choice: Use a C8 or C18 reversed-phase column designed for lipid analysis.[3] These columns effectively separate lipids based on the hydrophobicity of their acyl chains.[3]
-
Mobile Phase: A typical mobile phase system for lipidomics involves a gradient of solvents like acetonitrile and isopropanol, with an additive to improve ionization.[14] Use 10 mM ammonium acetate or 0.1% formic acid to promote the formation of [M+H]+ or [M+CH3COO]- adducts.[14][15]
-
-
Improve MS Detection:
-
Ionization Mode: Use positive ion mode electrospray ionization (ESI). The phosphocholine headgroup readily accepts a proton.
-
Source Parameters: Optimize the MS source parameters, including capillary voltage and source temperature, to ensure efficient desolvation and ionization.[14]
-
-
Check Sample Preparation:
-
Extraction: Ensure your lipid extraction from complex samples (like plasma or tissues) is efficient. Standard methods include Folch or Bligh-Dyer liquid-liquid extractions.[4][16] Solid-phase extraction (SPE) is also an excellent alternative with high reproducibility.[16]
-
Concentration: Ensure the sample is not too dilute. The limit of detection for similar methods has been reported in the low µg/mL range.[15]
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of a 10 mM LPC (20:0) Stock Solution
-
Objective: To prepare a stable, concentrated stock solution for subsequent dilution into experimental media.
-
Materials:
-
This compound (MW: 551.75 g/mol )
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
2 mL amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Weigh out 5.52 mg of LPC (20:0) powder and transfer it to the amber glass vial.
-
Add 500 µL of chloroform to the vial.
-
Add 500 µL of methanol to the vial to create a final volume of 1 mL in a 1:1 (v/v) chloroform:methanol solvent.
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
(Optional) Flush the headspace of the vial with argon or nitrogen before sealing for long-term storage.
-
Store the 10 mM stock solution at -80°C.
-
Protocol 2: General Workflow for Cell Treatment
This workflow provides a logical sequence for applying LPC (20:0) to a cell-based assay.
Caption: Experimental workflow for cell-based assays using LPC (20:0).
Section 4: Biological Context & Signaling
Understanding the potential mechanism of action is key to designing robust experiments. LPCs are known signaling molecules that can exert their effects through various pathways.[11] A primary mechanism involves binding to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[12]
Activation of these receptors can trigger a cascade of intracellular events, including the activation of phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs) like p38, which regulate inflammatory responses and cell survival.[10][13]
Caption: Simplified potential signaling pathway for LPC (20:0).
References
- Dietary lysophosphatidylcholine regulates diacylglycerol, cardiolipin and free fatty acid contents in the fillet of turbot - PubMed Central. (2022-03-24). PubMed Central.
- An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC. PubMed Central.
- Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin - MDPI. MDPI.
- High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - Semantic Scholar. (2024-07-09). Semantic Scholar.
- Lysophosphatidylcholine: Potential Target for the Tre
- 1-Lysophosph
- Lysophosph
-
This compound | C28H58NO7P | CID 24779473 - PubChem. PubChem. [Link]
- Lipidomics Sample Prepar
- (PDF) Aqueous Stability Studies of Polyethylene Glycol and Oleic Acid-Based Anionic Surfactants for Application in Enhanced Oil Recovery through Dynamic Light Scattering - ResearchGate.
- L -a-Lysophosphatidylcholine from egg yolk (L4129) - Product Information Sheet - Sigma-Aldrich. Sigma-Aldrich.
- A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples - Agilent. Agilent.
- Lysophosphatidylcholine Promotes Phagosome Maturation and Regulates Inflammatory Mediator Production Through the Protein Kinase A–Phosphatidylinositol 3 Kinase–p38 Mitogen-Activated Protein Kinase Signaling Pathway During Mycobacterium tuberculosis Infection in Mouse Macrophages - Frontiers. Frontiers.
- Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed. PubMed.
- Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS - MDPI. (2022-07-26). MDPI.
- Full article: Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - Taylor & Francis. Taylor & Francis Online.
Sources
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H58NO7P | CID 24779473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dietary lysophosphatidylcholine regulates diacylglycerol, cardiolipin and free fatty acid contents in the fillet of turbot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 6. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Lysophosphatidylcholine Promotes Phagosome Maturation and Regulates Inflammatory Mediator Production Through the Protein Kinase A–Phosphatidylinositol 3 Kinase–p38 Mitogen-Activated Protein Kinase Signaling Pathway During Mycobacterium tuberculosis Infection in Mouse Macrophages [frontiersin.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Recovery of 1-Eicosanoyl-sn-glycero-3-phosphocholine
Welcome to the technical support center for 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC(20:0)). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental analysis of this long-chain lysophosphatidylcholine. As Senior Application Scientists, we have compiled this information to provide not only procedural steps but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significantly lower than expected recovery of my this compound standard and in my samples. What are the most likely causes?
Low recovery of this compound can stem from several factors throughout the experimental workflow, from initial storage and handling to final detection. The primary areas to investigate are:
-
Analyte Instability: Lysophospholipids can be susceptible to degradation through hydrolysis and oxidation.
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix and loss during sample handling are common sources of poor recovery.
-
Chromatographic Issues: Poor peak shape, retention, or irreversible adsorption onto the column can lead to underestimation.
-
Mass Spectrometry Detection Problems: Inappropriate ionization or fragmentation settings can result in low signal intensity.
This guide will walk you through each of these potential issues in a question-and-answer format to help you pinpoint and resolve the source of low recovery in your experiments.
Troubleshooting Guide
Section 1: Analyte Stability and Handling
Q2: How should I properly store and handle this compound to prevent degradation?
Proper storage and handling are critical for maintaining the integrity of your analyte. Lysophosphatidylcholines are prone to degradation, which can lead to a significant loss of the target molecule.
Expertise & Experience: The long saturated acyl chain of this compound makes it less susceptible to oxidation than unsaturated lysophospholipids. However, the ester linkage at the sn-1 position is vulnerable to hydrolysis, and the molecule can undergo acyl migration.
Trustworthiness: To ensure the stability of your standards and samples, adhere to the following protocols:
-
Storage of Powders: Saturated lysophospholipids like this compound are relatively stable as powders[1]. They should be stored at -20°C or lower in a glass container with a Teflon-lined cap[1]. Before opening, always allow the container to equilibrate to room temperature to prevent condensation, as the phosphocholine headgroup is hygroscopic[2].
-
Storage of Solutions: If purchased or prepared in an organic solvent, store the solution at -20°C under an inert atmosphere (argon or nitrogen) in a glass vial with a Teflon-lined cap[1]. Avoid using plastic containers for organic solutions as plasticizers can leach into the solvent[1]. For aqueous solutions, freezer storage is recommended[2].
-
Handling: When preparing solutions, use glass or stainless steel instruments. Avoid plastic pipette tips for organic solvents[1]. If preparing aqueous solutions, be aware that solubility can be limited. Sonication may be required to aid dissolution[3].
Q3: Could my experimental conditions be causing degradation of this compound?
Yes, experimental conditions, particularly pH and temperature, can influence the stability of lysophospholipids.
Expertise & Experience: The ester bond in lysophosphatidylcholines is susceptible to hydrolysis, which can be accelerated at non-neutral pH and elevated temperatures. Lysophosphatidylcholine can degrade into a free fatty acid and glycerophosphocholine[4].
Trustworthiness:
-
pH: Hydrolysis of the ester linkage can occur under both acidic and basic conditions. It has been shown that the decomposition of some phospholipids is more rapid at neutral pH (7.4) compared to acidic conditions[5]. If your sample preparation involves prolonged exposure to harsh pH, consider neutralizing the sample as quickly as possible.
-
Temperature: Keep samples on ice whenever possible during preparation to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles of your stock solutions and samples[3]. Aliquoting your standards is a highly recommended practice.
Section 2: Sample Preparation and Extraction
Q4: I'm extracting this compound from plasma. Which extraction method should I use for the best recovery?
The choice of extraction method is critical for achieving good recovery of lysophospholipids, which have intermediate polarity.
Expertise & Experience: Traditional two-phase liquid-liquid extraction methods like the Bligh and Dyer or Folch methods are often suboptimal for more hydrophilic lysophospholipids[6]. Single-phase extractions or solid-phase extraction (SPE) can offer better and more reproducible recovery.
Trustworthiness: For plasma samples, a simple one-step protein precipitation with a polar solvent is often effective for lysophospholipid extraction[7].
Experimental Protocol: Methanol Precipitation for Plasma Samples
This method is quick, simple, and has been shown to have good recovery for lysophospholipids[6][8].
-
Prepare Extraction Solvent: Use cold methanol (-20°C) containing your internal standard.
-
Sample Aliquot: To a clean glass or siliconized tube, add a small volume of your plasma sample (e.g., 10 µL).
-
Add Extraction Solvent: Add a large excess of the cold methanol with internal standard (e.g., 500 µL). The high solvent-to-sample ratio ensures efficient protein precipitation and analyte extraction.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant containing the extracted lipids to a new tube for analysis.
Data Presentation: Comparison of Extraction Solvent Polarity and Lipid Recovery
| Solvent System | Polarity | Typical Recovery of Lysophospholipids | Typical Recovery of Non-Polar Lipids (e.g., Triglycerides) |
| Methanol (MeOH) | High | Good[7] | Poor[7] |
| Ethanol (EtOH) | High | Good[7] | Poor[7] |
| Isopropanol (IPA) | Medium | Good[7] | Moderate |
| Acetonitrile (ACN) | High | Good[7] | Very Poor[7] |
| 1-Butanol/Methanol (3:1) | Medium | Good | Good |
| Chloroform/Methanol (Bligh & Dyer) | Biphasic | Moderate to Poor for LPCs[6] | Good |
This table is a generalized summary based on literature findings. Optimal solvent choice may vary depending on the specific sample matrix.
Q5: I'm using solid-phase extraction (SPE). What could be going wrong?
While SPE can provide cleaner extracts, suboptimal methodology can lead to significant analyte loss.
Expertise & Experience: Common pitfalls with SPE include incorrect sorbent selection, inadequate conditioning and equilibration, sample breakthrough during loading, and use of inappropriate wash and elution solvents.
Trustworthiness: A troubleshooting workflow for SPE is presented below.
Mandatory Visualization: SPE Troubleshooting Workflow
Caption: A decision tree for troubleshooting low recovery in solid-phase extraction.
Section 3: LC-MS/MS Analysis
Q6: My peak shape is poor, and I suspect my analyte is sticking to the column or system. How can I improve this?
Poor peak shape (e.g., tailing) can lead to inaccurate integration and underestimation of the analyte concentration.
Expertise & Experience: The phosphate group in lysophosphatidylcholines can interact with active sites on stainless steel components of the LC system and with silica-based columns, leading to peak tailing. The long C20 acyl chain also imparts significant hydrophobicity.
Trustworthiness:
-
Column Choice: A high-quality, end-capped C18 or C30 reversed-phase column is a good starting point. For separating isomers, a HILIC column may be considered[9].
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase can help to protonate free silanol groups on the column packing material, reducing secondary interactions. An amine additive may also be used to passivate the system.
-
System Passivation: If you suspect interactions with the LC system, you can try passivating the system by repeatedly injecting a concentrated standard solution until peak shape and recovery stabilize.
Q7: What are the key parameters to optimize for the mass spectrometry detection of this compound?
Optimal mass spectrometry parameters are crucial for achieving the best sensitivity.
Expertise & Experience: this compound is readily ionized in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is typically used for quantification due to its high selectivity and sensitivity[10].
Trustworthiness:
Data Presentation: Key Mass Spectrometry Parameters for LPC(20:0)
| Parameter | Description | Recommended Setting/Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Positive (+) | The quaternary amine of the choline headgroup readily accepts a proton. |
| Precursor Ion (Q1) | The m/z of the parent molecule. | [M+H]⁺ = 552.4 | This is the protonated molecular ion of this compound[11][12]. |
| Product Ion (Q3) | The m/z of a characteristic fragment. | m/z = 184.1 | This corresponds to the phosphocholine headgroup and is a characteristic fragment for all phosphatidylcholines and lysophosphatidylcholines[13]. |
| Collision Energy (CE) | The energy used to fragment the precursor ion. | Instrument dependent; requires optimization. | Start with a value appropriate for similar lipids and optimize for the 184.1 fragment. |
| Dwell Time | The time spent acquiring data for a specific MRM transition. | 50-100 ms | A balance between signal intensity and the number of data points across the chromatographic peak. |
Mandatory Visualization: Fragmentation of this compound
Caption: Characteristic fragmentation of LPC(20:0) in positive ion mode MS/MS.
By systematically working through these potential issues, you can identify the cause of low recovery and implement the appropriate solutions to improve the accuracy and reliability of your this compound analysis.
References
-
High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). Semantic Scholar. [Link]
-
Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). (n.d.). Springer Nature Experiments. [Link]
-
1,2-Distearoyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. [Link]
- Lysophospholipids composition with water solubility. (n.d.).
-
An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. (2018). MDPI. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. (2005). ResearchGate. [Link]
-
Stability of liposomes on long term storage. (1989). PubMed. [Link]
-
Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids. (2010). PMC - NIH. [Link]
-
Regression analysis of the individual lysophospholipid species as a function of the duration of storage time in the control samples. (n.d.). ResearchGate. [Link]
-
Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. (2011). PMC - NIH. [Link]
-
An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. (2010). PMC - NIH. [Link]
-
1-Stearoyl-sn-glycero-3-phosphocholine. (n.d.). Chem-Impex. [Link]
-
Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts. (1981). PubMed. [Link]
-
Long Term Storage of Lyophilized Liposomal Formulations. (2014). PMC - NIH. [Link]
-
Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. (2006). PubMed. [Link]
-
(PDF) An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. (2010). ResearchGate. [Link]
-
Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. (2020). MDPI. [Link]
-
Endothelial degradation of extracellular lyso-phosphatidylcholine. (1999). PubMed. [Link]
-
Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. (2006). ResearchGate. [Link]
-
Decline in Serum Lysophosphatidylcholine Species in Patients with Severe Inflammatory Bowel Disease. (2021). MDPI. [Link]
-
(PDF) Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. (2020). ResearchGate. [Link]
-
Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. (2022). Analytical Chemistry. [Link]
-
Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. (2012). ResearchGate. [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass. (2021). Semantic Scholar. [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endothelial degradation of extracellular lyso-phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine is Generated by Spontaneous Deacylation of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry [mdpi.com]
- 10. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C28H58NO7P | CID 24779473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C28H59NO7P) [pubchemlite.lcsb.uni.lu]
- 13. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Eicosanoyl-sn-glycero-3-phosphocholine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysophosphatidylcholines (LPCs)
Lysophosphatidylcholines are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[1] They consist of a glycerol backbone, a phosphocholine headgroup, and a single fatty acyl chain.[2] The length and degree of saturation of this acyl chain are critical determinants of their biological function, influencing their roles in a myriad of physiological and pathological processes.[3][4][5] LPCs are known to act as signaling molecules, primarily through G protein-coupled receptors (GPCRs) such as G2A and GPR119, as well as Toll-like receptors (TLRs), to modulate inflammatory responses, immune cell trafficking, and metabolic regulation.[2][6][7][8]
This guide focuses on 1-eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), a long-chain saturated LPC, and compares its activity with other physiologically relevant LPC analogs. Understanding the nuanced differences in the biological activities of these molecules is crucial for the development of targeted therapeutic strategies.
Comparative Biological Activities
The biological effects of LPCs are highly dependent on the structure of their acyl chain. Generally, long-chain saturated LPCs are associated with pro-inflammatory responses.[9] The following sections compare the activity of LPC 20:0 and its analogs in key cellular assays.
G Protein-Coupled Receptor (GPCR) Activation
LPCs exert many of their effects through the activation of specific GPCRs. The affinity and efficacy of LPCs for these receptors vary with their acyl chain composition.
-
G2A Receptor: This receptor is implicated in inflammatory and autoimmune diseases.[6] Studies have shown that LPCs are high-affinity ligands for G2A.[6] While direct comparative studies on a wide range of long-chain saturated LPCs are limited, the activation of G2A is known to be dependent on the acyl chain length. It is plausible that LPC 20:0 is a potent G2A agonist, contributing to its pro-inflammatory profile.
-
GPR119 Receptor: GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose homeostasis.[7][10] Both saturated and unsaturated LPCs have been identified as endogenous ligands for GPR119.[7][10] Structural studies have revealed that LPCs can occupy the ligand-binding pocket of GPR119, leading to its activation and subsequent stimulation of insulin secretion.[7][11] Unsaturated LPCs, such as those with palmitoleic acid (16:1), appear to be potent activators of GPR119, leading to cAMP accumulation.[10] The activity of long-chain saturated LPCs like LPC 20:0 at this receptor warrants further investigation to understand their role in metabolic regulation.
Intracellular Calcium Mobilization
A common downstream effect of GPCR activation by LPCs is the mobilization of intracellular calcium ([Ca2+]i), a key second messenger in numerous signaling pathways.[12][13][14]
The potency of LPCs to induce calcium mobilization is directly related to their acyl chain structure.[3][15] For instance, a study comparing different LPC species on prostacyclin production in endothelial cells found that the capacity to increase cytosolic Ca2+ concentration was acyl-chain dependent.[3] LPC 16:0 was shown to be a potent inducer of Ca2+ influx.[15] Based on the structure-activity relationships of long-chain saturated LPCs, it is anticipated that LPC 20:0 would also effectively induce calcium mobilization.
NF-κB Signaling Pathway Activation
The transcription factor NF-κB is a master regulator of the inflammatory response, and its activation is a hallmark of many inflammatory conditions.[16][17] LPCs have been shown to activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[2][9]
The activation of NF-κB by long-chain saturated fatty acids, the precursors to their respective LPCs, is well-documented.[9] For example, stearic acid (C18:0) has been shown to induce NF-κB activation in endothelial cells.[9] It is therefore highly probable that LPC 20:0 also activates the NF-κB signaling cascade, contributing to its pro-inflammatory effects.
Pro-inflammatory Cytokine Release
The culmination of LPC-induced signaling through GPCRs and the NF-κB pathway is often the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[18][19]
The profile of cytokine release can vary depending on the specific LPC species.[19] Studies have demonstrated that different LPCs can induce the secretion of various cytokines from immune cells like peripheral blood mononuclear leukocytes.[19] Given the pro-inflammatory nature of long-chain saturated fatty acids, it is expected that LPC 20:0 would induce a robust pro-inflammatory cytokine response.
Comparative Data Summary
| Biological Activity | LPC 16:0 (Palmitoyl) | LPC 18:0 (Stearoyl) | LPC 20:0 (Eicosanoyl) | LPC 20:4 (Arachidonoyl) | Reference Analogs' Activity |
| G2A Activation | +++ | +++ | ++++ (Predicted) | ++ | Potency varies with acyl chain length.[20] |
| GPR119 Activation | ++ | ++ | ++ (Predicted) | ++++ | Unsaturated LPCs are potent agonists.[10] |
| Ca2+ Mobilization | ++++ | +++ | +++ (Predicted) | ++++ | Acyl chain-dependent.[3][15] |
| NF-κB Activation | +++ | ++++ | ++++ (Predicted) | ++ | Long-chain saturated FAs are potent activators.[9] |
| Cytokine Release | +++ | +++ | ++++ (Predicted) | ++ | Varies with LPC species and cell type.[19] |
Note: The activity levels for LPC 20:0 are predicted based on the trends observed for other long-chain saturated LPCs.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based method to measure changes in intracellular calcium levels in response to LPC stimulation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. Upon binding to free cytosolic calcium, the dye's fluorescence properties change, which can be quantified using a fluorescence plate reader or microscope.[21]
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 cells transfected with the receptor of interest, or primary endothelial cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Wash: Gently wash the cells twice with the buffered salt solution to remove excess dye.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record baseline fluorescence for a short period. Inject the LPC analog of interest at various concentrations and immediately begin kinetic fluorescence readings.
-
Data Analysis: The change in fluorescence intensity over time reflects the mobilization of intracellular calcium. Calculate the peak fluorescence response for each concentration of LPC analog.
Causality Behind Experimental Choices:
-
The use of a fluorescent calcium indicator provides a sensitive and real-time measurement of changes in intracellular calcium concentration.
-
Automated injection ensures precise timing of stimulus addition and immediate data acquisition, which is critical for capturing the rapid kinetics of calcium mobilization.
Protocol 2: NF-κB Activation Assay (Translocation)
This protocol details a method to quantify the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.
Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon activation of the NF-κB pathway, p65 translocates to the nucleus. This translocation can be visualized and quantified by immunostaining for p65 and imaging the cells.[16]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) on glass coverslips in a 24-well plate. Once the cells reach the desired confluency, treat them with different concentrations of LPC analogs for a specified time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal for a significant number of cells per condition. An increase in this ratio indicates NF-κB activation.
Causality Behind Experimental Choices:
-
Immunofluorescence provides a direct visualization of the subcellular localization of NF-κB p65, a key event in its activation.
-
Quantifying the nuclear-to-cytoplasmic fluorescence ratio provides a robust and quantitative measure of NF-κB translocation.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines released into the cell culture supernatant following stimulation with LPC analogs.
Principle: An ELISA is a plate-based assay that uses specific antibodies to capture and detect a target protein (in this case, a cytokine) in a sample. The amount of cytokine is quantified by a colorimetric or chemiluminescent reaction catalyzed by an enzyme conjugated to a detection antibody.
Methodology:
-
Cell Culture and Stimulation: Plate cells (e.g., peripheral blood mononuclear cells - PBMCs or macrophage-like cell lines like RAW 264.7) in a 24-well plate. Stimulate the cells with various concentrations of LPC analogs for a predetermined time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a measurable signal.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Generate a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.
Causality Behind Experimental Choices:
-
ELISA is a highly sensitive and specific method for quantifying the concentration of secreted proteins like cytokines.
-
Measuring cytokine release provides a functional readout of the inflammatory response induced by the LPC analogs.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: LPC signaling pathway leading to inflammation.
Caption: Workflow for comparing LPC analog bioactivity.
Conclusion
The biological activity of this compound and its analogs is intricately linked to the structure of their fatty acyl chain. While direct comparative data for LPC 20:0 is an area for future research, existing evidence strongly suggests that as a long-chain saturated LPC, it is a potent activator of pro-inflammatory signaling pathways. This guide provides a framework for understanding and investigating the nuanced biological roles of these important lipid mediators. The detailed experimental protocols and conceptual diagrams serve as a valuable resource for researchers aiming to further delineate the structure-activity relationships of LPCs and their potential as therapeutic targets.
References
-
Chen, L., & Greene, W. C. (2004). Shaping the nuclear action of NF-κB. Nature Reviews Molecular Cell Biology, 5(5), 392-401. [Link]
-
Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology, 1(1), 11-21. [Link]
-
Law, S. H., Chan, M. L., Marathe, G. K., & Chen, C. H. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International journal of molecular sciences, 20(5), 1149. [Link]
-
Kabarowski, J. H., Zhu, K., Le, L. Q., Witte, O. N., & Xu, Y. (2001). Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A. Science, 293(5530), 702-705. [Link]
-
Harvey, K. A., Walker, C. L., & Pavlina, T. M. (2010). Long-chain saturated fatty acids induce pro-inflammatory responses and impact endothelial cell growth. Clinical nutrition, 29(4), 500-507. [Link]
-
Xu, H., St-Jean, J. R., & Wu, J. (2022). Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119. Nature communications, 13(1), 1-11. [Link]
-
Schober, A., Siess, W., & Tigyi, G. (2007). Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production. Journal of lipid research, 48(8), 1736-1744. [Link]
-
Tanaka, M., & Kume, N. (2015). Fatty Acyl Composition of Lysophosphatidylcholine Is Important in Atherosclerosis. Journal of atherosclerosis and thrombosis, 22(10), 993-1000. [Link]
-
Lin, P., & Ye, R. D. (2003). The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis. Journal of Biological Chemistry, 278(16), 14379-14386. [Link]
-
Kądziołka, D., Sałaga, M., & Fichna, J. (2024). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters. [Link]
-
Oliveira, A. C., & de La Cruz, D. N. (2011). Lysophosphatidylcholine triggers TLR2-and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation. PloS one, 6(9), e24633. [Link]
-
Ren, J., Lin, J., Yu, L., & Yan, M. (2022). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. International journal of molecular sciences, 23(15), 8274. [Link]
-
Zohir, M., & Mustafa, M. R. (2021). Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice. Scientific reports, 11(1), 1-14. [Link]
-
Curcic, S., Schilcher, I., & Sadik, C. D. (2021). An Updated Review of Pro-and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System. Biomolecules, 11(11), 1642. [Link]
-
Li, X., Edirisinghe, I., & Burton-Freeman, B. M. (2019). Cytokine release profile in LPS activated RAW 264.7 cells. BMC research notes, 12(1), 1-6. [Link]
-
Tanaka, S., & Akaike, T. (2022). Characterization of intracellular calcium mobilization induced by remimazolam, a newly approved intravenous anesthetic. PloS one, 17(2), e0263592. [Link]
-
Parks, B. W., Lusis, A. J., & Kabarowski, J. H. (2006). Loss of the lysophosphatidylcholine effector, G2A, ameliorates aortic atherosclerosis in low-density lipoprotein receptor knockout mice. Arteriosclerosis, thrombosis, and vascular biology, 26(12), 2703-2709. [Link]
-
Hodges, R. R., & Dartt, D. A. (2021). Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells. Investigative ophthalmology & visual science, 62(14), 25-25. [Link]
-
Kury, M., & Siess, W. (2012). Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(11), 1421-1429. [Link]
-
Li, D., & Mehta, J. L. (2016). Activation of liver X receptor attenuates lysophosphatidylcholine-induced IL-8 expression in endothelial cells via the NF-κB pathway and SUMOylation. Journal of cellular and molecular medicine, 20(12), 2356-2366. [Link]
-
Bai, Y., & Liu, H. (2023). Effect of changing the proportion of C16: 0 and cis-9 C18: 1 in fat supplements on rumen fermentation, glucose and lipid metabolism, antioxidation capacity, and visceral fatty acid profile in finishing Angus bulls. Frontiers in Veterinary Science, 10, 1189602. [Link]
-
Xu, H., & Wu, J. (2022). Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119. Nature Communications, 13(1), 4786. [Link]
-
Frostegård, J., Kjellman, B., & Gidlund, M. (1999). Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism. Clinical and experimental immunology, 116(2), 334-340. [Link]
-
Sun, S. C. (2011). Classical and alternative NF-κB activation pathways and their roles in lymphoid malignancies. Computational and structural biotechnology journal, 1(1), e201204003. [Link]
-
Semple, R. K., & Sloop, K. W. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British journal of pharmacology, 155(5), 704-713. [Link]
-
Zhang, Y., & Chen, X. (2022). Fig. S2 (A) Cytotoxicity of LPC with different additions as examined in 4T1 cells. (B). Scientific reports, 12(1), 1-13. [Link]
-
Wang, L., & Ye, R. D. (2006). Lysophosphatidylcholine-induced surface redistribution regulates signaling of the murine G protein-coupled receptor G2A. Molecular biology of the cell, 17(6), 2634-2644. [Link]
-
Tanaka, H., & Nishida, K. (2019). Severe cytokine release syndrome resulting in purpura fulminans despite successful response to nivolumab therapy in a patient with pleomorphic carcinoma of the lung: a case report. Journal for immunotherapy of cancer, 7(1), 1-7. [Link]
-
Schiller, J., & Fuchs, B. (2021). Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals–A Focus on Lysophosphatidylcholine. Frontiers in physiology, 12, 769595. [Link]
-
Thinon, E., & Hang, H. C. (2018). Competition for cysteine acylation by C16: 0 and C18: 0 derived lipids is a global phenomenon in the proteome. Journal of Biological Chemistry, 293(42), 16429-16440. [Link]
-
Klein-Platat, C., & Drai, J. (2003). Plasma levels of 14: 0, 16: 0, 16: 1n-7, and 20: 3n-6 are positively associated, but 18: 0 and 18: 2n-6 are inversely associated with markers of inflammation in young healthy adults. The American journal of clinical nutrition, 77(4), 807-812. [Link]
-
Parks, B. W., Lusis, A. J., & Kabarowski, J. H. (2006). Loss of the lysophosphatidylcholine effector, G2A, ameliorates aortic atherosclerosis in low-density lipoprotein receptor knockout mice. Arteriosclerosis, thrombosis, and vascular biology, 26(12), 2703-2709. [Link]
-
Hodges, R. R., & Dartt, D. A. (2021). Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells. Investigative ophthalmology & visual science, 62(14), 25-25. [Link]
-
Meunier, M., & L'Faqihi, F. E. (2024). Cytokine Profile in Patients with Postacute Sequelae of COVID-19. Viral immunology. [Link]
-
Gerdes, N., & Ley, K. (2020). Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis. Frontiers in immunology, 11, 598816. [Link]
-
Siess, W. (2012). Role of lysophosphatidylcholine (LPC) in atherosclerosis. British journal of pharmacology, 167(4), 731-733. [Link]
-
Jalkanen, S., & Hänninen, A. (2013). Acyl chain-dependent effect of lysophosphatidylcholine on human neutrophils. Journal of leukocyte biology, 94(3), 487-496. [Link]
-
Hansen, K. B., & Holst, J. J. (2010). 2-Oleoyl Glycerol is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism, 95(6), 2782-2789. [Link]
-
L-type calcium channel blockers, nifedipine and verapamil, induce apoptosis in cultured human coronary smooth muscle cells. (2000). Atherosclerosis, 151(1), 15-23. [Link]
-
Zohir, M., & Mustafa, M. R. (2021). Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice. Scientific reports, 11(1), 1-14. [Link]
Sources
- 1. A high fat diet with a high C18:0/C16:0 ratio induced worse metabolic and transcriptomic profiles in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 3. Acyl chain-dependent effect of lysophosphatidylcholine on endothelial prostacyclin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl composition of lysophosphatidylcholine is important in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]
- 6. RETRACTED: Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-chain saturated fatty acids induce pro-inflammatory responses and impact endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular calcium mobilization and phospholipid degradation in sphingosylphosphorylcholine-stimulated human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Basis of Lysophosphatidic Acid-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis [frontiersin.org]
- 18. Activation of liver X receptor attenuates lysophosphatidylcholine-induced IL-8 expression in endothelial cells via the NF-κB pathway and SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Severe cytokine release syndrome resulting in purpura fulminans despite successful response to nivolumab therapy in a patient with pleomorphic carcinoma of the lung: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1-Eicosanoyl-sn-glycero-3-phosphocholine (20:0 LPC) vs. Synthetic Standards
[1]
Executive Summary
1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0) is a saturated, very-long-chain lysophosphatidylcholine.[1] While structurally similar to the ubiquitous Palmitoyl (16:0) and Stearoyl (18:[2][3][4]0) LPCs, its extended hydrophobic tail confers distinct biophysical properties that complicate experimental handling and quantification.
LPC 20:0 is a critical biomarker for peroxisomal disorders, specifically X-linked Adrenoleukodystrophy (X-ALD) , where defects in the ABCD1 transporter lead to the accumulation of very-long-chain fatty acids (VLCFAs).
The Core Problem: Many laboratories attempt to quantify or study LPC 20:0 using LPC 16:0 as a surrogate standard or biological model. This guide demonstrates why this approach fails, providing data-driven protocols for using the authentic synthetic LPC 20:0 standard to ensure scientific integrity.
Part 1: Physicochemical Profile & Solubility[5]
The primary source of experimental error with LPC 20:0 is the assumption that it behaves like LPC 16:0. The addition of four carbons to the acyl chain significantly increases hydrophobicity and drastically lowers the Critical Micelle Concentration (CMC).
Table 1: Comparative Physicochemical Properties[6][7][8]
| Property | LPC 16:0 (Palmitoyl) | LPC 18:0 (Stearoyl) | LPC 20:0 (Eicosanoyl) | Impact on Protocol |
| Molecular Weight | 495.63 | 523.68 | 551.74 | Shift in MS precursor ion.[1] |
| Hydrophobicity (LogP) | ~4.1 | ~5.1 | ~6.1 | Increased retention time on C18 columns; higher surface adsorption.[1] |
| CMC (Critical Micelle Conc.) | ~7.0 µM | ~0.4 µM | < 0.1 µM (Est.) | Critical: LPC 20:0 aggregates at trace concentrations, causing "sticky" behavior in plasticware. |
| Solubility (Water) | High (>10 mg/mL) | Moderate | Poor | Requires carrier proteins (BSA) or solvent assistance for cellular delivery.[1] |
| Phase Transition (Tm) | ~ -5°C | > 0°C | > 20°C | May exist as a gel-phase solid at room temperature, requiring heating for solubilization.[1] |
The Solubility Trap
Because the CMC of LPC 20:0 is estimated to be sub-micromolar, simple aqueous dilution (standard for LPC 16:0) results in rapid micelle formation or precipitation.
-
Consequence: If you treat cells with 10 µM LPC 20:0 prepared in PBS, the effective monomeric concentration available to receptors is likely <1 µM. The rest is trapped in micelles.
-
Solution: Use the BSA-Complexation Protocol (detailed in Part 4).
Part 2: Analytical Validation (LC-MS/MS)
Quantifying LPC 20:0 using a surrogate calibration curve (e.g., LPC 16:0) is analytically invalid due to differential ionization efficiency and matrix effects. You must use an authentic LPC 20:0 synthetic standard for the calibration curve, ideally with a deuterated internal standard (e.g., LPC 18:1-d7 or LPC 20:0-d4 if available).
MS/MS Fragmentation Logic
-
Ionization: ESI Positive Mode is preferred for sensitivity.
-
Precursor: [M+H]+ = m/z 552.7
-
Product Ion: m/z 184.0 (Phosphocholine headgroup). This is the universal transition for PC species.
Diagram 1: Targeted LC-MS/MS Workflow
The following workflow illustrates the specific retention and fragmentation logic required to distinguish LPC 20:0 from isobaric interferences.
Caption: Targeted MRM workflow. Note the critical chromatographic separation (Elution Order) required to isolate LPC 20:0 from potential isobaric contaminants.
Part 3: Biological Performance & Signaling[4]
LPC 20:0 is not merely a "longer" lipid; it has distinct biological activity. In X-ALD, the accumulation of 20:0 and longer chains (C24:0, C26:0) is cytotoxic.
Mechanism of Action[9][10]
-
Receptor Activation: LPCs are ligands for G2A (GPR132) and GPR4. However, receptor affinity is chain-length dependent.[1]
-
Metabolic Stall: The enzyme LPCAT3 (Lysophosphatidylcholine Acyltransferase 3) prefers unsaturated acyl-CoAs and has lower affinity for reacylating saturated VLCFAs like 20:[3]0. This leads to a "metabolic bottleneck," causing LPC 20:0 to accumulate in the membrane, disrupting fluidity and inducing oxidative stress.
Diagram 2: Biological Fate of LPC 20:0
Caption: The metabolic fate of LPC 20:0. Note the 'Bottleneck' at LPCAT3, leading to accumulation and lipotoxicity compared to shorter chain LPCs.
Part 4: Validated Experimental Protocols
Protocol A: Solubilization for Cell Culture (The BSA Method)
Why this is necessary: Direct dissolution in media will cause LPC 20:0 to precipitate or stick to the plastic dish, yielding false-negative results.
-
Preparation of Stock: Dissolve synthetic LPC 20:0 powder in Chloroform:Methanol (2:1) to create a 10 mM stock. Store at -20°C.
-
Drying: Aliquot the required amount into a glass vial. Evaporate solvent under a stream of Nitrogen gas.
-
Carrier Preparation: Prepare a 10% (w/v) Fatty-Acid Free BSA solution in PBS. Warm to 37°C.
-
Complexation: Add the warm BSA solution to the dried lipid film. Vortex vigorously for 2 minutes. Sonicate in a water bath at 40°C for 10 minutes until the solution is clear.
-
Dilution: Dilute this stock 1:10 into serum-free culture media to achieve the final working concentration (keeping BSA constant).
Protocol B: LC-MS/MS System Suitability Test (SST)
Why this is necessary: To confirm your system can detect the specific long-chain lipid without carryover.[1]
-
Standard: Inject 1 µM Synthetic LPC 20:0 Standard.
-
Blank: Inject Methanol immediately after.
-
Criteria:
-
Retention time of LPC 20:0 must be >1.5 minutes later than LPC 16:0 (on a standard C18 gradient).
-
Signal in Blank must be <0.1% of the Standard (LPC 20:0 is "sticky" and prone to carryover in injector ports).
-
References
-
Lipid Maps Structure Database. LPC 20:0 (1-arachidoyl-sn-glycero-3-phosphocholine).[1][Link]
-
Kemp, S., et al. (2012). "Blood spot analysis of very long-chain fatty acids." Journal of Lipid Research. (Demonstrates the utility of C20-C26 LPCs as biomarkers for X-ALD). [Link]
-
Zhao, Y., et al. (2008). "Identification and Characterization of a Major Liver Lysophosphatidylcholine Acyltransferase (LPCAT3)." Journal of Biological Chemistry. (Establishes the substrate specificity of LPCAT3 against 20:0 LPC). [Link]
-
Waters Corporation. "Quantitative analysis of long-chain lysophosphatidylcholines in dried blood spots." (Application Note on MRM transitions for C20:0, C22:0, C24:0, C26:0). [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0) in Cellular Signaling Research
This guide provides an in-depth, objective comparison of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0) with alternative lysophospholipids. We will explore the causality behind experimental choices, present detailed protocols for cross-validation, and offer field-proven insights to ensure the scientific integrity of your research.
Introduction: Understanding the Significance of LPC 20:0
This compound, or LPC 20:0, is a specific molecular species of lysophosphatidylcholine (LPC), a class of signaling lipids derived from the hydrolysis of phosphatidylcholines.[1][2][3] These molecules are not merely metabolic intermediates but are crucial intercellular and intracellular lipid mediators involved in a vast array of cellular processes.[4][5] LPCs, including LPC 20:0, have garnered significant attention for their roles in inflammation, diabetes, cancer, and neurodegenerative diseases.[1][4]
A key aspect of LPC's function is its interaction with G protein-coupled receptors (GPCRs), particularly GPR119.[4][6] The activation of GPR119 by LPCs can stimulate insulin secretion, making these lipids promising targets in metabolic disease research.[4][6][7] Mass spectrometry analysis has confirmed that LPC 20:0 is one of the most abundant LPC species found endogenously bound to the human GPR119-Gs complex.[6]
However, the biological activity of LPCs is highly dependent on the structure of their single fatty acyl chain, including its length and saturation.[6][8] This structural variance necessitates rigorous cross-validation of experimental results. Researchers must not only confirm their findings with robust analytical methods but also compare the specific effects of LPC 20:0 against other relevant LPC species to understand its unique contribution to biological systems. This guide provides the framework for such a validation process.
Physicochemical Properties and Handling
Proper experimental design begins with a thorough understanding of the reagent's properties. The stability and solubility of LPC 20:0 directly impact its efficacy in biological assays.
| Property | Value | Source |
| Synonyms | 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine, PC(20:0/0:0) | [9] |
| Molecular Formula | C₂₈H₅₈NO₇P | [9] |
| Molecular Weight | 551.7 g/mol | Derived from Formula |
| Solubility | Soluble in chloroform, methanol, ethanol. Limited solubility in aqueous buffers. | [10] |
| Stability & Storage | Store as a solid at -20°C under inert gas (Nitrogen or Argon). Prone to oxidation and acyl migration. Protect from moisture. Stock solutions should be stored at -80°C for up to 6 months. | [10][11] |
Expert Insight: The choline headgroup makes LPCs hygroscopic.[10] Absorbed moisture can alter the physical state of the lipid from a powder to a waxy solid, complicating accurate weighing. Always handle LPC 20:0 in a dry environment and store it desiccated. Furthermore, in aqueous solutions, LPCs can undergo acyl migration, where the fatty acid moves from the sn-1 to the sn-2 position.[3] This isomerization can alter biological activity. While this process is slower at pH 4-5, under physiological conditions, an equilibrium is reached, so it's crucial to prepare solutions fresh and minimize incubation times where possible.[3]
Comparative Analysis: LPC 20:0 vs. Alternative Lysolipids
The biological impact of an LPC molecule is critically dependent on its acyl chain.[6][8] A comprehensive study should therefore compare LPC 20:0 with other common LPCs to establish structure-activity relationships.
| Lysophosphatidylcholine | Acyl Chain | Key Differentiating Activities |
| LPC 20:0 (Eicosanoyl) | 20:0 (Saturated) | Identified as an endogenous ligand for GPR119.[6] Levels are reportedly reduced in severe COVID-19 patients and may serve as a biomarker for aortic dissection.[12][13] |
| LPC 16:0 (Palmitoyl) | 16:0 (Saturated) | Exhibits pro-inflammatory activity by enhancing the secretion of IL-6, IL-1β, and TNF-α in stimulated macrophages.[11] Less potent than longer-chain LPCs in promoting cytokine secretion.[1] |
| LPC 18:0 (Stearoyl) | 18:0 (Saturated) | More potent than LPC 16:0 in promoting cytokine secretion from TLR-primed cells.[1] |
| LPC 18:1 (Oleoyl) | 18:1 (Monounsaturated) | A well-documented GPR119 agonist that increases glucose-stimulated insulin secretion (GSIS).[4][14] |
| LPC 20:4 (Arachidonoyl) | 20:4 (Polyunsaturated) | A potent inducer of prostanoid release, demonstrating significantly higher activity compared to saturated LPCs like LPC 16:0.[4] |
Expert Insight: The choice of comparative LPCs should be hypothesis-driven. For metabolic studies focusing on GPR119, comparing the saturated LPC 20:0 with the unsaturated LPC 18:1 is logical. For inflammation studies, comparing the effects of LPC 20:0 against the well-characterized pro-inflammatory LPC 16:0 and the more potent LPC 18:0 provides a valuable context for its relative activity.[1]
Signaling Pathway: LPC-Mediated GPR119 Activation
LPC 20:0 is recognized as an endogenous agonist for GPR119, a receptor primarily coupled to the Gs alpha subunit (Gαs).[4][6] Activation of this pathway leads to increased intracellular cyclic AMP (cAMP), a critical second messenger in many cellular processes, including insulin secretion from pancreatic β-cells.[4][6]
Caption: LPC-mediated activation of the GPR119 signaling cascade.
Experimental Protocols for Cross-Validation
To ensure the trustworthiness of your findings, results should be validated across different experimental platforms. Here, we provide detailed protocols for a biological activity assay and an analytical quantification method.
Protocol 1: Cross-Validation of Biological Activity via GPR119-Mediated cAMP Assay
This protocol allows for the direct comparison of the potency of LPC 20:0 and its alternatives in activating the GPR119 receptor.
Caption: Workflow for the GPR119-mediated cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a cell line endogenously or exogenously expressing GPR119 (e.g., RIN-119, EndoC-βH1, or engineered HEK293 cells) into a 96-well plate and culture overnight.
-
Reagent Preparation:
-
Prepare stock solutions of LPC 20:0 and other comparative LPCs (e.g., LPC 16:0, LPC 18:1) in ethanol or another suitable organic solvent.
-
Prepare a stimulation buffer (e.g., Krebs-Ringer Bicarbonate buffer) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Causality Check: The PDE inhibitor is essential. Without it, the transient cAMP signal would be rapidly degraded, leading to an underestimation of receptor activation.
-
-
Assay Procedure:
-
Gently wash the cell monolayer twice with phosphate-buffered saline (PBS).
-
Aspirate PBS and add 100 µL of stimulation buffer to each well. Incubate for 15 minutes at 37°C.
-
Add 10 µL of your serially diluted LPC compounds to the appropriate wells. Include a vehicle control (e.g., ethanol) and a known GPR119 agonist as a positive control.[7][15]
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Detection and Analysis:
-
Quantify intracellular cAMP levels using a competitive immunoassay format, such as HTRF or ELISA.
-
Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC₅₀ (half-maximal effective concentration) for each LPC.
-
-
Self-Validation System:
-
Negative Control: The vehicle-treated cells establish the basal cAMP level.
-
Positive Control: A known synthetic GPR119 agonist confirms that the cellular machinery is responsive.
-
Comparative Data: Comparing the EC₅₀ values of LPC 20:0, LPC 16:0, and LPC 18:1 provides a direct, quantitative measure of their relative potencies.
-
Protocol 2: Cross-Validation of LPC Quantification by LC-MS/MS
Accurate quantification of the LPC species in your stock solutions and biological samples is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this.[1][16][17]
Caption: General workflow for LPC quantification using LC-MS/MS.
Step-by-Step Methodology:
-
Lipid Extraction:
-
For biological samples (plasma, cells), perform a lipid extraction using a method like Folch or a biphasic extraction with methyl tert-butyl ether (MTBE).[18][19]
-
Causality Check: A robust extraction is needed to efficiently recover lipids and separate them from interfering substances like proteins and salts.
-
Spike the sample with an internal standard (IS) before extraction. A non-endogenous LPC, such as LPC 17:0, is an ideal choice.[17][18] The IS corrects for variability in extraction efficiency and matrix effects.
-
-
LC Separation:
-
Use a reversed-phase column (e.g., C18) for separation.[16][18]
-
Employ a gradient elution with mobile phases typically consisting of water/acetonitrile with additives like formic acid and ammonium formate to improve peak shape and ionization efficiency.[20]
-
Expert Insight: The reversed-phase column separates lipids based on the length and saturation of their acyl chains. Longer, more saturated chains (like in LPC 20:0) will have longer retention times than shorter or more unsaturated chains.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This highly specific technique monitors a predefined transition from a precursor ion to a product ion.
-
For LPCs, the most common transition is the precursor ion [M+H]⁺ fragmenting to the characteristic phosphocholine headgroup product ion at m/z 184.
-
LPC 20:0 Transition: Precursor [M+H]⁺ m/z 552.4 → Product m/z 184.1
-
-
Quantification:
-
Generate a calibration curve using a certified standard of LPC 20:0 of known concentration, spiked with the same amount of internal standard as the samples.
-
Calculate the ratio of the peak area of the analyte (LPC 20:0) to the peak area of the internal standard (LPC 17:0).
-
Plot this ratio against the known concentrations of the standards to create a linear regression curve.
-
Determine the concentration of LPC 20:0 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The biological activity of this compound is intrinsically linked to its unique chemical structure. Rigorous cross-validation is not an optional step but a core requirement for producing reliable and interpretable data. By employing a dual strategy of functional cross-comparison against other LPC species in biological assays and precise analytical validation via LC-MS/MS, researchers can confidently delineate the specific roles of LPC 20:0 in complex signaling networks. The protocols and insights provided in this guide serve as a robust framework for achieving the highest level of scientific integrity in your work with this important signaling lipid.
References
-
Ma, L. et al. (2022). Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. MDPI. Available at: [Link]
-
Barber, M. N. et al. (2012). Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes. PLOS ONE. Available at: [Link]
-
Gajos, K. et al. (2024). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gajos, K. et al. (2024). Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. PubMed Central. Available at: [Link]
-
Fijolek, B. et al. (2014). LYSOPHOSPHATIDYLCHOLINE AND LYSOPHOSPHATIDYLINOSITOL – NOVEL PROMISSING SIGNALING MOLECULES AND THEIR POSSIBLE THERAPEUTIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Štěpán, M. et al. (2024). Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. MDPI. Available at: [Link]
-
Szewczyk, M. et al. (2020). Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Lysophosphatidylcholine. Wikipedia. Available at: [Link]
-
Wikipedia contributors. (2023). 1-Lysophosphatidylcholine. Wikipedia. Available at: [Link]
-
Shcheglova, T. V. (1999). Effect of lysophosphatidylcholine on transmembrane signal transduction. PubMed. Available at: [Link]
-
Lee, E. H. et al. (2004). Structure-activity relationship of lysophosphatidylcholines in HL-60 human leukemia cells. PubMed. Available at: [Link]
-
Yuan, L. et al. (2022). Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection. PubMed Central. Available at: [Link]
-
Gajos, K. et al. (2017). 2-OMe-lysophosphatidylcholine analogues are GPR119 ligands and activate insulin secretion from βTC-3 pancreatic cells: Evaluation of structure-dependent biological activity. PubMed. Available at: [Link]
-
Liebisch, G. et al. (2014). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Semba, R. D. et al. (2019). Chemical structure of lysophosphatidylcholine molecular species with.... ResearchGate. Available at: [Link]
-
Kim, Y. C. et al. (2008). Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes. ResearchGate. Available at: [Link]
-
He, S. et al. (2023). The Role of Lysophospholipid Metabolites LPC and LPA in the Pathogenesis of Chronic Obstructive Pulmonary Disease. MDPI. Available at: [Link]
-
Schneider, C. et al. (2015). Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. PubMed Central. Available at: [Link]
-
Ok, E. et al. (2022). Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Koelmel, J. P. et al. (2020). Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss. Frontiers in Molecular Biosciences. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). Lyso | Phospholipids - PC & LPC. Avanti Polar Lipids. Available at: [Link]
-
Ren, T. & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. PubMed. Available at: [Link]
-
Zhang, R. et al. (2024). Lipidome is a valuable tool for the severity prediction of coronavirus disease 2019. Semantic Scholar. Available at: [Link]
-
Truong, M. et al. (2009). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. PubMed Central. Available at: [Link]
-
Cantero, I. et al. (2018). Changes in lysophospholipids and liver status after weight loss: the RESMENA study. Nutrition & Metabolism. Available at: [Link]
-
D'Archivio, M. et al. (2020). Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Zhang, S. et al. (2022). Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway. Taylor & Francis Online. Available at: [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Available at: [Link]
-
FooDB. (2011). Showing Compound LysoPC(20:0) (FDB027541). FooDB. Available at: [Link]
-
Lauffer, L. et al. (2009). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. ResearchGate. Available at: [Link]
-
Kim, H. J. et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. Available at: [Link]
-
Hassing, H. A. et al. (2016). GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. MDPI. Available at: [Link]
-
Yeast Metabolome Database. (n.d.). PC(o-20:0/20:4(8Z,11Z,14Z,17Z)) (YMDB02287). Yeast Metabolome Database. Available at: [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship of lysophosphatidylcholines in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry [mdpi.com]
A Senior Application Scientist's Guide to the Efficacy of 1-Eicosanoyl-sn-glycero-3-phosphocholine versus Other Lipids in Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of lipids is a critical determinant of the efficacy and stability of liposomal drug delivery systems. This guide provides an in-depth technical comparison of 1-Eicosanoyl-sn-glycero-3-phosphocholine (20:0 Lyso PC) with other commonly employed lipids, namely 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). By examining their physicochemical properties and performance in experimental settings, this document aims to equip you with the necessary insights to make informed decisions in your formulation development.
The Rationale for Lipid Selection: A Balancing Act of Stability and Bioactivity
The choice of a lipid in a liposomal formulation is a strategic decision that directly influences the drug product's in vitro and in vivo performance. Key considerations include the lipid's ability to form stable bilayers, its influence on drug encapsulation and release kinetics, and its interaction with biological systems. The lipids discussed herein represent a spectrum of properties, from the highly saturated and stable DSPC to the unsaturated and more fluid DOPC, with the lysophospholipid 20:0 Lyso PC offering unique characteristics.
Physicochemical Properties: The Foundation of Liposomal Performance
The behavior of a liposome is fundamentally dictated by the physicochemical properties of its constituent lipids. The acyl chain length, degree of saturation, and headgroup structure all contribute to the transition temperature (Tm), membrane fluidity, and overall stability of the vesicle.
| Lipid | Abbreviation | Acyl Chain | Molecular Weight ( g/mol ) | Phase Transition Temp. (Tm) |
| This compound | 20:0 Lyso PC | 20:0 | 551.73 | Not readily available in literature |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 790.15 | ~55 °C[1] |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | 677.93 | ~23 °C[1] |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | 786.11 | ~-20 °C |
The long, saturated acyl chain of DSPC results in a high Tm, leading to rigid and stable liposomes at physiological temperatures. DMPC, with its shorter saturated chains, has a lower Tm, resulting in more fluid membranes. The presence of a double bond in the acyl chains of DOPC dramatically lowers its Tm, creating highly fluid and flexible liposomes. 20:0 Lyso PC, having only one acyl chain, acts as a membrane destabilizer, which can be strategically employed to modulate drug release.
Comparative Efficacy in Drug Delivery Applications
The ultimate measure of a lipid's utility lies in its performance within a drug delivery system. Here, we compare the efficacy of these lipids in terms of drug encapsulation, release kinetics, and stability.
Drug Encapsulation Efficiency
The ability of a liposome to efficiently encapsulate a therapeutic agent is a critical quality attribute. While direct comparative studies for 20:0 Lyso PC against the other lipids for the same drug are scarce, we can infer performance based on their properties.
Liposomes composed of lipids with higher Tms, such as DSPC, generally exhibit higher encapsulation efficiencies for both hydrophilic and lipophilic drugs due to their more ordered and less permeable membranes.[2] For instance, in the encapsulation of doxorubicin, liposomal formulations containing DSPC have shown high entrapment efficiencies.[3] Conversely, the more fluid nature of DOPC liposomes can lead to lower encapsulation efficiencies for small, water-soluble drugs.
The inclusion of lysophospholipids like 20:0 Lyso PC can impact encapsulation. While it may decrease the overall stability of the bilayer if used in high concentrations, its conical shape can create packing defects in the membrane, which can either hinder or facilitate the encapsulation of certain molecules depending on their properties.
Drug Release Kinetics
The rate at which a drug is released from a liposome is a key factor in its therapeutic efficacy. This can be tailored by manipulating the lipid composition.
-
DSPC: Liposomes formulated with DSPC exhibit slow drug release profiles due to their rigid membrane structure. This makes them suitable for sustained-release applications.
-
DMPC: With a Tm closer to physiological temperature, DMPC-based liposomes show a more moderate release rate.
-
DOPC: The high fluidity of DOPC membranes facilitates a faster drug release, which can be advantageous for applications requiring rapid drug bioavailability.
-
20:0 Lyso PC: The incorporation of 20:0 Lyso PC can significantly enhance drug release. Its single acyl chain disrupts the ordered packing of the lipid bilayer, creating transient pores and increasing membrane permeability. This property is particularly useful in the design of stimuli-responsive liposomes, where drug release is triggered by a specific event. For example, in photodynamic therapy, liposomes containing verteporfin conjugated to 20:0 Lyso PC have been investigated.[4]
A study comparing the release of calcein from liposomes made of different lipids demonstrated that the release rate is dependent on the fluidity of the bilayer.[5]
Stability
The stability of a liposomal formulation during storage and in the biological environment is paramount. Stability testing protocols, as outlined by regulatory bodies like the FDA, are crucial for product development.[6]
-
DSPC: The high Tm and saturated acyl chains of DSPC contribute to excellent physical and chemical stability. DSPC-containing liposomes are less prone to drug leakage and lipid oxidation.
-
DMPC and DOPC: Liposomes made from DMPC and especially the unsaturated DOPC are more susceptible to physical instability (aggregation and fusion) and chemical degradation (oxidation of the double bonds in DOPC).
-
20:0 Lyso PC: As a lysolipid, 20:0 Lyso PC can decrease the stability of liposomes if incorporated at high concentrations, leading to increased drug leakage over time. However, when used judiciously, it can be a valuable tool for modulating release without catastrophically compromising stability.
Experimental Protocols for Comparative Evaluation
To provide a framework for your own comparative studies, we outline a series of self-validating experimental protocols.
Liposome Preparation: Thin-Film Hydration Method
This widely used method is suitable for preparing multilamellar vesicles (MLVs) which can then be downsized.
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a 9:1 molar ratio of the primary lipid to cholesterol) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug for passive encapsulation) by rotating the flask at a temperature above the Tm of the lipid with the highest Tm in the formulation.
-
Downsizing (Optional): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size.
Characterization of Liposomes
Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution and zeta potential using a DLS instrument.
Encapsulation Efficiency (%EE):
-
Method: Separation of unencapsulated drug followed by quantification.
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a suitable method such as size exclusion chromatography (SEC) or dialysis.[7]
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent.
-
Quantify the drug concentration in the disrupted liposome fraction and the total drug concentration in the original formulation using a validated analytical method like HPLC.[8]
-
Calculate the %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Drug Release Study
-
Method: Dialysis method
-
Procedure:
-
Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a validated analytical method.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Relationship between lipid properties and liposome performance.
Caption: Experimental workflow for comparative lipid efficacy studies.
Conclusion and Future Perspectives
The selection of lipids is a cornerstone of rational liposome design. While DSPC offers unparalleled stability for sustained-release formulations, the fluidity of DMPC and DOPC provides opportunities for more rapid drug delivery. This compound stands apart as a specialized tool for modulating membrane properties and enhancing drug release, particularly in the context of triggered-release systems.
The experimental framework provided in this guide offers a robust starting point for your own investigations. By systematically comparing these lipids, you can generate the data necessary to select the optimal formulation for your specific therapeutic application, ultimately accelerating the path from the laboratory to the clinic.
References
- Chen, J., Yan, G., Hu, R., Gu, Q., Chen, M., Gu, W., Chen, Z., & Cai, B. (2012). Improved pharmacokinetics and reduced toxicity of brucine after encapsulation into stealth liposomes: role of phosphatidylcholine. International Journal of Nanomedicine, 7, 2649–2659.
- CN102980963A - Method for determining drug encapsulation efficiency in liposomes. (2013).
- Yadav, A. V., Murthy, R. S. R., & Balasubramaniam, J. (2011). Stability Aspects of Liposomes.
- Zhang, L., Chan, H. F., & Wang, Y. (2015). Liposome-like Nanostructures for Drug Delivery.
- Pippa, N., Pispas, S., & Demetzos, C. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14815.
- Al-Ahmady, Z. S., & Kostarelos, K. (2016). Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review. Pharmaceutics, 8(2), 12.
- Obaid, G., Broekgaarden, M., & Hasan, T. (2020).
- Food and Drug Administration. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; In Vitro Dissolution/Release; and In Vivo Bioavailability/Bioequivalence: Guidance for Industry.
- Le, N., & Szleifer, I. (2018). Liposomes and polymersomes: a comparative review towards cell mimicking. Chemical Society Reviews, 47(21), 7737-7775.
- Mady, M. M., & Darwish, M. M. (2013). Calcein release behavior from liposomal bilayer; influence of physicochemical/mechanical/structural properties of lipids. European Journal of Pharmaceutical Sciences, 48(4-5), 729-738.
-
Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination. Retrieved from [Link]
- Abraham, S. A., Waterhouse, D. N., Mayer, L. D., Cullis, P. R., Madden, T. D., & Bally, M. B. (2005). The encapsulation of doxorubicin into thermosensitive liposomes via complexation with the transition metal manganese. Journal of Controlled Release, 104(2), 239-253.
- Frkanec, R., Travas, D., Krstanović, M., Halassy Spoljar, B., Ljevaković, D., Vranesić, B., Frkanec, L., & Tomasić, J. (2003). Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency. Journal of Liposome Research, 13(3-4), 279-294.
- Lokerse, W. J. G., Weijers, C. A. G. M., Stuart, M. A. C., & van der Gucht, J. (2017). Phospholipase A2-Induced Degradation and Release from Lipid-Containing Polymersomes. Langmuir, 33(51), 14666-14674.
- Singh, D., & Pahwa, S. (2020). A REVIEW ON PHYSICO-CHEMICAL PARAMETERS OF LIPOSOMAL DOXORUBICIN. International Journal of Applied Pharmaceutics, 12(2), 1-5.
- dos Santos, G. A. P., & Leite, E. A. (2016). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.
-
CD Formulation. (n.d.). Liposome Stability and Storage Testing. Retrieved from [Link]
- Yuan, Y., Wang, Y., Wu, Q., & Zhang, L. (2024). Co-Encapsulation of Paclitaxel and Doxorubicin in Liposomes Layer by Layer. Polymers, 16(13), 1806.
- Kónya, Z., & Csóka, I. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. International Journal of Molecular Sciences, 24(13), 10928.
- Villalón, M. J., & Cladera, J. (2001). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Journal of Pharmaceutical Sciences, 90(11), 1745-1754.
- Needham, D., & Dewhirst, M. W. (2014). Current developments in drug delivery with thermosensitive liposomes. Advanced Drug Delivery Reviews, 73, 1-2.
-
JNTU World. (2022, February 22). Part 3; Evaluation Of Liposomes [Video]. YouTube. [Link]
- Al-Jamal, K. T., & Kostarelos, K. (2013). Characterization and stability studies of a novel liposomal cyclosporin A prepared using the supercritical fluid method: comparison with the modified conventional Bangham method. International Journal of Nanomedicine, 8, 2097–2108.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.
- Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238-252.
-
ResearchGate. (n.d.). What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)?. Retrieved from [Link]
- Simona, C., & Iuliana, G. (2009). THERMOSENSITIVE LIPOSOMES CONTAINING DOXORUBICIN.
Sources
- 1. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phosphatidylcholine pc liposomes: Topics by Science.gov [science.gov]
- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Photoactivatable Liposomes beyond Drug Delivery: An Enabler of Multitargeting of Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of 1-Eicosanoyl-sn-glycero-3-phosphocholine Quantification Methods
Authored by a Senior Application Scientist
In the fields of lipidomics and the discovery of clinical biomarkers, the precise and accurate quantification of specific lipid species is of utmost importance. 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), a lysophosphatidylcholine with a 20-carbon acyl chain, is increasingly acknowledged for its potential involvement in diverse physiological and pathological processes, such as inflammation and cardiovascular disease. Therefore, validating the methods for its quantification is a crucial measure to guarantee the dependability of research outcomes and the successful creation of diagnostic and therapeutic approaches.
This guide offers a thorough comparison of analytical techniques commonly used for quantifying LPC 20:0. We will explore the principles of each method, present supporting experimental data for their validation, and provide insights into the reasoning behind experimental choices, based on established regulatory guidelines.
The Analytical Challenge: Why Method Validation is Crucial
Comparative Analysis of Quantification Methodologies
Choosing a suitable analytical platform is a vital step in the quantification of LPC 20:0. The most widely used techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the standard for quantifying small molecules, including lipids, because of its outstanding sensitivity and selectivity.[9]
Principle: This method combines the separation capability of liquid chromatography with the mass-based detection of a tandem mass spectrometer.[10] The substance being analyzed, LPC 20:0, is initially separated from other components in the sample by HPLC.[9] It then goes into the mass spectrometer, where it is ionized, and a particular precursor ion is chosen. This precursor ion is subsequently fragmented, and a particular product ion is observed for quantification. This procedure, called Multiple Reaction Monitoring (MRM), ensures a high level of specificity.
Experimental Workflow:
Caption: LC-MS/MS workflow for LPC 20:0 quantification.
Validation Data Summary:
| Parameter | Typical Performance |
| Specificity | High (achieved through chromatographic separation and MRM) |
| Linearity (r²) | >0.99[6] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range[6] |
| Accuracy (% Bias) | Within ±15%[11] |
| Precision (% CV) | <15%[11] |
| Matrix Effect | Can be significant; requires careful assessment and mitigation |
| Throughput | Moderate |
Causality Behind Experimental Choices: Using a C18 reversed-phase column is a standard practice for separating lipids based on their hydrophobicity. The selection of mobile phases, which are usually a mix of water, acetonitrile, and methanol with additives like formic acid or ammonium formate, is essential for obtaining well-defined chromatographic peaks and effective ionization.[12] The choice of MRM transitions is determined by the fragmentation pattern of the LPC 20:0 precursor ion, which guarantees high specificity.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a universal detection technique that can be used to quantify a broad spectrum of non-volatile and semi-volatile compounds, including lipids.[13]
Principle: The liquid coming from the HPLC column is turned into a spray, and the resulting droplets are dried to create particles. These particles are then given a charge by a corona discharge, and an electrometer detects the charged particles. The signal's strength is proportional to the mass of the substance being analyzed.
Experimental Workflow:
Caption: HPLC-CAD workflow for LPC 20:0 quantification.
Validation Data Summary:
| Parameter | Typical Performance |
| Specificity | Moderate (relies solely on chromatographic separation)[14] |
| Linearity (r²) | >0.99[15] |
| Lower Limit of Quantification (LLOQ) | Mid to high ng/mL range[15] |
| Accuracy (% Bias) | Within ±20%[15] |
| Precision (% CV) | <20% |
| Matrix Effect | Less susceptible than MS, but can still be present |
| Throughput | Moderate |
Causality Behind Experimental Choices: The selection of HPLC conditions is crucial for effectively separating LPC 20:0 from other lipids that could otherwise disrupt quantification.[16] Since CAD is a universal detector, any compounds that elute at the same time will contribute to the signal, making chromatographic resolution extremely important.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to detect and measure substances like peptides, proteins, antibodies, and hormones.[17] Although it is less frequently used for individual lipid species, specific antibodies can be created.
Principle: A specific antibody for LPC 20:0 is attached to a microplate. When the sample is introduced, any LPC 20:0 present will bind to this antibody.[18] A detection antibody, which is linked to an enzyme, is then added and also binds to the captured LPC 20:0.[19] Finally, a substrate for the enzyme is introduced, which results in a measurable color change that is proportional to the quantity of LPC 20:0 in the sample.[19]
Experimental Workflow:
Caption: ELISA workflow for LPC 20:0 quantification.
Validation Data Summary:
| Parameter | Typical Performance |
| Specificity | Dependent on antibody quality; potential for cross-reactivity |
| Linearity (r²) | >0.98 (typically a non-linear curve fit) |
| Lower Limit of Quantification (LLOQ) | Varies widely depending on the kit |
| Accuracy (% Bias) | Within ±20-25% |
| Precision (% CV) | <20-25% |
| Matrix Effect | Can be significant; sample dilution is often required |
| Throughput | High[17] |
Causality Behind Experimental Choices: The specificity of the antibody is the most critical element of an ELISA.[17] Developing an antibody that can differentiate LPC 20:0 from other LPCs with varying acyl chain lengths is a considerable hurdle. The selection of blocking buffers and washing procedures is essential for reducing background noise and non-specific binding.[20]
Head-to-Head Comparison
| Feature | LC-MS/MS | HPLC-CAD | ELISA |
| Specificity | Excellent | Good | Moderate to Good |
| Sensitivity | Excellent | Good | Moderate |
| Accuracy & Precision | Excellent | Good | Moderate |
| Throughput | Moderate | Moderate | High [17] |
| Cost per Sample | High | Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Conclusion and Recommendations
The selection of a quantification method for this compound depends on the particular needs of the research.
-
For the discovery and validation of clinical biomarkers, the high sensitivity, specificity, and accuracy of LC-MS/MS make it the undisputed gold standard. Its capacity to multiplex and quantify several lipid species at once is a major benefit in lipidomics research.
-
For routine quality control or in labs where mass spectrometry is not an option, HPLC-CAD is a good alternative. Although it is not as sensitive or specific as LC-MS/MS, it can yield dependable quantitative data if the method is properly developed and validated.
-
For high-throughput screening where extreme precision is not the main goal, ELISA can be a cost-effective and quick option, as long as a highly specific antibody is available.
In the end, a comprehensive validation in the intended biological matrix is crucial, regardless of the platform selected, to guarantee the production of dependable and reproducible data. This dedication to scientific rigor is the bedrock upon which significant scientific and clinical progress is constructed.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
International Council for Harmonisation. ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]
-
International Council for Harmonisation. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Kłos M, et al. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification.
- Lin, C. C., et al. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. Molecules, 27(15), 4811.
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. Lipid analysis via HPLC with a charged aerosol detector. Retrieved from [Link]
-
ResearchGate. Determination of phospholipid and its degradation products in liposomes for injection by HPLC- Charged Aerosol Detection (CAD). Retrieved from [Link]
-
ResearchGate. VALIDATION PARAMETERS | Download Table. Retrieved from [Link]
-
Shimadzu. No.L462. Retrieved from [Link]
-
Zenodo. Rapid quantification and validation of lipid concentrations within liposomes. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. consultations.tga.gov.au [consultations.tga.gov.au]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hhs.gov [hhs.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. lcms.cz [lcms.cz]
- 13. hplc.eu [hplc.eu]
- 14. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 18. ELISA 操作步骤 [sigmaaldrich.com]
- 19. Indirect and Direct ELISA | Abcam [abcam.com]
- 20. biomol.com [biomol.com]
Safety Operating Guide
Navigating the Disposal of 1-Eicosanoyl-sn-glycero-3-phosphocholine: A Guide for Laboratory Professionals
Immediate Safety Considerations: A Proactive Stance
Before initiating any disposal procedures, a thorough risk assessment is paramount. Although many phospholipids are not classified as hazardous, they can cause mild skin, eye, or respiratory irritation.[1] Therefore, adherence to standard laboratory safety protocols is non-negotiable.
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is crucial to mitigate any potential exposure. The following should be worn at all times when handling 1-Eicosanoyl-sn-glycero-3-phosphocholine waste:
| Protective Gear | Specifications and Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. This is to prevent accidental splashes from coming into contact with the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). This minimizes the risk of skin irritation. |
| Body Protection | A standard laboratory coat. This protects against minor spills and contamination of personal clothing. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent, should be managed as a chemical waste stream.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Identification and Segregation
Proper segregation of waste streams is a foundational principle of laboratory safety and environmental responsibility.[4]
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof container.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a separate, compatible waste container.[5] It is crucial to avoid mixing incompatible waste streams.[5][6] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5]
Step 2: Container Selection and Labeling
The integrity of waste containment is critical to prevent leaks and ensure proper handling by waste management personnel.[6][7]
-
Container Choice: Use chemically compatible containers, preferably made of plastic, to store the waste.[2][8] Ensure the container has a secure, screw-top cap to prevent spills and evaporation.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate concentration and quantity.[4][9] The date of accumulation should also be clearly marked.[9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are crucial for the safe, temporary storage of hazardous waste within the laboratory.
-
Store the labeled waste container in a designated SAA, which should be located at or near the point of generation.
-
Ensure the SAA is away from sources of ignition and in a well-ventilated area.
-
Do not exceed the maximum allowable volume of waste in the SAA as per your institution's and local regulations.[8]
Step 4: Arranging for Professional Disposal
The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide them with all the necessary information about the waste stream as indicated on your label.
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal Workflow for this compound
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed appropriately to ensure no residual chemical enters the regular waste stream.
-
For containers that held acutely hazardous waste (P-listed), a triple rinse with a suitable solvent is required.[9] The rinsate must be collected and disposed of as hazardous waste.[9]
-
For non-acutely hazardous materials, ensure the container is "RCRA empty," meaning no material can be readily poured or scraped out.[3]
-
Once properly decontaminated, deface the original label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[3]
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemicals is governed by a framework of regulations designed to protect human health and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the primary regulations for hazardous waste management.[2] Academic laboratories may be subject to the alternative requirements outlined in Subpart K of 40 CFR Part 262, which provides more flexibility for the management of laboratory waste.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for the safe removal of contaminated waste.[11][12]
It is the responsibility of every researcher to be familiar with their institution's CHP and to follow its specific procedures for waste management.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the step-by-step procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with federal and local regulations, and contribute to a sustainable scientific enterprise. Always consult your institution's EHS department for specific guidance and clarification.
References
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet sn-Glycero-3-phosphocholine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Hygiene Plan. Environmental Health & Safety. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Hygiene Plan. Environment, Health & Safety. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Stearoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
